molecular formula C22H43NO3 B014453 Ceramide 4 CAS No. 74713-58-9

Ceramide 4

Cat. No.: B014453
CAS No.: 74713-58-9
M. Wt: 369.6 g/mol
InChI Key: UCBLGIBMIAFISC-CQLAPORSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C4 Ceramide (C2-Ceramide, N-Acetylsphingosine) is a potent, cell-permeable, and short-chain analog of endogenous long-chain ceramides, a class of lipid second messengers central to cellular stress responses. As a key tool in lipid signaling research, it is widely used to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cell lines, effectively mimicking the pro-apoptotic effects of natural ceramides generated in response to stimuli like radiation, chemotherapeutic agents, or oxidative stress. Its mechanism of action involves the modulation of several key cellular targets, including the direct inhibition of the mitochondrial electron transport chain complex III, leading to increased production of reactive oxygen species (ROS) and a loss of mitochondrial membrane potential. Furthermore, C4 Ceramide is a well-established inducer of autophagy, often acting as a positive control in studies investigating the intricate crosstalk between apoptosis and autophagic pathways. Its superior cell permeability, compared to long-chain ceramides, makes it an invaluable reagent for elucidating the role of ceramide in signal transduction, cancer biology, neuroscience, and the study of metabolic diseases. This high-purity compound enables researchers to precisely manipulate the ceramide pathway to investigate its profound impact on cell fate, survival, and homeostasis.

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBLGIBMIAFISC-CQLAPORSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420650
Record name C4 Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74713-58-9
Record name Ceramide 4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074713589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C4 Ceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAMIDE 4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF3LP91341
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to Ceramide 4: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 4, a term previously used in the International Nomenclature of Cosmetic Ingredients (INCI), refers to a class of ceramides (B1148491) now more accurately classified as Ceramide AS and Ceramide EOH. These sphingolipids are integral components of the stratum corneum, the outermost layer of the epidermis, where they play a crucial role in maintaining the skin's barrier function. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound, with a focus on its two main subtypes.

Chemical Structure and Nomenclature

Ceramides are structurally characterized by a sphingoid base linked to a fatty acid via an amide bond. The specific structure of this compound varies depending on the nature of both the sphingoid base and the fatty acid.

Ceramide AS is defined as an N-acylated sphingolipid where the sphingosine (B13886) base has a D-erythro configuration and is linked to an alpha-hydroxy fatty acid, which can be either saturated or unsaturated. A representative molecule of this class is N-(R)-alpha-Hydroxystearoyl-phytosphingosine .

  • IUPAC Name: (2R,3S,4R)-2-(R)-2-hydroxyoctadecanamido-octadecane-1,3,4-triol[1]

  • Molecular Formula: C₃₆H₇₃NO₅[1]

  • Molecular Weight: 599.97 g/mol [1]

Ceramide EOH is characterized by an esterified ω-hydroxy fatty acid linked to a 6-hydroxy-sphingosine base. These are crucial for the formation of the lamellar structure of the epidermal barrier[2][3][4]. A structurally related example is N-(30-Linoleoyloxy-triacontanoyl)-sphingosine (a type of Ceramide EOS) .

  • IUPAC Name for a representative Ceramide EOH: [(2S,3R,4E,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]-(ω-linoleoyloxy)acyl-amide (specific acyl chain varies)

  • Molecular Formula (for N-(30-Linoleoyloxy-triacontanoyl)-sphingosine): C₆₆H₁₂₅NO₅[5]

  • Molecular Weight (for N-(30-Linoleoyloxy-triacontanoyl)-sphingosine): 1013 g/mol [5]

Physicochemical Properties

The physicochemical properties of this compound are influenced by the specific fatty acid and sphingoid base composition. The following tables summarize the available quantitative data for representative molecules.

Table 1: Physicochemical Properties of N-Stearoyl-D-erythro-sphingosine (a Ceramide NS, closely related to Ceramide AS)

PropertyValueReference
Molecular Formula C₃₆H₇₁NO₃[6][7]
Molecular Weight 565.96 g/mol [6][8]
Appearance Powder or crystals[7]
Storage Temperature -20°C[7]

Table 2: Physicochemical Properties of N-Stearoyl-phytosphingosine (Ceramide NP, a phytosphingosine-based ceramide)

PropertyValueReference
Molecular Formula C₃₆H₇₃NO₄[9]
Molecular Weight 583.97 g/mol [9]
CAS Number 34354-88-6[9]

Biological Properties and Signaling Pathways

Ceramides, in general, are bioactive lipids involved in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation[10][11][12][13][14]. They exert their effects through various signaling pathways.

General Ceramide Synthesis Pathways:

Ceramides are synthesized through three primary pathways:

  • De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydroceramide, which is then desaturated to form ceramide[15].

  • Sphingomyelin (B164518) Hydrolysis: Sphingomyelinases hydrolyze sphingomyelin in cell membranes to generate ceramide.

  • Salvage Pathway: Complex sphingolipids are broken down into sphingosine, which is then re-acylated to form ceramide[15].

Ceramide_Synthesis cluster_DeNovo De Novo Synthesis cluster_Hydrolysis Sphingomyelin Hydrolysis cluster_Salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS

Ceramide Synthesis Pathways

General Ceramide Signaling Pathways:

Ceramides act as second messengers, influencing downstream signaling cascades. Key targets include:

  • Protein Phosphatases: Ceramides can activate Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)[12][13].

  • Kinases: They can activate stress-activated protein kinases like JNK and the atypical protein kinase C (PKC) isoform, PKC zeta[10][12].

  • Inhibition of Pro-survival Pathways: Through the activation of phosphatases, ceramides can indirectly inhibit pro-growth signaling pathways such as the Akt/PKB pathway[10][12].

Ceramide_Signaling Stress Stimuli Stress Stimuli Ceramide Ceramide Stress Stimuli->Ceramide PP1/PP2A PP1/PP2A Ceramide->PP1/PP2A JNK/SAPK JNK/SAPK Ceramide->JNK/SAPK PKC zeta PKC zeta Ceramide->PKC zeta Akt/PKB (Pro-survival) Akt/PKB (Pro-survival) PP1/PP2A->Akt/PKB (Pro-survival) Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest JNK/SAPK->Apoptosis/Cell Cycle Arrest Akt/PKB (Pro-survival)->Apoptosis/Cell Cycle Arrest

General Ceramide Signaling

Specific Roles of Ceramide AS and EOH:

  • Ceramide EOH is particularly crucial for the formation and maintenance of the skin's permeability barrier[2][3][4][16]. A deficiency in ω-hydroxy ceramides, including Ceramide EOH, is associated with skin conditions like psoriasis and dry skin[3].

  • Ceramide AS and the closely related Ceramide AH are involved in the homeostasis of the epidermal barrier[17][18].

Experimental Protocols

Extraction of Ceramides from Stratum Corneum

This protocol is a modification of the Bligh and Dyer method, adapted for stratum corneum samples obtained by tape stripping[19].

Workflow:

Extraction_Workflow Tape Strips Tape Strips Scrape SC into Water:Methanol (B129727) (9:1) Scrape SC into Water:Methanol (9:1) Tape Strips->Scrape SC into Water:Methanol (9:1) Add Chloroform (B151607) and Internal Standards Add Chloroform and Internal Standards Scrape SC into Water:Methanol (9:1)->Add Chloroform and Internal Standards Lipid Extraction (1 hr min) Lipid Extraction (1 hr min) Add Chloroform and Internal Standards->Lipid Extraction (1 hr min) Add Chloroform and 2% Formic Acid (Phase Separation) Add Chloroform and 2% Formic Acid (Phase Separation) Lipid Extraction (1 hr min)->Add Chloroform and 2% Formic Acid (Phase Separation) Collect Lower Chloroform Phase Collect Lower Chloroform Phase Add Chloroform and 2% Formic Acid (Phase Separation)->Collect Lower Chloroform Phase Re-extract Protein Interphase with Chloroform Re-extract Protein Interphase with Chloroform Collect Lower Chloroform Phase->Re-extract Protein Interphase with Chloroform Combine Chloroform Phases Combine Chloroform Phases Re-extract Protein Interphase with Chloroform->Combine Chloroform Phases Dry under Nitrogen Dry under Nitrogen Combine Chloroform Phases->Dry under Nitrogen Reconstitute for Analysis Reconstitute for Analysis Dry under Nitrogen->Reconstitute for Analysis

Ceramide Extraction Workflow

Detailed Method:

  • Collect stratum corneum using adhesive tape strips.

  • Scrape the stratum corneum from the tape strips into a glass tube containing 2 mL of a water:methanol (9:1, v/v) solution.

  • Wash the well twice with 1.15 mL of methanol to collect any remaining particles and add to the tube.

  • Add 0.25 mL of chloroform and appropriate internal standards.

  • Allow the lipids to extract for a minimum of one hour.

  • Induce phase separation by adding 2 mL of chloroform and 0.45 mL of 2% formic acid.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the lower chloroform phase.

  • To ensure complete extraction, add another 2.5 mL of chloroform to the remaining aqueous phase and protein interphase, vortex, centrifuge, and collect the lower chloroform phase.

  • Combine the chloroform extracts and dry the solvent under a stream of nitrogen gas.

  • The dried lipid extract can then be reconstituted in an appropriate solvent for further analysis.

Analysis of Ceramides by LC-MS/MS

This is a general protocol for the analysis of various ceramide species using reverse-phase liquid chromatography-tandem mass spectrometry[20][21][22][23][24].

Workflow:

LCMS_Workflow Reconstituted Lipid Extract Reconstituted Lipid Extract Inject into UPLC System Inject into UPLC System Reconstituted Lipid Extract->Inject into UPLC System Separation on C18 Column Separation on C18 Column Inject into UPLC System->Separation on C18 Column Electrospray Ionization (Positive Ion Mode) Electrospray Ionization (Positive Ion Mode) Separation on C18 Column->Electrospray Ionization (Positive Ion Mode) Tandem Mass Spectrometry (MS/MS) Tandem Mass Spectrometry (MS/MS) Electrospray Ionization (Positive Ion Mode)->Tandem Mass Spectrometry (MS/MS) Data Analysis (Quantification and Identification) Data Analysis (Quantification and Identification) Tandem Mass Spectrometry (MS/MS)->Data Analysis (Quantification and Identification)

LC-MS/MS Analysis Workflow

Instrumentation and Conditions:

  • Liquid Chromatography System: Waters ACQUITY UPLC I-CLASS PLUS system or similar[20].

  • Column: ACQUITY UPLC CSH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[20].

  • Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium (B1175870) formate[20].

  • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate (B1220265) and 0.1% formic acid[20].

  • Flow Rate: 0.3 mL/min[20].

  • Injection Volume: 5 µL[20].

  • Gradient: A typical gradient would involve increasing the percentage of Mobile Phase B over time to elute the different ceramide species. For example: 0–17 min, 40%–95% B; 17–19 min, 95% B; 19.01–20 min, 40% B[20].

  • Mass Spectrometer: Waters SELECT SERIES Cyclic IMS or a similar tandem mass spectrometer[20].

  • Ionization: Electrospray ionization (ESI) in positive ion mode[20].

  • MS Parameters: Capillary voltage: 2.5 kV; Cone voltage: 40 V; Source temperature: 140°C; Desolvation temperature: 600°C[20].

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is often used for quantification of specific ceramide species.

Synthesis of Ceramides

A general procedure for the synthesis of ceramides involves the direct coupling of a long-chain sphingoid base with a fatty acid in the presence of a mixed carbodiimide. This method can be adapted for the synthesis of Ceramide AS by using an α-hydroxy fatty acid.

General Reaction Scheme:

Synthesis_Scheme Sphingoid Base Sphingoid Base Ceramide Ceramide Sphingoid Base->Ceramide Fatty Acid Fatty Acid Fatty Acid->Ceramide Carbodiimide Carbodiimide Carbodiimide->Ceramide Coupling Agent

General Ceramide Synthesis

Conclusion

This compound, encompassing Ceramide AS and Ceramide EOH, represents a critical class of lipids essential for skin health and involved in complex cellular signaling. This guide has provided a detailed overview of their chemical structures, physicochemical properties, and biological roles. The included experimental protocols offer a starting point for researchers investigating these important molecules. Further research into the specific signaling pathways of Ceramide AS and EOH will undoubtedly uncover new therapeutic targets for skin disorders and other diseases.

References

C4-ceramide structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C4-Ceramide: Structure, Properties, and Methodologies

Introduction

Ceramides (B1148491) are a class of lipid molecules central to the metabolism of sphingolipids, acting as crucial second messengers in a variety of cellular processes.[1] Composed of a sphingosine (B13886) backbone linked to a fatty acid, the diversity in the fatty acid chain length gives rise to ceramides with distinct biological functions.[2][3] Short-chain ceramides, such as C4-ceramide (N-butyroyl-D-erythro-sphingosine), are cell-permeable analogs of endogenous ceramides, making them invaluable tools for studying cellular signaling.[4] They have been shown to mediate critical antiproliferative responses, including apoptosis, cell cycle arrest, differentiation, and senescence.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core structural and chemical properties of C4-ceramide. It details its role in key signaling pathways and presents detailed experimental protocols for its synthesis, analysis, and the assessment of its biological activity.

C4-Ceramide: Structure and Identification

C4-ceramide is characterized by a C4 butyroyl group N-acylated to a d18:1 sphingosine base. Its fundamental structural and identifying information is summarized below.

IdentifierValue
IUPAC Name N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-butanamide[4]
Synonyms Cer(d18:1/4:0), N-butyroyl-D-erythro-Sphingosine[4]
CAS Number 74713-58-9[4]
Molecular Formula C22H43NO3[4]
Molecular Weight 369.6 g/mol [4]
Canonical SMILES OC--INVALID-LINK----INVALID-LINK--/C=C/CCCCCCCCCCCCC[4]
InChI Key UCBLGIBMIAFISC-CQLAPORSSA-N[4]

Physicochemical Properties

The physical and chemical properties of C4-ceramide dictate its handling, storage, and application in experimental settings.

PropertyValue
Appearance Crystalline solid[4]
Purity ≥95%[4]
Solubility DMF: 20 mg/mL[4]DMSO: 20 mg/mL[4]Ethanol (B145695): 30 mg/mL[4]PBS (pH 7.2): <50 µg/mL[4]
Storage Temperature -20°C
Stability May be heat sensitive. Incompatible with strong oxidizing agents.[7] (Note: Stability data inferred from C18-ceramide)

Biological Activity and Signaling Pathways

C4-ceramide is a bioactive sphingolipid that mimics the function of endogenous ceramides, primarily by inducing cell cycle arrest and apoptosis.[8][9] Its cell-permeable nature allows for the direct investigation of ceramide-mediated signaling cascades.

Quantitative Biological Data
AssayCell LineEffectValue
Cytotoxicity SK-BR-3 (Breast Cancer)IC5015.9 µM[4]
Cytotoxicity MCF-7/Adr (Breast Cancer)IC5019.9 µM[4]
Cytokine Inhibition EL4 T cellsInhibition of IL-4 production (at 10 µM)16%[4]
Signaling Pathway: C4-Ceramide Induced G1 Cell Cycle Arrest

Exogenously administered short-chain ceramides halt cell cycle progression, primarily at the G0/G1 phase.[8][9][10] This is achieved through the modulation of key regulatory proteins. C4-ceramide treatment leads to the upregulation of the cyclin-dependent kinase inhibitor p21 and the transcriptional activity of PPARγ.[8] Concurrently, it downregulates the expression of cyclin D1, CDK7, and phospho-ERK1/2, collectively leading to cell cycle arrest.[8]

G1_Cell_Cycle_Arrest C4_Cer C4-Ceramide ERK ERK1/2 Pathway C4_Cer->ERK inhibits PPARg PPARγ C4_Cer->PPARg activates p21 p21 C4_Cer->p21 upregulates CyclinD1 CyclinD1 ERK->CyclinD1 activates CDK7 CDK7 PPARg->CDK7 inhibits Arrest G1 Phase Cell Cycle Arrest p21->Arrest promotes CyclinD1->Arrest promotes progression CDK7->Arrest promotes progression

C4-Ceramide signaling pathway leading to G1 cell cycle arrest.

Experimental Protocols

Protocol for C4-Ceramide Synthesis and Purification

This protocol is based on a general method for ceramide synthesis by direct coupling of a fatty acid and a sphingoid base.[11][12]

Materials:

  • D-erythro-sphingosine

  • Butyric acid

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Pyridine, anhydrous

  • Silicic acid for column chromatography

  • Solvents for chromatography (e.g., Chloroform/Methanol mixtures)[13]

Methodology:

  • Activation of Butyric Acid: In a round-bottom flask under an inert atmosphere, dissolve butyric acid (1.2 eq) and NHS (1.2 eq) in anhydrous DCM. Cool the solution to 0°C. Add EDC (1.2 eq) portion-wise and stir the reaction at 0°C for 30 minutes, then at room temperature for 4 hours to form the NHS-ester.

  • Coupling Reaction: Dissolve D-erythro-sphingosine (1.0 eq) in a mixture of anhydrous DCM and a small amount of anhydrous pyridine. Add this solution to the activated NHS-ester from Step 1.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the sphingosine starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silicic acid. Elute with a gradient of chloroform/methanol (e.g., starting from 40:1) to yield pure C4-ceramide.[13]

  • Characterization: Confirm the structure and purity of the synthesized C4-ceramide using Mass Spectrometry and NMR.

Synthesis_Workflow Start Start Materials: Butyric Acid + Sphingosine Activation 1. Acid Activation (EDC/NHS in DCM) Start->Activation Coupling 2. Coupling Reaction (Add Sphingosine) Activation->Coupling Monitoring 3. Monitor by TLC Coupling->Monitoring Workup 4. Aqueous Workup Monitoring->Workup Reaction Complete Purification 5. Column Chromatography Workup->Purification Characterization 6. Characterization (MS, NMR) Purification->Characterization End Pure C4-Ceramide Characterization->End

Workflow for the chemical synthesis and purification of C4-ceramide.
Protocol for Quantification of C4-Ceramide by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of ceramides from complex biological samples.[2][14]

Materials:

  • Biological sample (e.g., cell lysate, plasma)

  • Internal Standard (IS), e.g., C4-Ceramide-d7

  • Protein precipitation solvent (e.g., ice-cold acetonitrile (B52724) with 0.1% formic acid)

  • LC-MS/MS system with an ESI source

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation: To 50 µL of the biological sample, add 10 µL of the internal standard solution.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Transfer: Carefully transfer the supernatant to a new vial for analysis.

  • LC Separation: Inject the sample onto a C18 column. Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile/isopropanol with 0.1% formic acid).

  • MS/MS Detection: Analyze the eluent using an MS/MS system operating in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

    • C4-Ceramide Transition: Monitor the transition from the protonated molecule [M+H]+ to the characteristic sphingosine backbone fragment (e.g., m/z 370.3 -> 264.3).

    • Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.

  • Quantification: Calculate the concentration of C4-ceramide by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Analysis_Workflow Sample Biological Sample + Internal Standard Precip 1. Protein Precipitation (Acetonitrile) Sample->Precip Centrifuge 2. Centrifugation Precip->Centrifuge Supernatant 3. Collect Supernatant Centrifuge->Supernatant LC 4. LC Separation (C18 Column) Supernatant->LC MS 5. ESI-MS/MS Detection (MRM Mode) LC->MS Quant 6. Data Analysis & Quantification MS->Quant Result Concentration of C4-Ceramide Quant->Result

Workflow for the quantification of C4-ceramide using LC-MS/MS.
Protocol for Assessing C4-Ceramide-Induced Cell Cycle Arrest

This protocol details a cell-based assay to determine the effect of C4-ceramide on cell cycle progression, adapted from methods used for similar short-chain ceramides.[8]

Materials:

  • Human cancer cell line (e.g., Bel7402, HeLa, or MCF-7)

  • Complete cell culture medium

  • C4-ceramide stock solution (in DMSO)

  • MTT reagent

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed cells in 96-well plates (for proliferation) and 6-well plates (for cell cycle analysis) and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of C4-ceramide (e.g., 0, 10, 20, 40 µM) for 24 hours. Use a vehicle control (DMSO) at a concentration equivalent to the highest C4-ceramide dose.

  • Proliferation Assay (MTT):

    • After 24h treatment, add MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader to assess cell viability.

  • Cell Cycle Analysis (Flow Cytometry):

    • Harvest cells from the 6-well plates by trypsinization.

    • Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

    • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histograms.

  • Western Blot (Optional): To investigate the molecular mechanism, lyse treated cells and perform Western blot analysis for key cell cycle proteins like p21, cyclin D1, and p-ERK.[8]

References

An In-depth Technical Guide to N-butyroyl-D-erythro-sphingosine (C4-Ceramide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butyroyl-D-erythro-sphingosine, commonly known as C4-ceramide, is a synthetic, cell-permeable short-chain ceramide that serves as a critical tool in the study of sphingolipid-mediated signaling pathways. As a bioactive lipid, ceramide is a central molecule in a variety of cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. The short butyroyl (C4) acyl chain of C4-ceramide enhances its solubility and cell permeability compared to its long-chain endogenous counterparts, making it an invaluable experimental agent for directly investigating the downstream effects of ceramide accumulation in cellular and animal models. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and biological activities of N-butyroyl-D-erythro-sphingosine, with a focus on its role in apoptosis.

Physicochemical Properties

A summary of the key physicochemical properties of N-butyroyl-D-erythro-sphingosine is presented in the table below.

PropertyValueReference
Chemical Formula C22H43NO3[1][2]
Molecular Weight 369.58 g/mol [1][3]
CAS Number 74713-58-9[1]
Appearance Solid[1]
Melting Point 64-67 °C[3]
Solubility Soluble in ethanol (B145695), DMSO, and dimethyl formamide.
SMILES CCCCCCCCCCCCC/C=C/--INVALID-LINK--NC(=O)CCC">C@HO[2]
InChI InChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1[2]
Synonyms C4-Ceramide, N-Butanoyl-D-erythro-sphingosine, (2S,3R,4E)-2-(Butyrylamino)-4-octadecene-1,3-diol[1]

Synthesis of N-butyroyl-D-erythro-sphingosine

The synthesis of N-butyroyl-D-erythro-sphingosine is typically achieved through the N-acylation of D-erythro-sphingosine with butyric acid or a more reactive derivative like butyryl chloride. A general and adaptable protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of N-butyroyl-D-erythro-sphingosine

Materials:

  • D-erythro-sphingosine

  • Butyric anhydride (B1165640) or Butyryl chloride

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform/methanol (B129727) or ethyl acetate/hexanes mixtures)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve D-erythro-sphingosine (1 equivalent) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add butyric anhydride or butyryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (D-erythro-sphingosine) is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated NaHCO3 solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (three times).

  • Washing: Combine the organic layers and wash sequentially with 1 N HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-butyroyl-D-erythro-sphingosine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in chloroform) to obtain the pure N-butyroyl-D-erythro-sphingosine.

Biological Activity: Induction of Apoptosis

N-butyroyl-D-erythro-sphingosine is widely used to induce apoptosis in a variety of cell types. Its mechanism of action involves bypassing the de novo ceramide synthesis pathway and directly activating downstream signaling cascades that lead to programmed cell death.

C4-Ceramide Signaling in Apoptosis

The primary mechanism by which C4-ceramide induces apoptosis is through the permeabilization of the mitochondrial outer membrane.[4] This leads to the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytoplasm.[4] Cytoplasmic cytochrome c then binds to Apaf-1, which in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3.[5] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5][6]

Furthermore, C4-ceramide has been shown to activate stress-activated protein kinases (SAPKs) such as JNK, and to inhibit pro-survival pathways like the PI3K/Akt pathway. Ceramide can also directly activate protein kinase C zeta (PKCζ), which can then participate in the activation of the SAPK signaling cascade.

C4_Ceramide_Apoptosis_Pathway C4_Ceramide N-butyroyl-D-erythro-sphingosine (C4-Ceramide) Mitochondrion Mitochondrion C4_Ceramide->Mitochondrion permeabilizes PKC_zeta PKCζ C4_Ceramide->PKC_zeta activates Akt_pathway PI3K/Akt Pathway (Pro-survival) C4_Ceramide->Akt_pathway inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 recruits Caspase9 Caspase-9 Pro_Caspase9->Caspase9 activates Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes JNK_pathway JNK/SAPK Pathway PKC_zeta->JNK_pathway activates JNK_pathway->Apoptosis

Caption: C4-Ceramide induced apoptosis signaling pathway.

Experimental Analysis of C4-Ceramide Induced Apoptosis

A common method to quantify apoptosis induced by C4-ceramide is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cell culture medium

  • N-butyroyl-D-erythro-sphingosine (C4-ceramide) stock solution (e.g., in ethanol or DMSO)

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentration of C4-ceramide for the specified duration. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, and then combine them with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Apoptosis_Assay_Workflow Start Start: Seed Cells Treatment Treat with C4-Ceramide (and vehicle control) Start->Treatment Harvest Harvest Adherent and Floating Cells Treatment->Harvest Wash1 Wash with PBS (x2) Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15-20 min at RT in dark Stain->Incubate Dilute Add 1X Binding Buffer Incubate->Dilute Analysis Analyze by Flow Cytometry Dilute->Analysis End End: Quantify Apoptosis Analysis->End

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Conclusion

N-butyroyl-D-erythro-sphingosine is a powerful and indispensable tool for researchers investigating the intricate roles of ceramide in cellular signaling. Its cell-permeable nature allows for the direct manipulation of intracellular ceramide levels, providing a means to dissect the molecular mechanisms underlying ceramide-induced biological responses, particularly apoptosis. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists and drug development professionals aiming to explore the therapeutic potential of modulating ceramide signaling pathways.

References

The Technical Core of Ceramide AS (Formerly Ceramide 4): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ceramide AS, a class of sphingolipids vital to skin barrier function and cellular signaling. Previously known under the retired INCI (International Nomenclature of Cosmetic Ingredients) name Ceramide 4, Ceramide AS is characterized by a sphingosine (B13886) backbone N-acylated with an α-hydroxy fatty acid. This guide details its molecular characteristics, synthesis, and analytical protocols, and explores its biological significance, offering valuable insights for research and development in dermatology and beyond.

Molecular Profile of Ceramide AS

Ceramide AS is not a single molecule but a class of ceramides (B1148491) where the length of the α-hydroxy fatty acid chain can vary. This structural diversity is crucial for its functions, particularly in the stratum corneum. The general structure consists of a sphingosine base linked via an amide bond to an α-hydroxy fatty acid.

Molecular Formula and Weight

The molecular formula and weight of Ceramide AS are dependent on the specific fatty acid attached. The sphingosine base has a formula of C₁₈H₃₇NO₂. The table below outlines the molecular formula and weight for Ceramide AS with some common saturated α-hydroxy fatty acid chain lengths found in the skin.

α-Hydroxy Fatty AcidAcyl Chain FormulaMolecular Formula (Ceramide AS)Molecular Weight ( g/mol )
α-Hydroxypalmitic acidC₁₆H₃₂O₃C₃₄H₆₉NO₄583.93
α-Hydroxystearic acidC₁₈H₃₆O₃C₃₆H₇₃NO₄612.00
α-Hydroxylignoceric acidC₂₄H₄₈O₃C₄₂H₈₅NO₄708.18
α-Hydroxycerotic acidC₂₆H₅₂O₃C₄₄H₈₉NO₄736.24

Synthesis of α-Hydroxy Ceramides

The biosynthesis of ceramides, including α-hydroxy ceramides, occurs primarily through the de novo synthesis pathway in the endoplasmic reticulum. This pathway begins with the condensation of serine and palmitoyl-CoA. The α-hydroxylation of the fatty acid is a key step in the formation of Ceramide AS.

De Novo Synthesis Pathway

The following diagram illustrates the key steps in the de novo synthesis of ceramides. The formation of α-hydroxy ceramides involves the action of a fatty acid 2-hydroxylase (FA2H) on the fatty acyl-CoA substrate prior to its condensation with the sphingoid base by a ceramide synthase (CerS).

de_novo_synthesis cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Keto_dihydrosphingosine 3-Ketodihydrosphingosine SPT->Keto_dihydrosphingosine KDR 3-Ketodihydrosphingosine Reductase Keto_dihydrosphingosine->KDR Dihydrosphingosine Dihydrosphingosine (Sphinganine) KDR->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydrosphingosine->CerS Fatty_Acyl_CoA Fatty Acyl-CoA FA2H Fatty Acid 2-Hydroxylase (FA2H) Fatty_Acyl_CoA->FA2H Fatty_Acyl_CoA->CerS alpha_Hydroxy_Fatty_Acyl_CoA α-Hydroxy Fatty Acyl-CoA FA2H->alpha_Hydroxy_Fatty_Acyl_CoA alpha_Hydroxy_Fatty_Acyl_CoA->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide alpha_Hydroxy_Dihydroceramide α-Hydroxy Dihydroceramide CerS->alpha_Hydroxy_Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES alpha_Hydroxy_Dihydroceramide->DES Ceramide Ceramide DES->Ceramide alpha_Hydroxy_Ceramide α-Hydroxy Ceramide (Ceramide AS) DES->alpha_Hydroxy_Ceramide

De Novo Synthesis of α-Hydroxy Ceramides (Ceramide AS).
Experimental Synthesis Protocol

A common method for the chemical synthesis of ceramides involves the direct coupling of a long-chain sphingoid base with a fatty acid using a carbodiimide (B86325) as a coupling agent.[1]

Materials:

  • Sphingosine

  • α-Hydroxy fatty acid (e.g., α-hydroxypalmitic acid)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) as solvent

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve sphingosine and the α-hydroxy fatty acid in anhydrous DCM.

  • Add EDC and a catalytic amount of DMAP to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform) to obtain the pure Ceramide AS.

Analytical Methods for Ceramide AS

The analysis and quantification of specific ceramide species from complex biological matrices require sensitive and specific analytical techniques. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[2][3]

HPLC-MS/MS Analysis Protocol

The following provides a general workflow for the analysis of Ceramide AS in a biological sample.

hplc_ms_workflow Sample_Prep Sample Preparation (Lipid Extraction) HPLC HPLC Separation (Reversed-Phase C18 Column) Sample_Prep->HPLC ESI Electrospray Ionization (ESI) (Positive Ion Mode) HPLC->ESI MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem Mass Spectrometry (MS2) (Product Ion Scan) CID->MS2 Data_Analysis Data Analysis (Quantification and Identification) MS2->Data_Analysis

Workflow for HPLC-MS/MS Analysis of Ceramide AS.

Protocol Outline:

  • Lipid Extraction: Extract total lipids from the biological sample using a modified Bligh-Dyer or Folch method with a chloroform/methanol solvent system.

  • Chromatographic Separation:

    • Column: Use a reversed-phase column (e.g., C18).

    • Mobile Phase: Employ a gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile/isopropanol with 0.1% formic acid (Solvent B).

    • Gradient: Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B to elute the hydrophobic ceramide species.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in the positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Transitions: For each Ceramide AS species, monitor a specific precursor-to-product ion transition. The precursor ion corresponds to the protonated molecule [M+H]⁺, and a characteristic product ion is often formed from the cleavage of the amide bond, yielding a fragment corresponding to the sphingoid base.

  • Quantification: Use a stable isotope-labeled internal standard (e.g., C17-Ceramide) for accurate quantification. Create a calibration curve with known concentrations of Ceramide AS standards.

Biological Functions and Signaling

Ceramide AS is a crucial component of the epidermal permeability barrier.[4] The presence of the α-hydroxy group allows for unique hydrogen bonding interactions, contributing to the highly ordered and impermeable lipid lamellae in the stratum corneum. Deficiencies in α-hydroxy ceramides have been linked to skin disorders characterized by a compromised barrier function.

Beyond its structural role, ceramide, in general, is a bioactive molecule implicated in various cellular signaling pathways. While specific pathways for Ceramide AS are still under investigation, ceramides are known to mediate cellular processes such as apoptosis, cell cycle arrest, and senescence.[5]

Ceramide-Mediated Apoptosis Signaling

The following diagram illustrates a simplified pathway of ceramide-induced apoptosis.

ceramide_apoptosis Stress_Signal Stress Signal (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stress_Signal->SMase Ceramide_Generation Ceramide Generation SMase->Ceramide_Generation Mitochondria Mitochondria Ceramide_Generation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Ceramide-Mediated Apoptosis Pathway.

This guide provides a foundational understanding of Ceramide AS for professionals in research and drug development. Further investigation into the specific roles of different Ceramide AS species will undoubtedly uncover new therapeutic targets for skin diseases and other conditions.

References

The Role of Ceramides in Cellular Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceramides (B1148491), a class of sphingolipids, have emerged as critical bioactive molecules in a diverse array of cellular signaling pathways. Far from being mere structural components of cell membranes, ceramides actively participate in the regulation of fundamental cellular processes, including apoptosis, cell cycle arrest, senescence, and inflammation. The biological activity of ceramides is highly dependent on their specific molecular structure, particularly the length of their N-acyl chain. This guide provides a comprehensive technical overview of the role of ceramides in cellular signaling, with a focus on key pathways, quantitative data, and detailed experimental methodologies to facilitate further research and drug development in this field. While the term "Ceramide 4" is not standard nomenclature, it is sometimes used to refer to Ceramide EOH, a species primarily known for its role in skin barrier function. This document will address the broader roles of ceramides in cellular signaling while providing specific information on Ceramide EOH where available.

Ceramide Nomenclature and Structure

Ceramides consist of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond. The nomenclature of ceramides can be complex, with several systems in use. One system is based on the chromatographic migration order, which has led to some confusion. A more precise nomenclature specifies the structure of the sphingoid base and the attached fatty acid. For example, C16-ceramide has a 16-carbon fatty acid. The term "this compound" is an older nomenclature and is often synonymous with Ceramide EOH, which is a ceramide with an esterified omega-hydroxy fatty acid. While Ceramide EOH is a crucial component of the skin's barrier, its specific roles in intracellular signaling are less well-characterized compared to other ceramide species.[1]

Core Signaling Pathways Involving Ceramides

Ceramides are central players in several key signaling cascades, often acting as second messengers to initiate or modulate cellular responses to external stimuli and stress.

Apoptosis Induction

One of the most extensively studied roles of ceramide is its function as a pro-apoptotic lipid.[2][3][4] Ceramide accumulation, triggered by various stimuli such as TNF-α, Fas ligand, and chemotherapeutic agents, can initiate apoptosis through multiple mechanisms:

  • Mitochondrial Pathway: Ceramides can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytosol.[1] This, in turn, activates the caspase cascade, leading to programmed cell death.

  • Activation of Caspases: Ceramide signaling can directly or indirectly lead to the activation of key executioner caspases, such as caspase-3 and caspase-9.[5][6]

  • Regulation of Bcl-2 Family Proteins: Ceramides can influence the expression and activity of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members like Bax and Bak.

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide Ceramide Generation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade TNF-α TNF-α Sphingomyelinase Sphingomyelinase TNF-α->Sphingomyelinase FasL FasL FasL->Sphingomyelinase Chemotherapy Chemotherapy Chemotherapy->Sphingomyelinase Ceramide Ceramide Sphingomyelinase->Ceramide Mitochondrion Mitochondrion Ceramide->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Ceramide-mediated apoptosis pathway.
Regulation of Protein Kinases and Phosphatases

Ceramides can directly and indirectly modulate the activity of key enzymes in cellular signaling, particularly protein kinases and phosphatases.

  • Protein Kinase C (PKC): Ceramides have been shown to directly bind to and modulate the activity of several PKC isoforms. For example, ceramide can activate PKCζ, leading to downstream effects on cell survival and stress responses.[7][8] The interaction is often specific to certain ceramide species and PKC isoforms.

  • Protein Phosphatases 1 and 2A (PP1 and PP2A): Ceramides are well-established activators of PP1 and PP2A.[9][10][11] This activation can lead to the dephosphorylation and inactivation of pro-survival proteins, thereby contributing to the anti-proliferative and pro-apoptotic effects of ceramides.

Ceramide_Kinase_Phosphatase_Regulation cluster_kinases Protein Kinases cluster_phosphatases Protein Phosphatases Ceramide Ceramide PKCζ PKCζ Ceramide->PKCζ activates PP2A PP2A Ceramide->PP2A activates PP1 PP1 Ceramide->PP1 activates Akt Akt PKCζ->Akt inactivates Apoptosis Apoptosis PKCζ->Apoptosis Cell Survival Cell Survival Akt->Cell Survival PP2A->Akt inactivates Cellular Stress Cellular Stress Cellular Stress->Ceramide Growth Factors Growth Factors Growth Factors->Akt activates

Ceramide regulation of kinases and phosphatases.

Quantitative Data in Ceramide Signaling

The following tables summarize key quantitative data from the literature regarding the role of ceramides in cellular signaling.

ParameterCeramide SpeciesTarget Protein/ProcessValueCell Type/SystemReference
EC50 D-erythro-C18-ceramidePP1c activation6.25 µMIn vitro[9][10]
EC50 D-erythro-C18-ceramidePP1c activation (with phosphatidic acid)4.45 µMIn vitro[9][10]
EC50 D-erythro-C18-ceramidePP2A activation~10 µMIn vitro[9][10]
Kd CeramidePKCζ7.5 nM (high affinity), 320 nM (low affinity)In vitro[7]
Concentration for Apoptosis C2-ceramideApoptosis induction50 µMA549 and PC9 cells[5]
Concentration for Apoptosis C6-ceramideApoptosis induction100 µMHepG2 cells[12]
Activation Concentration C2-ceramidePP2A activation5-20 µMIn vitro[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study ceramide signaling.

Quantification of Ceramide Species by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of different ceramide species.[13][14][15][16]

LC_MS_Workflow Sample_Preparation 1. Sample Preparation (Cell/Tissue Homogenization) Lipid_Extraction 2. Lipid Extraction (e.g., Bligh-Dyer or Folch method) Sample_Preparation->Lipid_Extraction LC_Separation 3. LC Separation (Reversed-phase C18 column) Lipid_Extraction->LC_Separation MS_MS_Detection 4. MS/MS Detection (MRM mode) LC_Separation->MS_MS_Detection Data_Analysis 5. Data Analysis (Quantification against internal standards) MS_MS_Detection->Data_Analysis

Workflow for ceramide quantification by LC-MS/MS.

Materials:

  • Cells or tissues of interest

  • Internal standards (e.g., C17:0 ceramide)

  • Chloroform (B151607), Methanol, Water (LC-MS grade)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation: Homogenize cells or tissues in an appropriate buffer on ice.

  • Lipid Extraction:

    • Add a mixture of chloroform:methanol (1:2, v/v) to the homogenate.

    • Vortex thoroughly and add chloroform and water to induce phase separation.

    • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Separate the ceramide species using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify the different ceramide species using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, monitoring for the characteristic fragment ion of the sphingosine backbone (m/z 264.2).

  • Data Analysis: Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.

In Vitro Lipid-Protein Binding Assay (Liposome Co-sedimentation Assay)

This assay is used to determine the direct binding of a protein to ceramide-containing liposomes.[2][7][15]

Materials:

  • Purified protein of interest

  • Lipids (e.g., PC, PS, Ceramide) in chloroform

  • Extruder with polycarbonate membranes

  • Ultracentrifuge

Procedure:

  • Liposome Preparation:

    • Mix the desired lipids in chloroform in a glass tube.

    • Dry the lipids to a thin film under a stream of nitrogen.

    • Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.

    • Create unilamellar vesicles by extruding the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Binding Reaction:

    • Incubate the purified protein with the ceramide-containing liposomes and control liposomes (without ceramide) at room temperature for a specified time (e.g., 30 minutes).

  • Co-sedimentation:

    • Pellet the liposomes by ultracentrifugation.

    • Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).

  • Analysis:

    • Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest.

    • An enrichment of the protein in the pellet fraction with ceramide-containing liposomes compared to the control indicates a direct interaction.

Ceramide-Induced Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, in response to ceramide treatment.[5][6][17]

Materials:

  • Cell line of interest

  • Cell-permeable ceramide (e.g., C2- or C6-ceramide)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with various concentrations of ceramide for different time points. Include a vehicle-treated control.

  • Cell Lysis:

    • Lyse the cells using the lysis buffer provided in the assay kit.

  • Caspase-3 Activity Measurement:

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay) to the cell lysates.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the fold-change in caspase-3 activity in ceramide-treated cells compared to the control cells.

Conclusion and Future Directions

Ceramides are integral components of cellular signaling networks, playing crucial roles in determining cell fate. Their ability to modulate the activity of key enzymes and to initiate pro-apoptotic pathways makes them attractive targets for therapeutic intervention, particularly in the context of cancer and inflammatory diseases. While significant progress has been made in understanding the multifaceted roles of ceramides, further research is needed to fully elucidate the specific functions of individual ceramide species and their downstream effectors. The development of more specific pharmacological tools to manipulate ceramide metabolism will be crucial for translating our understanding of ceramide signaling into novel therapeutic strategies. The continued application of advanced analytical techniques, such as high-resolution mass spectrometry and sophisticated imaging methods, will undoubtedly provide deeper insights into the complex and dynamic world of ceramide biology.

References

The Biological Significance of C4-Ceramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical second messengers in a myriad of cellular signaling pathways.[1][2][3] Comprising a sphingosine (B13886) backbone linked to a fatty acid, ceramides are central hubs in sphingolipid metabolism, influencing cell fate decisions such as proliferation, senescence, apoptosis, and autophagy.[4][5] Due to the hydrophobic nature of long-chain ceramides, researchers often utilize cell-permeable, short-chain analogs for experimental studies. C4-ceramide (N-butyroyl-D-erythro-sphingosine), with its short four-carbon acyl chain, is one such analog that effectively mimics the biological activities of its endogenous counterparts. This technical guide provides an in-depth exploration of the biological significance of C4-ceramide, detailing its roles in key cellular processes, its implications in disease, and the experimental protocols used to investigate its functions.

Ceramide Metabolism: A Central Hub

Ceramide is synthesized and catabolized through three primary pathways, ensuring tight regulation of its intracellular levels.[6][7][8]

  • De Novo Synthesis Pathway: This pathway begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT).[9] A series of enzymatic reactions follows, culminating in the formation of dihydroceramide (B1258172), which is then desaturated by dihydroceramide desaturase (DEGS) to produce ceramide.[9][10][11]

  • Sphingomyelin (B164518) Hydrolysis Pathway: In response to various cellular stresses, such as TNF-α or chemotherapy, sphingomyelinases (SMases) hydrolyze sphingomyelin in cell membranes to generate ceramide.[12] This pathway allows for a rapid increase in ceramide levels.

  • Salvage Pathway: This pathway involves the breakdown of complex sphingolipids in lysosomes back to sphingosine, which is then re-acylated by ceramide synthases (CerS) to form ceramide.[13] There are six distinct CerS enzymes (CerS1-6), each exhibiting specificity for fatty acyl-CoA chains of different lengths, thereby producing a diverse range of ceramide species.[6][7]

Ceramide Metabolism Pathways cluster_denovo De Novo Synthesis (ER) cluster_hydrolysis Hydrolysis Pathway (Membrane) cluster_salvage Salvage Pathway (Lysosome/ER) Serine Serine + Palmitoyl-CoA DHCer Dihydroceramide Serine->DHCer SPT, CerS Cer_denovo Ceramide DHCer->Cer_denovo DEGS1 Ceramide_Pool Central Ceramide Pool Cer_denovo->Ceramide_Pool SM Sphingomyelin Cer_hydrolysis Ceramide SM->Cer_hydrolysis SMase Cer_hydrolysis->Ceramide_Pool ComplexSL Complex Sphingolipids Sphingosine Sphingosine ComplexSL->Sphingosine Ceramidase Cer_salvage Ceramide Sphingosine->Cer_salvage CerS Cer_salvage->Ceramide_Pool S1P Sphingosine- 1-Phosphate (S1P) Ceramide_Pool->S1P Ceramidase, SPHK GlcCer Glucosylceramide Ceramide_Pool->GlcCer GCS

Caption: Overview of the major pathways for ceramide synthesis and catabolism.

Core Biological Functions of C4-Ceramide

As a potent signaling molecule, C4-ceramide influences a wide array of fundamental cellular processes.

Apoptosis (Programmed Cell Death)

One of the most extensively studied roles of ceramide is its function as a pro-apoptotic second messenger.[1][14] It is a near-universal feature of programmed cell death.[2][3] C4-ceramide can induce apoptosis in numerous cell types, particularly cancer cells, through multiple mechanisms.[1][15]

  • Mitochondrial (Intrinsic) Pathway: Ceramide can directly target mitochondria. It self-assembles to form large, stable pores in the mitochondrial outer membrane.[9][16] These channels are large enough to allow the release of pro-apoptotic proteins like cytochrome c from the intermembrane space into the cytosol.[16] Cytochrome c release initiates the activation of the caspase cascade, leading to the execution of apoptosis. Ceramide also influences the Bcl-2 family of proteins, promoting the activation of pro-apoptotic members like Bax and inhibiting anti-apoptotic members like Bcl-2 itself.[12][16]

  • Death Receptor (Extrinsic) Pathway: Ceramide generation is a key step in apoptosis induced by death receptors like Fas (CD95) and TNF receptor.[6][12] Ceramide can promote the clustering of these receptors in the plasma membrane, facilitating the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[4]

  • Activation of Protein Phosphatases: Ceramide activates protein phosphatases, notably Protein Phosphatase 2A (PP2A), which are collectively known as Ceramide-Activated Protein Phosphatases (CAPPs).[4][17] These phosphatases can dephosphorylate and inactivate pro-survival kinases such as Akt (Protein Kinase B), thereby tipping the cellular balance towards apoptosis.[2][3]

Ceramide-Induced Apoptosis Stress Stress Stimuli (Chemotherapy, TNF-α) Ceramide Ceramide Accumulation Stress->Ceramide C4Cer C4-Ceramide (Exogenous) C4Cer->Ceramide Mito Mitochondria Ceramide->Mito PP2A PP2A Activation Ceramide->PP2A Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 Channels Ceramide Channel Formation Mito->Channels CytC Cytochrome c Release Bax->CytC Bcl2->CytC Channels->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Akt Akt (Pro-Survival) Akt->Apoptosis inhibits PP2A->Akt

Caption: Signaling pathways in ceramide-mediated apoptosis.

Autophagy

Autophagy is a catabolic "self-eating" process where cells degrade and recycle damaged organelles and misfolded proteins. Ceramide's role in autophagy is complex, as it can induce both pro-survival (protective) and pro-death (lethal) autophagy.[18]

  • Protective Autophagy: Under certain stress conditions, ceramide-induced autophagy can be a survival mechanism. This is often mediated by the inhibition of the mTOR signaling pathway, a key negative regulator of autophagy.[19]

  • Lethal Autophagy (Mitophagy): Ceramide, particularly C18-ceramide, can induce lethal autophagy by specifically targeting mitochondria for degradation (mitophagy).[20] This process involves a direct interaction between ceramide on the mitochondrial outer membrane and the autophagosomal protein LC3B-II, anchoring the autophagosome to the mitochondrion.[4][20] This leads to mitochondrial clearance, impaired energy metabolism, and ultimately, cell death, independent of the classical apoptosis pathways.[20]

  • Beclin-1 Regulation: Ceramide can also stimulate autophagy by up-regulating the expression of Beclin-1, a key component of the autophagy initiation complex. This can occur through JNK-mediated signaling pathways.[19][21]

References

Ceramide 4: An In-depth Technical Guide to its Core Function in the Skin Barrier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are integral sphingolipids that constitute the primary structural component of the stratum corneum, the outermost layer of the epidermis. They are paramount in establishing and maintaining the skin's permeability barrier. This technical guide delves into the specific functions of Ceramide 4, also known as Ceramide EOH (ester-linked omega-hydroxy), a unique subclass of ceramides, in skin barrier homeostasis. We will explore its synthesis, its crucial role in the structural integrity of the lipid lamellae, its impact on skin hydration and transepidermal water loss (TEWL), and its involvement in cellular signaling pathways pertinent to keratinocyte differentiation and barrier formation. This document provides a comprehensive overview of the current understanding of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction: The Imperative of the Skin Barrier

The skin barrier serves as the primary defense against external aggressors, including pathogens, allergens, and physical and chemical insults. It also plays a critical role in preventing excessive water loss from the body, thereby maintaining tissue hydration.[1][2] This barrier function is primarily attributed to the intricate "brick and mortar" structure of the stratum corneum, where terminally differentiated corneocytes (the "bricks") are embedded in a lipid-rich extracellular matrix (the "mortar").[3] This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids.[4] Disruptions in the composition and organization of these lipids can lead to a compromised barrier, characteristic of various inflammatory skin diseases such as atopic dermatitis and psoriasis.[5][6]

This compound (EOH): Structure and Synthesis

Ceramides are a heterogeneous class of lipids characterized by a sphingoid base linked to a fatty acid via an amide bond.[7] this compound, or Ceramide EOH, is a unique and crucial subclass distinguished by an omega-esterified hydroxy fatty acid linked to a 6-hydroxysphingosine base.[8]

The synthesis of this compound is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of keratinocytes.[1] The key enzyme responsible for the production of the specific fatty acid chain length found in this compound is Ceramide Synthase 4 (CerS4).[1][9] CerS4 exhibits substrate specificity for acyl-CoAs with chain lengths ranging from C18 to C22.[9][10]

De Novo Synthesis Pathway of Ceramides

The de novo synthesis pathway is the primary route for ceramide production in the epidermis.[7]

Palmitoyl-CoA + L-serine Palmitoyl-CoA + L-serine 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA + L-serine->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS4 (C18-C22 Acyl-CoA) Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Lamellar Bodies Lamellar Bodies Glucosylceramide->Lamellar Bodies Extracellular Space\n(Stratum Corneum) Extracellular Space (Stratum Corneum) Lamellar Bodies->Extracellular Space\n(Stratum Corneum) Secretion

Caption: De Novo Synthesis of Ceramides in Keratinocytes.

Core Function of this compound in Skin Barrier Integrity

The loss of epidermal Ceramide Synthase 4 has been shown to disrupt lipid metabolism and impair the adult epidermal barrier function, ultimately leading to chronic skin barrier diseases characterized by acanthosis, hyperkeratosis, and immune cell accumulation.[11] This underscores the critical role of CerS4 and its product, this compound, in maintaining skin homeostasis.

Structural Role in Lipid Lamellae

Ceramide EOH, with its unique ester-linked omega-hydroxy fatty acid, is thought to play a crucial role in the formation and organization of the long periodicity phase (LPP) lamellae in the stratum corneum. These highly ordered lipid structures are essential for an effective permeability barrier. The long acyl chain of Ceramide EOH can span across adjacent lipid leaflets, effectively "stitching" them together and contributing to the structural integrity and low permeability of the barrier.

Impact on Transepidermal Water Loss (TEWL) and Skin Hydration

A compromised skin barrier, often associated with reduced ceramide levels, leads to increased transepidermal water loss (TEWL), a key indicator of barrier dysfunction.[12][13] While direct quantitative data for this compound is limited, studies on ceramide-containing formulations and pseudo-ceramides demonstrate a clear correlation between ceramide levels and improved barrier function.

Study TypeInterventionKey FindingsReference
Randomized Controlled TrialTopical application of a pseudo-ceramide (pCer)-containing spray for 4 weeks in subjects with dry, sensitive skin (TEWL > 10 g/m²h).A significant negative correlation was observed between the amount of pCer applied and the change in TEWL. The test group showed improved skin hydration and reduced TEWL compared to the control group.[12][14]
Clinical StudySingle topical application of a ceramide-containing cream.Significantly increased skin hydration for up to 24 hours and significantly decreased TEWL over the same period compared to baseline.[7]
Clinical EvaluationApplication of a topical ceramide lotion on healthy volunteers with dry skin.Significant increase in skin hydration and a significant decrease in TEWL at 12 and 24 hours post-application compared to baseline.[15]
In vivo study in hairless ratsUVB irradiation or essential fatty acid-deficient diet.Significant elevation of TEWL was correlated with a significant reduction in covalently bound ceramides.[16]

Experimental Protocols

Extraction of Ceramides from Stratum Corneum

A validated in vivo extraction method for human stratum corneum ceramides is crucial for accurate analysis.[17]

Objective: To extract lipids, including ceramides, from the stratum corneum for subsequent analysis.

Materials:

  • Acetone/diethyl ether (A/E) mixture (1:1, v/v)

  • Chloroform/methanol (C/M) mixture (2:1, v/v)

  • Glass cylinders or chambers

  • Cotton balls or filter paper

  • Nitrogen gas stream

  • Glass vials for sample storage

Protocol:

  • Define a specific area on the skin surface (e.g., volar forearm).

  • Place a glass cylinder firmly onto the selected skin area.

  • Pipette a defined volume of the A/E solvent mixture into the cylinder.

  • Gently swirl the solvent for a specified time (e.g., 2 minutes) to extract the surface lipids.

  • Aspirate the solvent containing the extracted lipids and transfer it to a clean glass vial.

  • Repeat the extraction process on the same skin area for a defined number of times to ensure complete extraction of surface lipids.

  • For deeper lipid extraction (for research purposes), a chloroform/methanol mixture can be used, but caution is advised due to its potential to damage living epidermal cells.[17]

  • Evaporate the solvent from the collected lipid extracts under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -20°C or lower until analysis.

Define Skin Area Define Skin Area Apply Extraction Cylinder Apply Extraction Cylinder Define Skin Area->Apply Extraction Cylinder Add Acetone/Ether Add Acetone/Ether Apply Extraction Cylinder->Add Acetone/Ether Extract Lipids (Swirl) Extract Lipids (Swirl) Add Acetone/Ether->Extract Lipids (Swirl) Collect Solvent Collect Solvent Extract Lipids (Swirl)->Collect Solvent Repeat Extraction Repeat Extraction Collect Solvent->Repeat Extraction Pool Extracts Pool Extracts Repeat Extraction->Pool Extracts Evaporate Solvent (N2) Evaporate Solvent (N2) Pool Extracts->Evaporate Solvent (N2) Store Lipid Extract (-20°C) Store Lipid Extract (-20°C) Evaporate Solvent (N2)->Store Lipid Extract (-20°C)

Caption: Workflow for Ceramide Extraction from Stratum Corneum.

Quantification of Ceramides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of different ceramide species.[18][19][20][21]

Objective: To separate and quantify this compound (EOH) and other ceramide subclasses from a lipid extract.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 or a similar suitable column

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)

  • Electrospray ionization (ESI) source

Protocol:

  • Sample Preparation: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform).

  • Chromatographic Separation:

    • Inject the sample onto the LC column.

    • Use a gradient elution program with a mobile phase consisting of, for example, a mixture of water, methanol, and formic acid with ammonium (B1175870) formate.[22] The gradient is designed to separate the different ceramide classes based on their polarity.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific ceramides. This involves monitoring a specific precursor-to-product ion transition for each ceramide of interest.

    • For this compound (EOH), the specific m/z transitions will depend on the exact fatty acid chain length.

  • Quantification:

    • Generate a calibration curve using synthetic ceramide standards of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Lipid Extract Lipid Extract LC Separation (Reversed-Phase) LC Separation (Reversed-Phase) Lipid Extract->LC Separation (Reversed-Phase) Electrospray Ionization (ESI) Electrospray Ionization (ESI) LC Separation (Reversed-Phase)->Electrospray Ionization (ESI) MS1 (Precursor Ion Selection) MS1 (Precursor Ion Selection) Electrospray Ionization (ESI)->MS1 (Precursor Ion Selection) Collision Cell (Fragmentation) Collision Cell (Fragmentation) MS1 (Precursor Ion Selection)->Collision Cell (Fragmentation) MS2 (Product Ion Detection) MS2 (Product Ion Detection) Collision Cell (Fragmentation)->MS2 (Product Ion Detection) Quantification (MRM) Quantification (MRM) MS2 (Product Ion Detection)->Quantification (MRM)

Caption: LC-MS/MS Workflow for Ceramide Quantification.

In Vitro Skin Permeability Assay

In vitro models are valuable tools for assessing the impact of specific lipids or formulations on skin barrier function.[23][24][25][26]

Objective: To evaluate the permeability of a skin model after disruption and subsequent treatment with a ceramide-containing formulation.

Model:

  • Excised human or porcine skin

  • Reconstructed human epidermis (RHE) models

Protocol:

  • Barrier Disruption (Optional):

    • Tape stripping: Sequentially apply and remove adhesive tape to remove layers of the stratum corneum.

    • Solvent extraction: Briefly expose the skin to a solvent mixture (e.g., acetone/ether) to remove lipids.[25]

  • Treatment: Apply the test formulation (e.g., a cream containing this compound) to the surface of the skin model.

  • Permeation Study:

    • Mount the skin sample in a Franz diffusion cell.

    • Apply a probe molecule (e.g., tritiated water or a fluorescent dye) to the donor compartment.

    • At specified time intervals, collect samples from the receptor compartment.

    • Quantify the amount of the probe molecule that has permeated through the skin.

  • Analysis: Compare the permeability of the treated, disrupted skin to untreated and non-disrupted controls to assess the barrier-restoring effects of the formulation.

Signaling Pathways Involving Ceramides in Keratinocytes

Beyond their structural role, ceramides are bioactive molecules that participate in various cellular signaling pathways, regulating keratinocyte proliferation, differentiation, and apoptosis.[27] While specific signaling cascades for this compound are still under investigation, general ceramide-mediated pathways provide a framework for its potential roles.

Regulation of Keratinocyte Differentiation

Ceramides are known to promote keratinocyte differentiation, a process essential for the formation of a functional stratum corneum.[28]

  • ASK1-p38 MAPK Pathway: Exogenous short-chain ceramides can activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the p38 MAP kinase pathway, leading to enhanced keratinocyte differentiation.[27]

  • Caspase-14 Expression: Ceramides can stimulate the production of caspase-14, a key enzyme involved in the terminal differentiation of keratinocytes and the processing of filaggrin.[28]

  • PPAR Activation: Ceramides may indirectly influence keratinocyte differentiation by activating Peroxisome Proliferator-Activated Receptors (PPARs). PPARδ activation, for example, can stimulate the expression of the ABCA12 transporter, which is crucial for the delivery of glucosylceramide to lamellar bodies.[27][29][30]

cluster_pathways Keratinocyte Differentiation Pathways This compound This compound ASK1 ASK1 This compound->ASK1 Increased Caspase-14 Expression Increased Caspase-14 Expression This compound->Increased Caspase-14 Expression PPARδ Activation PPARδ Activation This compound->PPARδ Activation Indirect p38 MAPK p38 MAPK ASK1->p38 MAPK Enhanced Differentiation Enhanced Differentiation p38 MAPK->Enhanced Differentiation Improved Skin Barrier Function Improved Skin Barrier Function Enhanced Differentiation->Improved Skin Barrier Function Terminal Differentiation Terminal Differentiation Increased Caspase-14 Expression->Terminal Differentiation Terminal Differentiation->Improved Skin Barrier Function ABCA12 Expression ABCA12 Expression PPARδ Activation->ABCA12 Expression Glucosylceramide Transport Glucosylceramide Transport ABCA12 Expression->Glucosylceramide Transport Lamellar Body Formation Lamellar Body Formation Glucosylceramide Transport->Lamellar Body Formation Lamellar Body Formation->Improved Skin Barrier Function

Caption: Ceramide-Mediated Signaling in Keratinocyte Differentiation.

Regulation of Stem Cell Homeostasis

Studies on CerS4-deficient mice have revealed its role in regulating hair follicle stem cell homeostasis, potentially through the modulation of Bone Morphogenetic Protein (BMP) and Wnt signaling pathways.[31] While this is in the context of the pilosebaceous unit, it suggests a broader role for CerS4-generated ceramides in regulating epidermal stem and progenitor cell behavior.

Conclusion and Future Directions

This compound, synthesized by Ceramide Synthase 4, is an indispensable component of the skin's permeability barrier. Its unique structure contributes significantly to the integrity of the lipid lamellae, and its deficiency leads to a compromised barrier function, increased transepidermal water loss, and the development of skin pathologies. Furthermore, emerging evidence suggests its involvement in critical signaling pathways that govern keratinocyte differentiation and epidermal homeostasis.

Future research should focus on elucidating the specific signaling cascades directly initiated or modulated by this compound. The development of more precise quantitative methods to correlate the levels of individual ceramide species, including Ceramide EOH, with specific biophysical properties of the skin barrier will be crucial. A deeper understanding of the regulation of CerS4 expression and activity will open new avenues for the development of targeted therapeutic strategies for a range of skin disorders characterized by a defective barrier. Such advancements will be invaluable for drug development professionals seeking to create novel and more effective treatments for maintaining and restoring skin health.

References

endogenous long-chain ceramides vs C4-ceramide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Endogenous Long-Chain Ceramides (B1148491) versus C4-Ceramide for Researchers, Scientists, and Drug Development Professionals.

Introduction

Ceramides are a class of bioactive sphingolipids that play a critical role in a multitude of cellular processes, including apoptosis, cell growth, differentiation, and senescence.[1][2][3][4] They are composed of a sphingosine (B13886) backbone linked to a fatty acid via an amide bond.[2] The length of this fatty acyl chain is a crucial determinant of a ceramide's physical properties and biological function.[5][6]

Endogenous ceramides in mammalian cells are typically long-chain (LC-Cer), with acyl chains ranging from 16 to 26 carbons (e.g., C16:0, C18:0, C24:0, C24:1).[5][7] These molecules are integral components of cellular membranes and key mediators in signaling pathways.[5][8] However, their long acyl chains render them highly hydrophobic, making direct administration to cells in culture challenging.

To overcome this, researchers often utilize short-chain ceramide analogs, such as C4-ceramide (N-butanoyl-D-erythro-sphingosine). C4-ceramide is a synthetic, cell-permeable analog that is more water-soluble than its long-chain counterparts.[9] It is frequently used as an experimental tool to mimic the effects of endogenous ceramides and to study ceramide-mediated signaling events.[9] This guide provides a detailed comparison of endogenous long-chain ceramides and C4-ceramide, focusing on their distinct properties, signaling mechanisms, and experimental applications.

Physicochemical and Biological Properties

The fundamental difference between endogenous long-chain ceramides and C4-ceramide lies in the length of their N-acyl chain, which profoundly influences their properties.

PropertyEndogenous Long-Chain Ceramides (e.g., C16-C24)C4-CeramideReferences
Acyl Chain Length 16-26 carbons4 carbons[5]
Cell Permeability Low; inefficiently pass through the plasma membraneHigh; readily enters cells[10]
Solubility Poor aqueous solubilityImproved aqueous solubility compared to LC-Cer[11]
Primary Role Structural membrane component and signaling second messengerExperimental tool to mimic endogenous ceramide signaling[2][5]
Biological Origin Synthesized endogenously via de novo, salvage, or sphingomyelin (B164518) hydrolysis pathwaysSynthetic analog[5][8]

Synthesis and Signaling Pathways

Endogenous Long-Chain Ceramide Synthesis

Endogenous ceramides are generated through three primary pathways, with the de novo synthesis pathway being a major contributor.[8][12] This process begins in the endoplasmic reticulum (ER) with the condensation of serine and palmitoyl-CoA.[2][10] A series of enzymatic reactions follows, culminating in the formation of dihydroceramide, which is then desaturated to produce ceramide.[12] Mammals have six distinct ceramide synthases (CerS1-6), each responsible for producing ceramides with specific acyl chain lengths.[2][13]

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Keto3Sphinganine 3-Ketosphinganine SPT->Keto3Sphinganine KSR 3-Ketosphinganine Reductase Keto3Sphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthases (CerS1-6) + Fatty Acyl-CoAs Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DES1 Dihydroceramide Desaturase 1 (DES1) Dihydroceramide->DES1 Ceramide Long-Chain Ceramide (e.g., C16-C24) DES1->Ceramide ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->ComplexSphingolipids Transport

Figure 1. De novo synthesis pathway of endogenous long-chain ceramides.
C4-Ceramide Signaling

C4-ceramide is used experimentally to bypass endogenous synthesis and directly initiate ceramide-mediated signaling cascades.[9] A primary mechanism by which C4-ceramide induces apoptosis is through its effects on mitochondria.[9][14] It is proposed to form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic proteins like cytochrome c.[9][14] This release subsequently activates the caspase cascade, culminating in programmed cell death.[9] Some evidence also points to caspase-independent pathways, such as the translocation of apoptosis-inducing factor (AIF) to the nucleus.[9][15]

G cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus C4_Ceramide Exogenous C4-Ceramide OMM Outer Mitochondrial Membrane (OMM) C4_Ceramide->OMM Permeabilizes Channel Ceramide Channel Formation OMM->Channel CytochromeC_Cyto Cytochrome c Channel->CytochromeC_Cyto Release AIF_Cyto AIF Channel->AIF_Cyto Release CytochromeC_IMS Cytochrome c (Intermembrane Space) CytochromeC_IMS->Channel AIF_IMS AIF (Intermembrane Space) AIF_IMS->Channel Apoptosome Apoptosome Formation CytochromeC_Cyto->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_Casp Apoptosis (Caspase-Dependent) Caspase3->Apoptosis_Casp AIF_Nuc AIF AIF_Cyto->AIF_Nuc Translocation Apoptosis_AIF Apoptosis (Caspase-Independent) AIF_Nuc->Apoptosis_AIF

Figure 2. Proposed mechanism of C4-ceramide-induced apoptosis.
Comparative Signaling Effects

While C4-ceramide is a useful tool, it's important to recognize that the biological functions of ceramides can be highly dependent on their acyl chain length.[4][13] Long-chain and very-long-chain ceramides can have distinct, and sometimes opposing, effects on cellular processes.[3][7][16]

Signaling Target/ProcessEffect of Long-Chain Ceramides (C16-C18)Effect of C4-Ceramide (as a mimic)References
Protein Phosphatase 2A (PP2A) Indirectly activates by binding to the inhibitor I2PP2A/SET.Assumed to mimic this effect in experimental models.[7][17]
Protein Kinase C zeta (PKCζ) Binds to and activates PKCζ.Used to study PKCζ-dependent pathways.[7][17]
Mitochondrial Outer Membrane Permeabilization Forms large transmembrane channels, releasing cytochrome c.Directly forms channels to induce apoptosis.[7][14][17]
Cell Proliferation Generally anti-proliferative and pro-apoptotic.Potently inhibits proliferation and induces apoptosis.[3][4][16]
Membrane Fluidity/Order Increases the order of lipid chains.Disrupts ordered lipid domains (Lo phase).[6][18]

Note: Very-long-chain ceramides (C20-C26) can have opposing effects, such as promoting cell proliferation or counteracting the pore-forming ability of long-chain ceramides.[3][7][17]

Experimental Protocols

Protocol 1: Quantification of Endogenous Ceramides by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of individual ceramide species.[19]

G Start Cell/Tissue Homogenate Step1 1. Lipid Extraction (e.g., Bligh & Dyer method) Add Chloroform (B151607):Methanol Start->Step1 Step2 2. Phase Separation Add Chloroform & Water Centrifuge Step1->Step2 Step3 3. Collect Organic Phase (Lower phase containing lipids) Step2->Step3 Step4 4. Dry & Reconstitute Evaporate solvent under N2 Reconstitute in mobile phase Step3->Step4 Step5 5. LC Separation Inject into LC system (e.g., C18 column) Step4->Step5 Step6 6. MS/MS Detection Ionize and analyze using tandem mass spectrometry Step5->Step6 End Data Analysis (Quantify individual ceramide species) Step6->End

Figure 3. General workflow for ceramide quantification by LC-MS/MS.

Methodology:

  • Sample Preparation:

    • For adherent cells, wash with ice-cold PBS, scrape, and pellet by centrifugation.[19]

    • For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS.[19]

    • For tissues, snap-freeze in liquid nitrogen and powder.[19][20]

    • Resuspend the cell pellet or powdered tissue in a suitable lysis buffer.[19]

  • Lipid Extraction (Bligh and Dyer Method): [19]

    • To the sample lysate, add a mixture of chloroform:methanol (1:2, v/v).[19]

    • Spike the sample with an internal standard (e.g., C17:0 ceramide) to correct for extraction efficiency.[19]

    • Vortex the mixture thoroughly for 1-2 minutes.[19]

    • Add chloroform and water to induce phase separation.[19]

    • Centrifuge at ~2000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.[19]

    • Carefully collect the lower organic phase, which contains the lipids.[19]

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.[19]

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).[19]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column to separate ceramide species based on their hydrophobicity and acyl chain length.[19]

    • Mass Spectrometry: The eluate is ionized (e.g., using electrospray ionization - ESI) and analyzed by a tandem mass spectrometer.[21] Precursor ion scanning or neutral loss scanning can be used to specifically target ceramide classes.[21]

    • Quantification: Individual ceramide species are identified and quantified based on their mass-to-charge ratio (m/z) and fragmentation patterns, relative to the internal standard.[21]

Protocol 2: Induction of Apoptosis with C4-Ceramide

This protocol outlines a general procedure for treating cultured cells with C4-ceramide to induce and assess apoptosis.

Methodology:

  • Cell Seeding:

    • Plate cells in appropriate culture dishes at a density that ensures they are in a logarithmic growth phase at the time of treatment.

    • Allow cells to attach and recover for 24-48 hours.

  • Preparation of C4-Ceramide Solution:

    • Prepare a stock solution of C4-ceramide in a suitable solvent such as ethanol (B145695) or DMSO.

    • Critical Point: Ensure the C4-ceramide is fully solubilized. Improper solubilization can lead to a loss of function.[9]

  • Cell Treatment:

    • Dilute the C4-ceramide stock solution in the culture medium to the desired final concentration. The effective concentration can vary significantly between cell types (typically in the µM range).[9]

    • Incubate cells for the desired period (e.g., 6-24 hours). Incubation time is also cell-type dependent.[9]

    • Include appropriate controls: a vehicle-only control (e.g., medium with ethanol/DMSO) and a negative control (untreated cells).

  • Assessment of Apoptosis:

    • Caspase-3 Activation: Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate. Activation of executioner caspases like caspase-3 is a hallmark of apoptosis.[9]

    • Cytochrome c Release: Fractionate the cells to separate the mitochondrial and cytosolic components. Use Western blotting to detect the presence of cytochrome c in the cytosolic fraction.[9]

    • DNA Fragmentation (TUNEL Assay): Fix and permeabilize the cells. Use a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect DNA breaks characteristic of apoptosis.

    • Annexin V Staining: Stain non-fixed cells with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye (like propidium (B1200493) iodide) and analyze by flow cytometry.

Protocol 3: Analysis of Ceramide-Protein Interactions

Identifying the proteins that interact with ceramides is crucial for understanding their signaling functions. Bifunctional ceramide analogs, which contain both a photoactivatable group and a "clickable" alkyne tag, are powerful tools for this purpose.[5][22]

Methodology:

  • Cell Treatment with Bifunctional Ceramide Analog:

    • Synthesize or obtain a bifunctional ceramide analog (e.g., pacFACer).[22]

    • Incubate living cells with the analog, allowing it to incorporate into cellular membranes.

  • Photo-Cross-linking:

    • Expose the cells to UV light. The photoactivatable group (e.g., diazirine) will form a covalent bond with any proteins in close proximity.[5]

  • Cell Lysis and "Click" Chemistry:

    • Lyse the cells to obtain a total protein extract.

    • Perform a "click" chemistry reaction by adding a reporter tag (e.g., biotin-azide or a fluorescent-azide) to the lysate.[5] The azide (B81097) tag will specifically react with the alkyne group on the ceramide analog, thereby labeling the cross-linked protein-ceramide complex.

  • Identification of Ceramide-Binding Proteins (CBPs):

    • Affinity Purification: If a biotin (B1667282) tag was used, the protein-ceramide complexes can be purified from the lysate using streptavidin-coated beads.

    • Mass Spectrometry: The purified proteins are then identified using mass spectrometry.

    • Visualization: If a fluorescent tag was used, the protein-ceramide complexes can be visualized within the cell using fluorescence microscopy. The proximity ligation assay (PLA) can be combined with this method to visualize the association of specific proteins with ceramide.[22]

Summary and Conclusion

Endogenous long-chain ceramides and synthetic C4-ceramide are fundamentally different molecules, and this distinction is critical for experimental design and data interpretation.

  • Endogenous Long-Chain Ceramides are the physiologically relevant molecules. Their diverse acyl chain lengths allow for a nuanced regulation of cellular processes, from maintaining membrane integrity to initiating specific signaling cascades.[10][13] The study of these native molecules, while challenging, provides the most accurate picture of ceramide biology.

  • C4-Ceramide is an invaluable research tool that provides a simplified and controllable method for activating ceramide-dependent pathways.[9] Its cell permeability allows for direct and acute stimulation of cells, making it ideal for elucidating the downstream effectors of ceramide signaling, particularly in the context of apoptosis.[9]

However, researchers must remain cautious. The biological effects of short-chain ceramides do not always perfectly replicate those of their long-chain counterparts, as they can have different effects on membrane properties and may not engage all the same protein interactors.[18] Therefore, while C4-ceramide is excellent for hypothesis generation and pathway dissection, findings should ideally be validated by measuring changes in endogenous long-chain ceramide species in response to physiological or pathological stimuli. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry and novel chemical probes, will further illuminate the distinct and complex roles of different ceramide species in health and disease.[5]

References

Ceramide 4 (CAS Number 74713-58-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 4, also known as N-butyroyl-D-erythro-sphingosine or C4-Ceramide, is a synthetic, short-chain ceramide that has garnered significant interest in the scientific community.[1] As a cell-permeable analog of endogenous ceramides (B1148491), it serves as a valuable tool to investigate the multifaceted roles of ceramides in cellular processes.[1] Ceramides, a class of sphingolipids, are not merely structural components of cell membranes but also potent bioactive molecules that regulate a wide array of cellular functions, including apoptosis, cell cycle arrest, proliferation, and differentiation.[2][3] The dysregulation of ceramide metabolism has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making it a compelling target for therapeutic intervention.[4][5]

This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, analytical methodologies, and its established roles in key biological pathways. Detailed experimental protocols are provided to facilitate its use in research settings, and its potential in drug development is also explored.

Chemical and Physical Properties

This compound is characterized by a D-erythro-sphingosine backbone N-acylated with a butyric acid. This short acyl chain confers increased cell permeability compared to its long-chain counterparts, making it an effective tool for studying intracellular ceramide signaling.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference(s)
CAS Number 74713-58-9[2][6][7]
Molecular Formula C₂₂H₄₃NO₃[2][6]
Molecular Weight 369.58 g/mol [2][6]
Synonyms N-butyroyl-D-erythro-sphingosine, C4 Ceramide, Cer(d18:1/4:0)[2]
Appearance White to off-white powder[2]
Solubility Soluble in DMF, DMSO, and Ethanol[7]
SMILES CCCCCCCCCCCCC/C=C/--INVALID-LINK--NC(=O)CCC">C@HO[2]
InChI Key UCBLGIBMIAFISC-CQLAPORSSA-N[7]

Table 2: Physicochemical Data for this compound

ParameterValueReference(s)
XLogP3 6.4[2]
Hydrogen Bond Donor Count 3[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 18[2]
Exact Mass 369.32429423[2]
Complexity 344[2]

Synthesis of this compound

The synthesis of this compound can be reliably achieved through a two-step process starting from a protected sphingosine (B13886) precursor, N-Boc-erythro-sphingosine. This method allows for the specific introduction of the butyryl group to the amine of the sphingosine backbone.[5][8]

Synthesis Workflow

G cluster_0 Step 1: Deprotection cluster_1 Step 2: N-Acylation A N-Boc-erythro-sphingosine B erythro-Sphingosine A->B  TFA, DCM C erythro-Sphingosine E This compound C->E  EDC, DMAP or  Base (e.g., TEA) D Butyryl Chloride or Butyric Acid D->E  EDC, DMAP or  Base (e.g., TEA)

Figure 1: General two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol outlines a general method for the synthesis of this compound from N-Boc-erythro-sphingosine.

Step 1: Deprotection of N-Boc-erythro-sphingosine [5][8]

  • Dissolution: Dissolve N-Boc-erythro-sphingosine in anhydrous dichloromethane (B109758) (DCM).

  • Acidification: Cool the solution to 0°C and slowly add trifluoroacetic acid (TFA).

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (B28343) to remove residual acid. The resulting crude erythro-sphingosine can be used directly in the next step.

Step 2: N-Acylation with Butyryl Chloride [8]

  • Dissolution: Dissolve the crude erythro-sphingosine in an aprotic solvent such as DCM or tetrahydrofuran (B95107) (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.5 equivalents).

  • Acylation: Cool the reaction mixture to 0°C and slowly add butyryl chloride (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Alternatively, butyric acid can be coupled using a carbodiimide (B86325) like EDC in the presence of a catalyst like DMAP.[5]

Analytical Methodologies

The analysis and characterization of this compound are crucial for ensuring its purity and confirming its structure. A combination of chromatographic and spectroscopic techniques is typically employed.

Table 3: Analytical Techniques for this compound Characterization

TechniquePurposeKey Parameters & Expected ResultsReference(s)
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationColumn: C18 reversed-phase. Mobile Phase: Gradient of water and acetonitrile/isopropanol with formic acid. Detection: ESI-MS/MS. A single major peak is expected.[4][9]
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidationIonization: Electrospray Ionization (ESI). Expected [M+H]⁺: m/z 370.3. Fragmentation analysis can confirm the sphingosine backbone and butyryl group.[4][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and stereochemistry¹H and ¹³C NMR: Chemical shifts and coupling constants will be consistent with the N-butyroyl-D-erythro-sphingosine structure. NOESY can reveal through-space interactions.[11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of fatty acid composition after derivatizationDerivatization to trimethylsilyl (B98337) ethers allows for separation and identification based on mass spectra.[9][13]
Thin-Layer Chromatography (TLC) Reaction monitoring and qualitative purity assessmentStationary Phase: Silica gel. Mobile Phase: A mixture of chloroform (B151607) and methanol. Visualization with a suitable stain.[9]

Biological Activity and Signaling Pathways

This compound, as a cell-permeable ceramide analog, is a potent inducer of apoptosis in various cell types.[1] Its biological effects are mediated through its integration into cellular membranes and its interaction with a multitude of downstream effector proteins.

Induction of Apoptosis

A primary and well-documented function of short-chain ceramides like this compound is the induction of programmed cell death, or apoptosis. This process is often mediated through both caspase-dependent and -independent pathways.

G C4 This compound (exogenous) Mito Mitochondria C4->Mito  disrupts membrane  potential CytC Cytochrome c release Mito->CytC AIF AIF translocation Mito->AIF Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis AIF->Apoptosis caspase- independent

Figure 2: this compound-induced apoptotic signaling pathway.

This compound can directly target mitochondria, leading to a disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF).[14] The release of cytochrome c into the cytosol initiates the caspase cascade through the activation of caspase-9, which in turn activates the executioner caspase-3.[14][15] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[15] AIF translocates to the nucleus and induces DNA fragmentation in a caspase-independent manner.[14]

Interaction with Other Signaling Pathways

Ceramides are central signaling hubs that intersect with numerous other pathways. For instance, ceramides have been shown to activate protein phosphatases, such as PP2A, which can dephosphorylate and inactivate pro-survival kinases like Akt.[16] This inhibition of survival signals further sensitizes the cell to apoptosis. Additionally, ceramides can influence inflammatory signaling pathways, such as the NF-κB pathway, and modulate cellular stress responses.[7][17]

Experimental Protocols

The following protocols provide detailed methodologies for studying the biological effects of this compound in a laboratory setting.

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • This compound (N-butyroyl-D-erythro-sphingosine)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Protocol for Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of the executioner caspase-3, a key marker of apoptosis.[18]

Materials:

  • Cells treated with this compound

  • Cell Lysis Buffer

  • 2X Reaction Buffer containing DTT

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with this compound, pellet the cells and resuspend them in chilled Cell Lysis Buffer. Incubate on ice.

  • Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each sample and adjust the volume with Cell Lysis Buffer.

  • Reaction Initiation: Add 2X Reaction Buffer and the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm at various time points using a microplate reader.

  • Data Analysis: Calculate the caspase-3 activity based on the change in absorbance over time, normalized to the protein concentration.

G A Treat cells with This compound B Lyse cells A->B C Quantify protein B->C D Incubate lysate with caspase-3 substrate C->D E Measure absorbance at 405 nm D->E F Calculate caspase-3 activity E->F

Figure 3: Workflow for Caspase-3 activity assay.

Role in Drug Development

The pro-apoptotic and anti-proliferative properties of ceramides make them attractive candidates for cancer therapy.[4][5] Strategies in drug development have focused on modulating cellular ceramide levels to induce cancer cell death.

Ceramide-Based Therapeutics

Direct delivery of ceramides to tumors is a promising approach. However, the hydrophobic nature of ceramides presents a challenge for their formulation and delivery. To overcome this, various nanodelivery systems, such as liposomes, have been developed to encapsulate ceramides and enhance their bioavailability and tumor targeting.[4] Short-chain ceramides like this compound, due to their increased solubility, are also being investigated as potential therapeutic agents.

Targeting Ceramide Metabolism

An alternative strategy is to increase endogenous ceramide levels by targeting the enzymes involved in its metabolism. This can be achieved by:

  • Inhibiting ceramide degradation: Small molecule inhibitors of ceramidases, the enzymes that break down ceramide, can lead to the accumulation of ceramide and induce apoptosis in cancer cells.[6]

  • Activating ceramide synthesis: Certain chemotherapeutic agents have been shown to exert their effects by stimulating the de novo synthesis of ceramides.[5]

The combination of ceramide-based therapies with conventional chemotherapy or radiotherapy is also being explored to enhance treatment efficacy and overcome drug resistance.[4]

Conclusion

This compound (CAS 74713-58-9) is a valuable research tool for elucidating the complex signaling roles of ceramides. Its cell-permeable nature allows for the direct investigation of its effects on cellular processes, particularly apoptosis. The well-established protocols for its synthesis and use in biological assays, coupled with a growing understanding of its mechanisms of action, position this compound as a key molecule in the study of sphingolipid biology. Furthermore, the broader class of ceramides holds significant promise for the development of novel therapeutic strategies, particularly in the field of oncology. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound in their respective fields.

References

C4-Ceramide: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction: C4-ceramide (N-butanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable short-chain analog of endogenous ceramides. Its utility as a research tool lies in its ability to mimic the biological effects of natural ceramides, which are key lipid second messengers involved in a myriad of cellular processes. This technical guide provides a detailed overview of the physicochemical properties of C4-ceramide, its role in critical signaling pathways, and comprehensive experimental protocols for its application in cellular studies.

Physicochemical Properties of C4-Ceramide

A thorough understanding of the physicochemical properties of C4-ceramide is essential for its effective use in experimental settings. These properties dictate its solubility, stability, and cellular uptake. The key physicochemical data for C4-ceramide are summarized in the table below.

PropertyValueReference
Molecular Formula C22H43NO3
Molecular Weight 369.58 g/mol
CAS Number 74713-58-9
Appearance White to off-white powder[1]
Melting Point 64-67 °C
Solubility - DMF: 20 mg/mL- DMSO: 20 mg/mL- Ethanol: 30 mg/mL- PBS (pH 7.2): <50 µg/mL
Predicted logP 6.4[1]
Storage Temperature -20°C

Signaling Pathways Modulated by C4-Ceramide

C4-ceramide has been demonstrated to be a potent modulator of several key cellular signaling pathways, primarily those involved in cell fate decisions such as apoptosis, cell cycle arrest, and autophagy.

C4-Ceramide-Induced Apoptosis

C4-ceramide is a well-established inducer of apoptosis, or programmed cell death, in a variety of cell types. It can trigger both the intrinsic and extrinsic apoptotic pathways. A simplified representation of the intrinsic pathway initiated by C4-ceramide is depicted below.

C4_Ceramide_Apoptosis C4_Ceramide C4-Ceramide Mitochondrion Mitochondrion C4_Ceramide->Mitochondrion Induces mitochondrial outer membrane permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

C4-Ceramide induced apoptosis pathway.
C4-Ceramide and Cell Cycle Arrest

In addition to inducing apoptosis, C4-ceramide can halt cell proliferation by inducing cell cycle arrest, often at the G0/G1 phase.[2] This is typically achieved through the modulation of key cell cycle regulatory proteins.

C4_Ceramide_CellCycle C4_Ceramide C4-Ceramide PP2A Protein Phosphatase 2A (PP2A) C4_Ceramide->PP2A Activates p21 p21 (CDK inhibitor) C4_Ceramide->p21 Upregulates CyclinD1 Cyclin D1 C4_Ceramide->CyclinD1 Downregulates Rb Retinoblastoma protein (Rb) PP2A->Rb Dephosphorylates (activates) CDK4_6 CDK4/6 p21->CDK4_6 Inhibits CyclinD1->CDK4_6 Activates CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F Inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes CellCycleArrest Cell Cycle Arrest G1_S_Transition->CellCycleArrest Blocked by active Rb C4_Ceramide_Autophagy C4_Ceramide C4-Ceramide JNK1 JNK1 C4_Ceramide->JNK1 Activates Beclin1 Beclin-1 Autophagosome Autophagosome Formation Beclin1->Autophagosome Initiates Bcl2 Bcl-2 Bcl2->Beclin1 Dissociates from JNK1->Bcl2 Phosphorylates LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Lipidation LC3_II->Autophagosome Recruited to Autophagy Autophagy Autophagosome->Autophagy Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Endpoint Assays Stock_Solution Prepare C4-Ceramide Stock Solution (in DMSO) Treatment Treat Cells with Varying Concentrations of C4-Ceramide Stock_Solution->Treatment Cell_Culture Culture and Seed Cells Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot

References

Methodological & Application

Application Note: Quantification of C4-Ceramide from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the extraction and quantification of N-butanoyl-D-erythro-sphingosine (C4-ceramide) from tissue samples. C4-ceramide is a short-chain, cell-permeable analog of endogenous ceramides (B1148491), making it a valuable tool for investigating the diverse roles of ceramides in cellular processes such as apoptosis, cell proliferation, and inflammation.[1] Accurate quantification is critical for understanding its mechanisms of action and potential therapeutic applications. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1][2]

Ceramide Signaling Pathway Context

Ceramides are central signaling molecules in sphingolipid metabolism. They are synthesized through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin, and the salvage pathway.[3][4][5] The de novo pathway, a major contributor to cellular ceramide levels, begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[3][4]

G Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Serine Palmitoyl Transferase (SPT) Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase (KSR) Dihydroceramide Dihydroceramide (DHCer) Sphinganine->Dihydroceramide Ceramide Synthase (CerS) Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase (DES)

Caption: De Novo Ceramide Synthesis Pathway.

Experimental Workflow

The overall workflow for C4-ceramide quantification involves sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis.

G cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue Tissue Sample (~10-50 mg) Homogenize Homogenization (in PBS) Tissue->Homogenize Spike Spike with Internal Standard Homogenize->Spike Extraction Bligh & Dyer Extraction (Chloroform/Methanol) Spike->Extraction Dry Dry Down Organic Phase (under Nitrogen) Extraction->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation (Reversed-Phase) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of C4-Ceramide Calibrate->Quantify

Caption: Experimental Workflow for C4-Ceramide Quantification.

Experimental Protocols

Materials and Reagents
  • Solvents: Chloroform (B151607), Methanol (B129727), Isopropanol (B130326) (LC-MS Grade)

  • Buffers: Phosphate-Buffered Saline (PBS), Formic Acid, Ammonium (B1175870) Formate

  • Standards: C4-Ceramide (N-butanoyl-D-erythro-sphingosine), C17-Ceramide or other odd-chain ceramide (Internal Standard)

  • Equipment:

    • Tissue homogenizer

    • Refrigerated centrifuge

    • Nitrogen evaporator

    • Vortex mixer

    • Sonicator

    • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole or equivalent)[6]

    • Reversed-phase C18 column (e.g., ACE Excel SuperC18, 1.7 µm, 100 mm x 2.1 mm)[7]

Tissue Homogenization
  • Weigh approximately 10-50 mg of frozen tissue.

  • Place the tissue in a pre-chilled homogenization tube.

  • Add 500 μL of ice-cold 1X PBS for every 10 mg of tissue.[8]

  • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.[8]

  • Transfer the homogenate to a new tube for extraction.

Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is based on the widely used Bligh and Dyer method for lipid extraction from tissues.[9][10][11]

  • To the tissue homogenate, add an internal standard (e.g., C17-ceramide) to correct for extraction efficiency and instrument variability.[9][11]

  • Add chloroform and methanol to the homogenate to achieve a final single-phase ratio of Chloroform:Methanol:Aqueous Sample (1:2:0.8, v/v/v).[10]

  • Vortex the mixture vigorously for 20 minutes.

  • Centrifuge at 3,000 x g for 15 minutes at 4°C to pellet cellular debris.[10][12]

  • Collect the supernatant.

  • Induce phase separation by adding an equal volume of chloroform and PBS (or 0.25 M KCl) to the supernatant.[10][13] The final ratio will be approximately Chloroform:Methanol:Aqueous (2:2:1.8, v/v/v).

  • Vortex for 20 minutes and centrifuge at 3,000 x g for 15 minutes to separate the layers.[10]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe.[10]

  • Dry the collected organic phase under a gentle stream of nitrogen at 30°C.[10]

  • Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Methanol/Isopropanol 1:1 with 10 mM ammonium bicarbonate).[7]

Quantification by LC-MS/MS
  • Chromatographic Separation:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A common mobile phase consists of a mixture of methanol and isopropanol (1:1) buffered with 10 mM ammonium bicarbonate.[7][14] Gradient elution may be required to separate C4-ceramide from other lipids.[15]

    • Flow Rate: 0.1 - 0.4 mL/min.

    • Column Temperature: 40°C.[16]

    • Injection Volume: 10 µL.[7]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[7]

    • MRM Transition: For C4-ceramide, the protonated molecule [M+H]+ is monitored. A characteristic transition involves the fragmentation to the sphingosine (B13886) backbone product ion at m/z 264.3.[2] The specific precursor ion for C4-ceramide (C22H43NO3) would be m/z 386.3.

      • Precursor Ion (Q1): m/z 386.3

      • Product Ion (Q3): m/z 264.3

  • Data Analysis:

    • Integrate the peak areas for C4-ceramide and the internal standard.

    • Generate a calibration curve using known concentrations of C4-ceramide standards.

    • Calculate the concentration of C4-ceramide in the samples by normalizing to the internal standard and comparing to the calibration curve.

Data Presentation

The following table summarizes typical quantitative parameters for ceramide analysis using LC-MS/MS, based on published methods.

ParameterValueTissue/Sample TypeReference
Recovery 70 - 99%Rat Liver[9][11]
71 - 95%Rat Muscle[9][11]
78 - 91%Human Plasma[9][11]
Lower Limit of Quantification (LLOQ) 0.02 µg/mL (for C22:0)Human Plasma[15]
0.08 µg/mL (for C24:0)Human Plasma[15]
0.01 - 0.50 ng/mLBiological Samples[11]
Linear Dynamic Range 5 orders of magnitudeGeneral Biological Matrices[6]
Calibration Curve R² > 0.99Human Serum / Plasma[6][14]

References

Application Notes and Protocols for Ceramide 4 Extraction using the Bligh and Dyer Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the extraction of Ceramide 4 from biological samples using the Bligh and Dyer method. This document outlines the principles of the method, detailed experimental protocols, and data presentation guidelines to ensure accurate and reproducible results for research and drug development applications.

Introduction to this compound and the Bligh and Dyer Method

Ceramides (B1148491) are a class of bioactive sphingolipids that play crucial roles as signaling molecules in a variety of cellular processes, including apoptosis, cell proliferation, and inflammation.[1] The specific acyl chain length of the ceramide molecule can determine its biological function.[1] C4-ceramide, a short-chain ceramide, is often utilized as an experimental tool to study the effects of ceramides due to its cell-permeable nature.[1] Accurate and sensitive quantification of C4-ceramide is therefore essential for understanding its mechanism of action and potential therapeutic applications.[1]

The Bligh and Dyer method is a widely used liquid-liquid extraction technique for the separation and purification of lipids from biological materials.[2][3][4] The method relies on a ternary solvent system of chloroform (B151607), methanol (B129727), and water to partition lipids from other cellular components like proteins and carbohydrates.[3]

Principle of the Bligh and Dyer Extraction

The Bligh and Dyer method is performed in a single phase, which is then separated into two phases by the addition of more chloroform and water.[2] Initially, the sample is homogenized in a mixture of chloroform and methanol in a ratio that forms a single-phase system with the water present in the sample. This ensures thorough extraction of all lipids. Subsequently, the addition of more chloroform and water disrupts this monophasic system, leading to the formation of two distinct phases:

  • A lower, chloroform-rich phase containing the extracted lipids, including this compound.

  • An upper, aqueous methanol phase containing polar molecules such as sugars, amino acids, and salts.

Precipitated proteins are typically found at the interface between the two phases.[2] The lipid-containing lower phase is then carefully collected for further analysis.

Experimental Protocols

This section provides detailed protocols for the extraction of this compound from both liquid and solid (cell culture) samples using the Bligh and Dyer method.

Protocol 1: Extraction from Liquid Samples (e.g., Plasma, Cell Suspensions)

This protocol is adapted from the original Bligh and Dyer method and is suitable for samples with a volume of 1 mL.[2][5] For different sample volumes, the solvent volumes should be scaled proportionally.

Materials:

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water (dH₂O)

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

Procedure:

  • To 1 mL of the liquid sample in a glass centrifuge tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture vigorously for 10-15 minutes to ensure thorough homogenization and lipid extraction.[2]

  • Add an additional 1.25 mL of chloroform to the tube and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for another minute.

  • Centrifuge the sample at 1000 rpm for 5 minutes at room temperature to facilitate phase separation.[5]

  • Three distinct layers will be visible: a lower chloroform phase, an upper aqueous phase, and a protein disk at the interface.

  • Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette. To avoid contamination from the upper phase, gently apply positive pressure while passing the pipette through the upper layer.[5] Aim to recover approximately 90% of the bottom phase to avoid disturbing the interface.[5]

  • The collected lipid extract can then be dried under a stream of nitrogen and reconstituted in an appropriate solvent for downstream analysis, such as LC-MS/MS.

Table 1: Solvent Proportions for Different Sample Volumes [5]

Sample Volume (mL)1:2 CHCl₃:MeOH (mL)CHCl₃ (mL)dH₂O (mL)Total Volume (mL)
0.20.7500.2500.2501.45
0.51.90.6250.6253.65
1.03.751.251.257.25
1.55.71.8751.87510.95
2.07.52.52.514.50
3.513.1254.3754.37525.375
Protocol 2: Extraction from Cultured Cells (adherent)

This protocol is designed for the extraction of lipids from cells grown in culture plates (e.g., 60 mm diameter). The volumes can be scaled up or down depending on the surface area of the culture vessel.[6]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol:Water (2:0.8, v/v) solution

  • Chloroform (CHCl₃)

  • Cell scraper

  • Glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Wash the cells with 3 mL of ice-cold PBS per 60 mm plate.[6]

  • Add 3 mL of the methanol:water solution to the plate and scrape the cells into the buffer.[6]

  • Transfer the cell suspension to a large glass tube.[6]

  • Add 1 mL of chloroform, vortex for 30 seconds, and allow the phases to separate. Centrifugation at a low speed for 1 minute can accelerate this process.[6]

  • Transfer the upper aqueous layer to a new glass tube. Add 1 mL of chloroform to this tube, vortex, and allow the phases to separate for re-extraction.

  • Combine the two lower chloroform phases.[6]

  • To wash the combined chloroform phase, add 3 mL of the methanol:water solution, vortex for 30 seconds, and allow the phases to separate. If the phases do not separate, a small amount of water can be added to induce separation.[6]

  • Aspirate and discard the upper layer. Transfer the lower chloroform phase to a new, smaller glass tube.[6]

  • Evaporate the solvent to dryness using a speed vacuum or a stream of nitrogen. Store the dried lipid extract under vacuum until further analysis.[6]

Modifications and Considerations

For quantitative extraction, especially of non-polar lipids, a re-extraction of the tissue residue with chloroform alone is recommended.[7] The resulting extract should be added to the initial lipid-containing filtrate.[7] For samples with high lipid content (over 2%), the Bligh and Dyer method may underestimate the total lipid content.[2][8] In such cases, the Folch method might be more accurate.[2]

To improve the recovery of acidic lipids, water can be replaced with a 1M NaCl solution.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for this compound extraction using the Bligh and Dyer method followed by quantification.

Bligh_Dyer_Workflow cluster_extraction Bligh & Dyer Extraction cluster_analysis Downstream Analysis Sample Biological Sample (e.g., Plasma, Cells) Homogenization Homogenization in CHCl3:MeOH:H2O (Monophasic) Sample->Homogenization Phase_Separation Addition of CHCl3 and H2O (Biphasic System) Homogenization->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Collection Collection of Lower Chloroform Phase Centrifugation->Collection Drying Evaporation of Solvent Collection->Drying Lipid Extract Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution Quantification Quantification (e.g., LC-MS/MS) Reconstitution->Quantification

Caption: Workflow for this compound extraction and analysis.

This compound Signaling Context

Ceramides are central to sphingolipid metabolism and are involved in various signaling pathways that regulate cellular responses. The diagram below provides a simplified overview of the de novo ceramide synthesis pathway.

Ceramide_Synthesis Palmitoyl_CoA Palmitoyl-CoA KDS 3-ketodihydrosphingosine Palmitoyl_CoA->KDS Serine Serine Serine->KDS DHS Dihydrosphingosine (Sphinganine) KDS->DHS NADPH SPT SPT DHC Dihydroceramide DHS->DHC Fatty Acyl-CoA KSR KSR Ceramide Ceramide DHC->Ceramide CerS CerS DES DES

Caption: De Novo Ceramide Synthesis Pathway.

Data Presentation

For quantitative analysis of this compound, it is crucial to present the data in a clear and organized manner. A tabular format is recommended for comparing ceramide levels across different experimental conditions.

Table 2: Example of Quantitative Data Summary

Sample GroupTreatmentnThis compound Concentration (ng/mL or pmol/mg protein)Standard Deviationp-value
ControlVehicle510.21.5-
Treatment ACompound X525.83.2<0.05
Treatment BCompound Y512.11.8>0.05

Conclusion

The Bligh and Dyer method provides a robust and efficient means of extracting this compound from various biological samples. Adherence to the detailed protocols and careful consideration of the method's limitations are essential for obtaining accurate and reproducible results. The subsequent quantification, typically by mass spectrometry, allows for the precise determination of this compound levels, providing valuable insights for researchers in cellular biology and drug development.

References

Application Notes and Protocols for Ultrasonic-Assisted Extraction of Ceramide 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the application of Ultrasonic-Assisted Extraction (UAE) for the isolation of Ceramide 4. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

Ceramides (B1148491) are a class of lipid molecules that are essential components of the skin's barrier function and play crucial roles in cellular signaling pathways, including apoptosis, cell proliferation, and inflammation.[1][2][3] this compound (Cer4) is a specific type of ceramide characterized by its unique fatty acid chain length, which influences its biological activity. Ultrasonic-Assisted Extraction (UAE) is a green and efficient technology that utilizes acoustic cavitation to disrupt cell membranes and enhance the extraction of bioactive compounds from various matrices.[4][5] This method offers several advantages over traditional extraction techniques, including reduced extraction time, lower solvent consumption, and increased yields, particularly for thermolabile compounds.[4][6]

The primary mechanism of UAE involves the formation, growth, and collapse of microscopic bubbles in the solvent, a phenomenon known as acoustic cavitation.[5][7] The collapse of these bubbles generates localized high pressure and temperature, creating microjets and shockwaves that effectively disrupt cell walls and enhance the penetration of the solvent into the sample matrix, thereby accelerating the mass transfer of the target compounds.[7][8]

Experimental Protocols

The following protocols are generalized methodologies for the ultrasonic-assisted extraction of ceramides. Optimization of these parameters is recommended for specific plant or animal tissues to maximize the yield of this compound.

Protocol 1: Ultrasonic-Assisted Extraction of Ceramides from Plant Material

This protocol is adapted from methodologies for extracting ceramides from plant sources like konjac and sea red rice bran.[9][10]

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, seeds, roots) at a controlled temperature (e.g., 40-50 °C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., 40-80 mesh) to increase the surface area for extraction.[9]

2. Ultrasonic-Assisted Extraction:

  • Place a known quantity of the powdered plant material (e.g., 10 g) into an extraction vessel.
  • Add the extraction solvent. Ethanol (90-95%) is a commonly used, non-toxic solvent.[9][10] The solid-to-liquid ratio can range from 1:4 to 1:10 (g/mL).[9]
  • Place the vessel in an ultrasonic bath or use an ultrasonic probe.
  • Set the extraction parameters. Based on literature for general ceramides, suggested starting points are:
  • Temperature: 60 °C[9]
  • Time: 35-45 minutes[9][10]
  • Ultrasonic Power/Frequency: 100 W, 40 kHz[11] (optimization is crucial).
  • After extraction, separate the extract from the solid residue by filtration or centrifugation.

3. Post-Extraction Processing:

  • Concentrate the extract under vacuum to remove the solvent and obtain a crude ceramide extract.[9]
  • The crude extract can be further purified using chromatographic techniques.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a general procedure for the purification of ceramides from the crude extract.[12][13]

1. Column Preparation:

  • Prepare a silica (B1680970) gel column (e.g., 200-300 mesh). The size of the column will depend on the amount of crude extract.
  • Equilibrate the column with a non-polar solvent (e.g., n-hexane).

2. Sample Loading and Elution:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase.
  • Load the dissolved extract onto the column.
  • Elute the column with a gradient of solvents with increasing polarity. Common solvent systems include n-hexane-ethyl acetate (B1210297) or chloroform-methanol.[12]
  • Collect fractions and monitor the elution of ceramides using Thin Layer Chromatography (TLC).

3. Fraction Analysis and Pooling:

  • Spot the collected fractions on a TLC plate and develop it with an appropriate solvent system.
  • Visualize the spots (e.g., using iodine vapor or specific stains) and compare with a this compound standard if available.
  • Pool the fractions containing the purified this compound.

4. Final Concentration:

  • Evaporate the solvent from the pooled fractions to obtain purified this compound.

Protocol 3: Analysis of this compound by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of different ceramide species.[14][15]

1. Sample Preparation:

  • Dissolve the purified this compound extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
  • Filter the sample through a 0.22 µm syringe filter.

2. LC-MS/MS Analysis:

  • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
  • Use a gradient elution program with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.[15]
  • Set the mass spectrometer to operate in a mode that allows for the specific detection and fragmentation of this compound (e.g., Multiple Reaction Monitoring - MRM).

3. Data Analysis:

  • Identify and quantify this compound based on its retention time and specific mass transitions compared to a standard.

Data Presentation

The following tables summarize quantitative data from various studies on ultrasonic-assisted extraction of lipids and ceramides, providing a reference for process optimization.

Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of Lipids and Ceramides from Various Sources

Source Material Target Compound Solvent Temperature (°C) Time (min) Solid:Liquid Ratio Yield Reference
KonjacCeramide90% Ethanol60351:4 (g/mL)2.89% (crude extract)[9]
Sea Red Rice BranCeramides95% Ethanol46461:5 (g/mL)12.54%[10]
Spirulina spp.LipidsMethanol:Chloroform (1:1)Not specified301:60 (g/mL)8.7%[16]
Purple-spotted bigeye fish skinLipidsEthanol then Hexane30601:10 (w/v)91.32% (recovery)[17]
Lipid-extracted microalgaePhenolic Compounds55.4% Ethanol74.459.6Not specified9.8 mg GAE/g[18][19]

Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for Ultrasonic-Assisted Extraction of this compound

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Raw Material (Plant/Animal Tissue) drying Drying raw_material->drying grinding Grinding drying->grinding uae Ultrasonic-Assisted Extraction grinding->uae Powdered Sample filtration Filtration/ Centrifugation uae->filtration concentration Solvent Evaporation filtration->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom Crude Extract fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling lcms_analysis LC-MS/MS Analysis pooling->lcms_analysis Purified this compound quantification Identification & Quantification lcms_analysis->quantification

Caption: Workflow for this compound extraction and analysis.

Diagram 2: Simplified Ceramide Metabolism Pathway

G cluster_denovo De Novo Synthesis Pathway (ER) cluster_salvage Salvage Pathway cluster_complex Complex Sphingolipids (Golgi) serine Serine + Palmitoyl-CoA ketosphinganine 3-Ketosphinganine serine->ketosphinganine SPT sphinganine Sphinganine (Dihydrosphingosine) ketosphinganine->sphinganine 3-KSR dihydroceramide Dihydroceramide sphinganine->dihydroceramide CerS1-6 (e.g., CerS4 for specific acyl chain length) ceramide Ceramide dihydroceramide->ceramide DEGS1 complex_sphingo Sphingomyelin, Glycosphingolipids ceramide->complex_sphingo Transport (CERT) sphingomyelin Sphingomyelin ceramide_salvage Ceramide sphingomyelin->ceramide_salvage SMase sphingosine Sphingosine ceramide_salvage->sphingosine Ceramidase sphingosine->ceramide_salvage CerS1-6

Caption: Key pathways of ceramide biosynthesis.

References

Application Note & Protocol: Quantification of C4-Ceramide using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a multitude of cellular processes, including apoptosis, cell proliferation, inflammation, and cellular senescence.[1][2][3][4][5][6] The length of the N-acyl chain of a ceramide molecule can significantly influence its biological function.[2] C4-ceramide, a short-chain ceramide, is a valuable experimental tool for studying ceramide-mediated signaling pathways due to its cell-permeable nature.[1] Consequently, the accurate and sensitive quantification of C4-ceramide is paramount for understanding its mechanism of action and exploring its therapeutic potential in drug development.[1]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical technique for ceramide analysis, offering unparalleled sensitivity, specificity, and the capability to resolve complex lipid mixtures.[1][7] This application note provides a comprehensive protocol for the quantification of C4-ceramide in biological samples using LC-MS/MS.

Signaling Pathway Context: De Novo Ceramide Synthesis and Apoptosis Induction

Ceramides are synthesized in the cell through several pathways, with the de novo synthesis pathway being a primary contributor.[1][8] This pathway originates in the endoplasmic reticulum and involves a series of enzymatic reactions. Understanding this pathway provides essential context for studies investigating the modulation of ceramide levels.

C4-ceramide, often used exogenously, can mimic the effects of endogenously produced ceramides and trigger various signaling cascades. One of the most well-studied roles of ceramide is the induction of apoptosis, or programmed cell death.

de_novo_ceramide_synthesis cluster_ER Endoplasmic Reticulum Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase (KSR) Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide DEGS Dihydroceramide Desaturase (DEGS) Dihydroceramide->DEGS Ceramide Ceramide DEGS->Ceramide

De Novo Ceramide Biosynthesis Pathway.

ceramide_apoptosis_pathway C4_Ceramide C4-Ceramide JNK_SAPK Activation of JNK/SAPK Pathway C4_Ceramide->JNK_SAPK Bcl2_dephospho Dephosphorylation of Bcl-2 C4_Ceramide->Bcl2_dephospho BAD_dephospho Dephosphorylation of BAD C4_Ceramide->BAD_dephospho PI3K_inhibition Inhibition of PI3K/Akt Pathway C4_Ceramide->PI3K_inhibition Apoptosis Apoptosis JNK_SAPK->Apoptosis Bcl2_dephospho->Apoptosis BAD_dephospho->Apoptosis PI3K_inhibition->Apoptosis

Simplified C4-Ceramide-Mediated Apoptosis Signaling.

Experimental Workflow

The quantification of C4-ceramide by LC-MS/MS follows a systematic workflow, commencing with sample preparation and culminating in data analysis.

experimental_workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction Sample->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in Injection Solvent Drydown->Reconstitution LC_Separation LC Separation (Reversed-Phase) Reconstitution->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Data_Analysis Data Analysis (Peak Integration, Calibration Curve) MSMS_Detection->Data_Analysis Quantification Quantification of C4-Ceramide Data_Analysis->Quantification

LC-MS/MS Experimental Workflow.

Detailed Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the biological matrix.

Protocol 1: Protein Precipitation (for Plasma/Serum)

This method is rapid and suitable for high-throughput analysis.[9][10]

  • Materials:

    • Microcentrifuge tubes

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g and 4°C)

    • Nitrogen evaporator or vacuum centrifuge

    • Internal Standard (IS) solution (e.g., C17-ceramide)

    • Pre-cooled isopropanol (B130326) (IPA) containing the internal standard

  • Procedure:

    • To 10-50 µL of plasma or serum in a microcentrifuge tube, add a 1:5 ratio of sample to pre-cooled IPA containing the internal standard (e.g., for 50 µL sample, add 250 µL of IPA with IS).[1]

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.

    • Reconstitute the dried extract in a known volume of the initial LC mobile phase.

Protocol 2: Liquid-Liquid Extraction (Bligh-Dyer Method for Cells/Tissues)

This method provides a more comprehensive lipid extraction.

  • Materials:

    • Glass tubes with Teflon-lined caps

    • Sonicator

    • Pipettes and tips

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator or vacuum centrifuge

    • Internal Standard (IS) solution (e.g., C17-ceramide)

    • Chloroform (B151607), Methanol (B129727), and Water (LC-MS grade)

  • Procedure:

    • Homogenize cell pellets or tissue samples in an appropriate buffer.

    • To the homogenate, add the internal standard.

    • Add chloroform and methanol to achieve a final single-phase ratio of 1:2:0.8 (chloroform:methanol:water, v/v/v).

    • Vortex thoroughly and incubate for 30 minutes at room temperature.

    • Induce phase separation by adding chloroform and water to achieve a final biphasic ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).

    • Vortex and centrifuge at 2,000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase containing the lipids.

    • Evaporate the organic phase to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of the initial LC mobile phase.

LC-MS/MS Analysis

The following are typical starting parameters for LC-MS/MS analysis of C4-ceramide. Method optimization is recommended for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 55°C
Injection Volume 5 - 10 µL
Gradient Start at 40-60% B, increase to 95-100% B over several minutes, hold, then re-equilibrate.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage ~2.5 - 3.5 kV
Source Temperature ~140 - 150°C
Desolvation Temperature ~350 - 600°C[11]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Example MRM Transitions for C4-Ceramide and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C4-Ceramide [M+H]+264.320 - 40
C17-Ceramide (IS) [M+H]+264.320 - 40

Note: The precursor ion for C4-ceramide corresponds to its molecular weight plus a proton. The characteristic product ion at m/z 264.3 represents the sphingosine (B13886) backbone, providing specificity.[12]

Data Presentation and Quantitative Performance

A calibration curve should be prepared using a series of known concentrations of a C4-ceramide standard, spiked with a constant concentration of the internal standard. The ratio of the peak area of C4-ceramide to the peak area of the internal standard is plotted against the concentration of C4-ceramide. A linear regression is then applied to determine the concentration of C4-ceramide in unknown samples.

The performance of the assay should be validated for linearity, lower limit of quantification (LLOQ), precision, and accuracy. The following table summarizes typical performance characteristics for ceramide quantification methods.

Table 4: Summary of Quantitative Performance (Typical Values)

ParameterTypical Value
Linearity (R²) > 0.99[9][11]
Lower Limit of Quantification (LLOQ) 5 - 50 pg/mL to 1 nM[9][13]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%[9]

Conclusion

This application note provides a detailed framework for the robust and reliable quantification of C4-ceramide in biological matrices using LC-MS/MS. The presented protocols for sample preparation and instrumental analysis, coupled with an understanding of the relevant biological pathways, will empower researchers, scientists, and drug development professionals to accurately measure this important signaling lipid. Adherence to these guidelines and proper method validation will ensure the generation of high-quality data crucial for advancing our understanding of ceramide biology and its therapeutic implications.

References

Application Notes and Protocols for C4-Ceramide Liposome Preparation and Cellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are bioactive sphingolipids that play a crucial role in various cellular processes, including the regulation of cell growth, differentiation, and apoptosis. Short-chain ceramides, such as C4-ceramide (N-butanoyl-D-erythro-sphingosine), are cell-permeable and have garnered significant interest as potential therapeutic agents, particularly in oncology, due to their ability to induce apoptosis in cancer cells. However, their hydrophobic nature presents a challenge for direct delivery in aqueous biological systems.

Liposomal encapsulation of C4-ceramide offers a promising strategy to overcome this limitation. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, enhancing their stability, solubility, and bioavailability. This application note provides detailed protocols for the preparation, characterization, and cellular delivery of C4-ceramide liposomes, along with representative data and a description of the underlying signaling pathways.

Data Presentation

Table 1: Exemplary Formulation of C4-Ceramide Liposomes
ComponentMolar Ratio (%)Purpose
Phosphatidylcholine (PC)55Primary structural lipid of the bilayer
Cholesterol30Stabilizes the lipid bilayer
C4-Ceramide15Active pro-apoptotic agent
Table 2: Physicochemical Characterization of C4-Ceramide Liposomes
ParameterRepresentative ValueMethod
Mean Diameter (nm)100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV)-10 to +10 mVElectrophoretic Light Scattering
Encapsulation Efficiency (%)> 90%High-Performance Liquid Chromatography (HPLC)
Table 3: In Vitro Efficacy of C4-Ceramide Liposomes in Cancer Cell Lines
Cell LineAssayRepresentative Result
MDA-MB-231 (Breast Cancer)MTT Assay (48h)IC50: ~20 µM
MCF-7 (Breast Cancer)Annexin V/PI Staining (24h)~40% Apoptotic Cells
A549 (Lung Cancer)MTT Assay (48h)IC50: ~30 µM

Note: The quantitative data presented in the tables are representative values derived from literature on short-chain ceramide liposomes and should be considered as examples. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of C4-Ceramide Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of C4-ceramide liposomes using the thin-film hydration method followed by extrusion to obtain unilamellar vesicles of a defined size.[1][2]

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • C4-Ceramide

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extrusion device with polycarbonate membranes (100 nm pore size)

  • Glass round-bottom flask

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and C4-ceramide in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be as specified in Table 1.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at 40°C.

    • Continue to rotate the flask until a thin, uniform lipid film is formed on the inner surface.

    • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed (40°C) PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.

    • Rotate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process can be facilitated by including glass beads in the flask during hydration.

  • Sonication:

    • To reduce the size of the MLVs, sonicate the liposome suspension in a bath sonicator for 5-10 minutes above the lipid phase transition temperature.

  • Extrusion:

    • Assemble the liposome extrusion device with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Load the liposome suspension into one of the syringes of the extruder.

    • Pass the liposome suspension through the membrane by alternately pushing the plungers of the syringes. Repeat this process 10-20 times to ensure a uniform size distribution.[3]

  • Storage:

    • Store the prepared C4-ceramide liposomes at 4°C. For long-term storage, they should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent lipid oxidation.

Protocol 2: Characterization of C4-Ceramide Liposomes

1. Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the liposome suspension in PBS.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument to determine the mean hydrodynamic diameter and PDI. A PDI value below 0.2 indicates a homogenous population of liposomes.

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the electrophoretic mobility of the liposomes using a laser Doppler velocimeter to determine the zeta potential. This provides an indication of the surface charge and stability of the liposomes.[4]

3. Encapsulation Efficiency (EE) Determination:

  • Separate the unencapsulated C4-ceramide from the liposomes using size exclusion chromatography or centrifugation.

  • Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).

  • Quantify the amount of C4-ceramide in the liposomal fraction and the total amount of C4-ceramide used in the formulation using High-Performance Liquid Chromatography (HPLC).

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated C4-ceramide / Total amount of C4-ceramide) x 100

Protocol 3: In Vitro Cellular Delivery and Efficacy Assays

1. Cellular Uptake of Fluorescently Labeled Liposomes:

Materials:

  • Fluorescently labeled C4-ceramide liposomes (e.g., containing a lipophilic dye like DiI or fluorescently tagged ceramide).

  • Cancer cell line of interest (e.g., MDA-MB-231).

  • Complete cell culture medium.

  • Fluorescence microscope.

Procedure:

  • Seed the cells in a suitable culture plate (e.g., 24-well plate with glass coverslips) and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled C4-ceramide liposomes at a desired concentration for a specific time period (e.g., 4 hours).

  • Wash the cells three times with cold PBS to remove non-internalized liposomes.

  • Fix the cells with 4% paraformaldehyde.

  • Mount the coverslips on microscope slides and visualize the cellular uptake of liposomes using a fluorescence microscope.

2. Cytotoxicity Assay (MTT Assay):

Materials:

  • C4-ceramide liposomes.

  • Cancer cell line of interest.

  • 96-well culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of C4-ceramide liposomes and control liposomes (without C4-ceramide) for 24-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

3. Apoptosis Quantification by Annexin V-FITC/Propidium Iodide (PI) Staining:

Materials:

  • C4-ceramide liposomes.

  • Cancer cell line of interest.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed the cells in a 6-well plate and treat them with C4-ceramide liposomes for the desired time (e.g., 24 hours).

  • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[3]

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_cell Cellular Assays p1 Lipid Dissolution (PC, Cholesterol, C4-Ceramide) p2 Thin-Film Formation (Rotary Evaporation) p1->p2 p3 Hydration (PBS) p2->p3 p4 Extrusion (100 nm membrane) p3->p4 c1 Size & PDI (DLS) p4->c1 c2 Zeta Potential p4->c2 c3 Encapsulation Efficiency (HPLC) p4->c3 a1 Cellular Uptake (Fluorescence Microscopy) p4->a1 a2 Cytotoxicity (MTT Assay) p4->a2 a3 Apoptosis Assay (Annexin V/PI Staining) p4->a3

Caption: Experimental workflow for C4-ceramide liposome preparation and in vitro evaluation.

signaling_pathway cluster_liposome Cellular Delivery cluster_apoptosis Apoptotic Signaling liposome C4-Ceramide Liposome uptake Cellular Uptake liposome->uptake ceramide Increased Intracellular C4-Ceramide uptake->ceramide stress_kinases Activation of Stress Kinases (JNK/SAPK) ceramide->stress_kinases mitochondria Mitochondrial Pathway ceramide->mitochondria bax Bax Activation mitochondria->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: C4-ceramide induced apoptosis signaling pathway.

References

Application Notes and Protocols: Thin-Film Hydration Method for Ceramide Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of sphingolipids that are integral structural components of cell membranes and also function as critical signaling molecules involved in various cellular processes, including apoptosis, cell cycle regulation, and inflammation.[1][2][3][4][5][6] The unique physicochemical properties of ceramides, particularly their hydrophobicity, present challenges for their direct application in aqueous biological systems.[7] Liposomes, artificial vesicles composed of a lipid bilayer, offer an effective solution for the delivery of ceramides.[6][] The thin-film hydration method is a widely employed, straightforward, and robust technique for the preparation of liposomes, including those encapsulating ceramides.[7][9][10]

These application notes provide a detailed protocol for the preparation of ceramide liposomes using the thin-film hydration method, along with characterization techniques and a summary of formulation data from various studies. Additionally, a representative ceramide signaling pathway is illustrated to provide context for the biological applications of these liposomes.

Experimental Protocols

Protocol 1: Preparation of Ceramide Liposomes by Thin-Film Hydration

This protocol outlines the fundamental steps for preparing ceramide liposomes. The specific lipids and their ratios can be modified based on the desired liposome (B1194612) characteristics and application.

Materials:

  • Ceramide (e.g., Ceramide 3, C6-Ceramide, C16-Ceramide)[7][11]

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), egg yolk phosphatidylcholine (EPC))[11][12][13]

  • Cholesterol[7][12]

  • Other lipids (optional, e.g., oleic acid, stearic acid, DSPE-PEG)[7][14][15]

  • Organic Solvent: Chloroform/Methanol mixture (typically 1:1 or 2:1 v/v)[7][16][17]

  • Hydration Buffer: Phosphate-Buffered Saline (PBS, pH 7.4), distilled water, or other aqueous solutions[7][9]

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Sonication device (probe or bath sonicator) or extrusion equipment

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of ceramide and other lipids (e.g., phospholipid, cholesterol) in the organic solvent mixture in a round-bottom flask.[7][9] Ensure complete dissolution to form a clear lipid solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 45°C).[7] The rotation of the flask ensures the formation of a thin, uniform lipid film on the inner wall of the flask.[9]

  • Drying: Continue to apply vacuum for at least 15 minutes after the film appears dry to ensure the complete removal of any residual organic solvent.[11]

  • Hydration: Add the pre-heated aqueous hydration buffer to the flask containing the lipid film.[7][9] The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids used.[9]

  • Vesicle Formation: Agitate the flask to facilitate the hydration of the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs).[9] This can be done by gentle shaking or vortexing.[11]

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication or extrusion.[7][11]

    • Sonication: Use a probe or bath sonicator to reduce the size of the liposomes.[7]

    • Extrusion: Pass the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) multiple times using an extruder.[11]

Protocol 2: Characterization of Ceramide Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI. The PDI value indicates the homogeneity of the liposome population, with values below 0.3 generally considered acceptable. Zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.[7]

  • Procedure: Dilute the liposome suspension with the hydration buffer and analyze using a DLS instrument.

2. Encapsulation Efficiency (%EE):

  • Method: This determines the amount of a substance (e.g., a co-encapsulated drug) entrapped within the liposomes. It is calculated by separating the unencapsulated substance from the liposomes and quantifying both.

  • Procedure:

    • Separate the liposomes from the unencapsulated substance using methods like centrifugation, dialysis, or size exclusion chromatography.

    • Quantify the amount of the substance in the liposomal fraction and the total amount of substance used.

    • Calculate %EE using the formula: %EE = (Amount of encapsulated substance / Total amount of substance) x 100

3. Morphology:

  • Method: Transmission Electron Microscopy (TEM) or Cryo-Electron Microscopy (Cryo-EM) can be used to visualize the morphology of the liposomes, confirming their spherical shape and lamellarity.[12][17]

  • Procedure: A drop of the diluted liposome suspension is placed on a TEM grid, negatively stained (for conventional TEM), and observed under the microscope. For cryo-EM, the sample is rapidly frozen to observe the liposomes in their native state.[17]

Data Presentation

The following tables summarize quantitative data from various studies on ceramide liposomes prepared by the thin-film hydration method.

Table 1: Formulation Parameters of Ceramide Liposomes

Ceramide TypeOther LipidsSolvent SystemHydration MediumReference
Ceramide 3 (CER-NP)Phospholipid, Cholesterol, Oleic AcidChloroform/Methanol (1:1, v/v)Phosphate-Buffered Saline (PBS, pH 7.36)[7]
C16-CeramidePhosphatidic acid (PA), Phosphatidylcholine (PC)Methanol/Chloroform (1:1, v/v)Citrate-stabilized gold nanoparticle solution[16][17]
C6-Ceramide, C16-Ceramide1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), Cholesterol (CHOL)ChloroformPhosphate-Buffered Saline (PBS)[11]
Ceramide 3, Ceramide 6Cholesterol, Stearic AcidNot specified10% urea (B33335) in phosphate-buffered saline[14][18]
Ceramide 3l-α-dipalmitoylphosphatidylcholine (DPPC)ChloroformNot specified[13]

Table 2: Physicochemical Characteristics of Ceramide Liposomes

Ceramide TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Ceramide 3 (CER-NP)Optimized formulation showed specific size and PDIOptimized formulation showed specific size and PDINot specified93.84 ± 0.87[7]
C8-Ceramide~184Not specified~ -47.7Not specified[12]
C6-Ceramide & C16-Ceramide~100Narrow distributionNot specifiedNot applicable[11]
Optimized Ceramide 3 & 6Stable particle size and PDIStable particle size and PDINot specifiedNot applicable[14]
Phytantriol/Ceramide/CTAB372.50 ± 0.50Not specified+33.24 ± 0.0497.07 ± 0.07[13]

Visualizations

Experimental Workflow

Thin_Film_Hydration_Workflow cluster_prep Preparation cluster_hydration Hydration & Sizing cluster_characterization Characterization start Start dissolve 1. Dissolve Lipids (Ceramide, Phospholipid, Cholesterol) in Organic Solvent start->dissolve evaporate 2. Form Thin Film (Rotary Evaporation) dissolve->evaporate dry 3. Dry Film (Vacuum) evaporate->dry hydrate 4. Hydrate Film with Aqueous Buffer dry->hydrate mlv Formation of Multilamellar Vesicles (MLVs) hydrate->mlv size_reduction 5. Size Reduction (Sonication or Extrusion) mlv->size_reduction luv Formation of Unilamellar Vesicles (LUVs) size_reduction->luv characterize 6. Characterize Liposomes luv->characterize dls Particle Size, PDI, Zeta Potential (DLS) characterize->dls Physicochemical Properties tem Morphology (TEM/Cryo-EM) characterize->tem Structural Analysis ee Encapsulation Efficiency characterize->ee Loading Capacity

Caption: Workflow for ceramide liposome preparation and characterization.

Ceramide Signaling Pathway

Ceramide_Signaling cluster_stimuli External Stimuli cluster_synthesis Ceramide Generation cluster_downstream Downstream Effects stress Stress Stimuli (e.g., TNF-α, Chemotherapy) smase Sphingomyelinase (SMase) Activation stress->smase sphingomyelin Sphingomyelin smase->sphingomyelin ceramide Ceramide sphingomyelin->ceramide Hydrolysis denovo De Novo Synthesis denovo->ceramide pp Activate Protein Phosphatases (PP1, PP2A) ceramide->pp jnk Activate Stress Kinases (JNK/SAPK) ceramide->jnk caspases Activate Caspases ceramide->caspases apoptosis Apoptosis pp->apoptosis cell_cycle Cell Cycle Arrest pp->cell_cycle jnk->apoptosis inflammation Inflammation jnk->inflammation caspases->apoptosis

Caption: Simplified ceramide-mediated signaling pathway.

References

Application Notes and Protocols for C4-Ceramide Induced Apoptosis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C4-ceramide, a synthetic, cell-permeable analog of endogenous ceramide, for the induction of apoptosis in in vitro cell cultures. Ceramide is a bioactive sphingolipid that acts as a second messenger in various cellular processes, including programmed cell death.[1][2][3] Due to its short acyl chain, C4-ceramide readily crosses the cell membrane, making it an effective tool to study the mechanisms of apoptosis.[1][4]

Mechanism of Action

C4-ceramide primarily induces apoptosis through the intrinsic or mitochondrial pathway.[5][6] Upon entering the cell, it can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors such as cytochrome c into the cytosol.[5][6][7][8] This event triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.[5][6][9] Some studies also suggest the involvement of caspase-independent pathways, which may include the translocation of apoptosis-inducing factor (AIF) to the nucleus.[5][10] Furthermore, C4-ceramide has been shown to influence other signaling pathways, such as those involving JNK and Akt, and can lead to the generation of reactive oxygen species (ROS).[6][11][12]

Data Presentation

The optimal concentration and incubation time for C4-ceramide are highly dependent on the specific cell type being investigated.[1][5] Therefore, it is crucial to perform dose-response and time-course experiments to determine the ideal conditions for each experimental system. The following tables provide a summary of typical experimental parameters and expected outcomes based on literature for short-chain ceramides.

Table 1: Recommended Concentration Ranges for C4-Ceramide

Concentration RangeApplicationExpected Outcome
1 - 10 µMSub-lethal signaling studiesActivation of specific signaling pathways without significant cell death.[1]
10 - 50 µMInduction of apoptosisObservable increase in apoptotic markers after 12-48 hours.[1]
> 50 µMAcute toxicity/necrotic cell deathRapid loss of cell viability.[1]

Table 2: Typical Incubation Times and Corresponding Assays

Incubation TimeAssayPurpose
1 - 6 hoursWestern Blot for signaling proteinsDetection of early signaling events (e.g., phosphorylation of kinases).[1]
12 - 24 hoursAnnexin V/Propidium Iodide (PI) StainingQuantification of early and late apoptosis.[1]
24 - 48 hoursCaspase Activity AssaysMeasurement of the activity of executioner caspases (e.g., Caspase-3).[1]

Table 3: IC50 Values of Structurally Similar Short-Chain Ceramides in Various Cancer Cell Lines

Cell LineCeramide AnalogIC50Incubation Time
Breast Cancer (MCF7)C6-pyridinium-ceramide2 µMNot specified[13]
Hepatocarcinoma (HepG2)C6-pyridinium-ceramide8 µMNot specified[13]
Breast CancerC2-ceramide~15.9 µMNot specified[5]
Breast CancerC2-ceramide~19.9 µMNot specified[5]

Note: This data is provided as a reference. Researchers should determine the IC50 for C4-ceramide in their specific cell line of interest.

Experimental Protocols

Protocol 1: Preparation of C4-Ceramide Stock Solution

C4-ceramide is a lipid and is poorly soluble in aqueous solutions.[4] A stock solution in an organic solvent is required for cell culture applications.

Materials:

  • C4-ceramide powder

  • Dimethyl sulfoxide (B87167) (DMSO), Ethanol, or Dimethylformamide (DMF)[4]

Procedure:

  • Prepare a stock solution of C4-ceramide in your chosen solvent (e.g., DMSO) at a high concentration, for example, 10-20 mM.[4]

  • To aid dissolution, gently warm the solution and vortex or sonicate briefly.[4]

  • Store the stock solution at -20°C for long-term stability.[4]

  • When treating cells, dilute the stock solution into the culture medium to the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Induction of Apoptosis and Assessment of Cell Viability (MTT Assay)

This protocol is to determine the cytotoxic effects of C4-ceramide.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • C4-ceramide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[13]

  • Treatment: Prepare serial dilutions of C4-ceramide in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the C4-ceramide-containing medium. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[13]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells treated with C4-ceramide

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with C4-ceramide for the desired time. For adherent cells, gently detach them using a non-enzymatic method like EDTA.[5]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[5]

  • Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 4: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of the key executioner caspase-3.[5]

Materials:

  • Cells treated with C4-ceramide

  • Cell Lysis Buffer

  • 2X Reaction Buffer with DTT

  • Caspase-3 substrate (e.g., DEVD-pNA)[5]

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with C4-ceramide. Pellet the cells and resuspend them in chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[5]

  • Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.[5]

  • Lysate Collection: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration.

  • Assay Setup: Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume with Cell Lysis Buffer.

  • Reaction Initiation: Add 50 µL of 2X Reaction Buffer (with DTT) to each well, followed by 5 µL of caspase-3 substrate.[5]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[5]

  • Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[5]

Visualizations

C4_Ceramide_Apoptosis_Pathway C4-Ceramide Induced Apoptosis Signaling Pathway C4_Ceramide C4-Ceramide (cell permeable) Mitochondrion Mitochondrion C4_Ceramide->Mitochondrion targets Channel_Formation Forms Channels Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Release Release Caspase3 Caspase-3 Caspase9->Caspase3 activates Activates1 Activates Apoptosis Apoptosis Caspase3->Apoptosis leads to Activates2 Activates

Caption: C4-Ceramide apoptotic signaling pathway.

Experimental_Workflow Experimental Workflow for C4-Ceramide Induced Apoptosis cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Prep_Stock Prepare C4-Ceramide Stock Solution Dose_Response Dose-Response Experiment (e.g., 1-100 µM) Prep_Stock->Dose_Response Cell_Culture Culture Cells of Interest Cell_Culture->Dose_Response Time_Course Time-Course Experiment (e.g., 6, 12, 24, 48h) Dose_Response->Time_Course Viability_Assay Cell Viability Assay (MTT/MTS) Time_Course->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) Time_Course->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Time_Course->Signaling_Analysis Data_Interpretation Data Interpretation & Conclusion Viability_Assay->Data_Interpretation Apoptosis_Assay->Data_Interpretation Signaling_Analysis->Data_Interpretation

Caption: Workflow for studying C4-ceramide effects.

References

Application Notes and Protocols for C4-Ceramide Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that function as critical signaling molecules in a variety of cellular processes, including apoptosis (programmed cell death), cell cycle arrest, differentiation, and senescence.[1] C4-ceramide (N-butanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramides. Its short acyl chain facilitates its delivery into cells in culture, making it a widely used tool to investigate the downstream effects of ceramide signaling.[2][3] These application notes provide detailed protocols for the preparation and use of C4-ceramide stock solutions in Dimethyl Sulfoxide (DMSO) for in vitro experiments.

Data Presentation

Quantitative data for C4-ceramide is summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Name N-butanoyl-D-erythro-sphingosine[4][5]
Synonyms Cer(d18:1/4:0), C4-Ceramide[3]
CAS Number 74713-58-9[2][3][4][5][6]
Molecular Formula C₂₂H₄₃NO₃[3][4][5]
Molecular Weight 369.58 g/mol [4]
Appearance Crystalline solid[3]
Solubility in DMSO 20 mg/mL[3]
Storage Temperature -20°C[4][5]

Experimental Protocols

Protocol 1: Preparation of a 20 mM C4-Ceramide Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of C4-ceramide in DMSO.

Materials:

  • C4-ceramide powder (purity ≥95%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the C4-ceramide powder and DMSO to come to room temperature before opening to prevent condensation.

  • Weighing C4-Ceramide: Carefully weigh out a desired amount of C4-ceramide powder into a sterile amber glass vial. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 7.39 mg of C4-ceramide (Calculation: 0.020 mol/L * 0.001 L * 369.58 g/mol = 0.00739 g).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the C4-ceramide powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the C4-ceramide is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution. Visually inspect the solution to ensure no particulate matter remains.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the stock solution is stable for several months.

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol details the dilution of the C4-ceramide stock solution into cell culture medium for treating cells.

Materials:

  • 20 mM C4-ceramide stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Cultured cells in an appropriate vessel (e.g., multi-well plates, flasks)

  • Sterile pipette tips and pipettors

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for at least 24 hours before treatment.

  • Preparation of Working Solution: Immediately before treating the cells, dilute the 20 mM C4-ceramide stock solution into pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium and mix immediately and vigorously to prevent precipitation.

    • Example for a final concentration of 20 µM: To prepare 1 mL of a 20 µM working solution, add 1 µL of the 20 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. The vehicle control should consist of cell culture medium containing the same final concentration of DMSO as the C4-ceramide-treated samples. The final concentration of DMSO in the culture medium should ideally not exceed 0.1% to avoid solvent-induced cytotoxicity.[7]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the C4-ceramide working solution or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, cells can be harvested and analyzed for various endpoints, such as apoptosis (e.g., Annexin V/Propidium Iodide staining, caspase activity assays) or the activation of specific signaling pathways (e.g., Western blotting).

Visualizations

Experimental Workflow

G cluster_0 Protocol 1: Stock Solution Preparation cluster_1 Protocol 2: Working Solution & Cell Treatment weigh 1. Weigh C4-Ceramide Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C aliquot->store dilute 6. Dilute Stock in Pre-warmed Medium store->dilute Use Stock treat 7. Treat Cells dilute->treat incubate 8. Incubate (e.g., 6-48h) treat->incubate analyze 9. Analyze Cellular Response incubate->analyze

Caption: Workflow for C4-ceramide solution preparation and cell treatment.

C4-Ceramide Induced Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway C4_Ceramide Exogenous C4-Ceramide Death_Receptor Death Receptors (e.g., Fas, TNFR) C4_Ceramide->Death_Receptor Promotes Clustering Bax_Bak Bax/Bak Activation C4_Ceramide->Bax_Bak Direct or Indirect Activation DISC DISC Formation Death_Receptor->DISC Pro_Casp8 Pro-Caspase-8 DISC->Pro_Casp8 Recruitment Casp8 Active Caspase-8 Pro_Casp8->Casp8 Activation Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 Cleavage Mitochondrion Mitochondrion Cyto_C Cytochrome c Release Mitochondrion->Cyto_C Bax_Bak->Mitochondrion Pore Formation Apoptosome Apoptosome Formation Cyto_C->Apoptosome Pro_Casp9 Pro-Caspase-9 Apoptosome->Pro_Casp9 Recruitment Casp9 Active Caspase-9 Pro_Casp9->Casp9 Activation Casp9->Pro_Casp3 Cleavage Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution

References

Application Notes and Protocols: Preparation and Delivery of C4-Ceramide-BSA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceramides (B1148491) are a class of bioactive sphingolipids that function as critical signaling molecules in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1] Specifically, short-chain ceramides like N-butanoyl-D-erythro-sphingosine (C4-ceramide) are cell-permeable analogs used to study these pathways. However, their inherent hydrophobicity and poor aqueous solubility present significant challenges for efficient delivery to cells in culture and in vivo.[2][3]

To overcome this limitation, C4-ceramide can be complexed with a carrier protein such as Bovine Serum Albumin (BSA). BSA is a natural, biodegradable, and non-immunogenic protein that is widely used as a drug carrier.[4][5] It possesses hydrophobic pockets that can bind to water-insoluble molecules, enhancing their solubility and stability in aqueous solutions for effective delivery.[6][7] This document provides detailed protocols for the preparation, characterization, and cellular delivery of C4-ceramide-BSA complexes.

Quantitative Data Summary

The successful formation and delivery of C4-ceramide-BSA complexes depend on key physicochemical parameters. While specific values must be determined empirically for each preparation, the following tables provide representative data for BSA-based nanoparticle systems and common starting concentrations for complex formation.

Table 1: Typical Physicochemical Properties of Drug-Loaded BSA Nanoparticles

Parameter Representative Value Measurement Method Reference
Average Diameter ~492 nm Dynamic Light Scattering (DLS) [5]
Zeta Potential -15.4 mV (unloaded) to +4.98 mV (loaded) DLS / Electrophoretic Light Scattering [5]
Drug Loading Capacity ~15.4% Spectrophotometry / Chromatography [5]
Encapsulation Efficiency ~40.9% Ultracentrifugation / Spectrophotometry [5]

Note: Values are for Rhodamine B-loaded BSA nanoparticles and serve as a general reference. Actual values for C4-ceramide-BSA complexes may vary.

Table 2: Example Reagent Concentrations for BSA-Lipid Complex Formation

Component Concentration / Amount Molar Ratio (Lipid:BSA) Reference
Lipid Stock Solution ~1 mM in Chloroform/Methanol - [8][9]
Fatty Acid-Free BSA 0.34 mg/mL (~5 µM) 1:1 [8]
Fatty Acid-Free BSA 10% (w/v) solution 1.5:1 [10]

| C4-Ceramide | 5 µM (final working concentration) | 1:1 |[9] |

Experimental Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_complex Phase 2: Complexation cluster_char Phase 3: Characterization & Use prep_stock 1. Prepare 1 mM C4-Ceramide Stock in Chloroform/Methanol dry_lipid 2. Aliquot and Dry Lipid (Nitrogen Stream & Vacuum) prep_stock->dry_lipid redissolve 3. Redissolve Dried Lipid in Absolute Ethanol dry_lipid->redissolve inject 5. Inject Ceramide Solution into BSA Solution (Vortexing) redissolve->inject prep_bsa 4. Prepare Fatty Acid-Free BSA Solution in Buffer prep_bsa->inject characterize 6. Characterize Complex (Size, Zeta Potential, EE%) inject->characterize deliver 7. Deliver to Cell Culture characterize->deliver G cluster_synthesis De Novo Synthesis (ER) cluster_apoptosis Apoptotic Signaling serine Serine + Palmitoyl-CoA ketosphinganine 3-Ketosphinganine serine->ketosphinganine SPT sphinganine Sphinganine (Dihydroceramide) ketosphinganine->sphinganine KSR ceramide Ceramide sphinganine->ceramide CerS pp2a PP2A (Protein Phosphatase 2A) ceramide->pp2a Activates caspases Caspase Cascade ceramide->caspases Activates akt Akt/PKB (Pro-survival) (Inhibited) pp2a->akt Dephosphorylates bad BAD (Pro-apoptotic) (Activated) akt->bad Inhibits apoptosis Apoptosis bad->apoptosis caspases->apoptosis

References

Analytical Techniques for the Identification of Ceramide 4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a complex class of sphingolipids that are integral to cellular membranes and serve as critical signaling molecules in a variety of cellular processes, including proliferation, differentiation, senescence, and apoptosis.[1] The nomenclature of ceramides has evolved from a system based on chromatographic separation to one based on their specific chemical structure, denoting the sphingoid base and the N-acylated fatty acid.

The term "Ceramide 4" originates from an older classification system based on the migration pattern of ceramides on thin-layer chromatography (TLC), particularly in the analysis of skin lipids. In this system, ceramides were numbered according to their polarity.[2] Modern nomenclature, which is based on chemical structure, has largely superseded this numerical system to avoid ambiguity. "this compound" is often correlated with the structural class Ceramide [EOH] , which consists of an esterified ω-hydroxy fatty acid linked to a 6-hydroxy sphingosine (B13886) base.[3]

This document provides detailed application notes and protocols for the extraction, separation, and identification of ceramides, with a focus on the techniques applicable to what was formerly classified as this compound. These methods are essential for researchers investigating the roles of specific ceramide species in health and disease, and for professionals in drug development targeting ceramide metabolism and signaling pathways.

I. Lipid Extraction from Biological Samples

A robust lipid extraction method is the critical first step for the accurate analysis of ceramides. The Bligh and Dyer method is a widely used technique for the efficient extraction of total lipids from a variety of biological samples, including cell cultures and tissues.

Protocol: Total Lipid Extraction using the Bligh and Dyer Method

This protocol is suitable for the extraction of lipids from cell pellets or tissue homogenates.

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (LC-MS grade) or 0.9% NaCl solution

  • Phosphate-buffered saline (PBS)

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Pasteur pipettes

  • Nitrogen gas stream or centrifugal evaporator (e.g., SpeedVac)

Procedure:

  • Sample Preparation:

    • Cell Pellets: Wash cultured cells (e.g., 1-5 million cells) with cold PBS and pellet by centrifugation. Discard the supernatant.

    • Tissues: Weigh 20-50 mg of tissue and homogenize in a suitable buffer on ice.

  • Monophasic Mixture Formation:

    • To the sample (e.g., cell pellet or 1 mL of tissue homogenate), add a solvent mixture of chloroform:methanol:water in a ratio of 1:2:0.8 (v/v/v). For a 1 mL sample, this would be 1.25 mL of chloroform, 2.5 mL of methanol, and 0.8 mL of sample volume (adjust with water if needed).

    • Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation:

    • Add 1.25 mL of chloroform and 1.25 mL of deionized water to the monophasic mixture.

    • Vortex for 1 minute.

    • Centrifuge at a low speed (e.g., 1000 x g) for 5-10 minutes to facilitate phase separation. This will result in a lower chloroform phase (containing lipids) and an upper aqueous methanol phase, with a protein disk at the interface.

  • Lipid Collection:

    • Carefully aspirate the upper aqueous layer and discard it.

    • Using a glass Pasteur pipette, penetrate the protein disk and collect the lower chloroform phase into a new clean glass tube.

  • Drying:

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

  • Storage:

    • The dried lipid extract can be stored at -20°C or -80°C under an inert atmosphere (e.g., nitrogen or argon) until further analysis. For analysis, reconstitute the lipid extract in a suitable solvent, such as chloroform/methanol (2:1, v/v) or a solvent compatible with the subsequent analytical method.

II. Analytical Techniques and Protocols

The identification and quantification of specific ceramide species require a combination of chromatographic separation and sensitive detection methods.

A. Thin-Layer Chromatography (TLC)

TLC is a cost-effective and straightforward technique for the qualitative and semi-quantitative analysis of lipid classes. It is particularly useful for initial screening and for separating ceramides from other lipid classes based on polarity.

Materials:

  • Silica gel 60 TLC plates (glass or aluminum-backed)

  • TLC developing chamber

  • Spotting capillaries or micropipettes

  • Ceramide standards

  • Mobile Phase: A common solvent system is Chloroform:Methanol:Acetic Acid (190:9:1, v/v/v). For two-dimensional TLC to separate different ceramide species, multiple solvent systems can be used in succession.[4]

  • Visualization Reagent:

    • Iodine vapor (for non-destructive visualization)

    • Primuline spray (0.05% in acetone/water 80:20, v/v) followed by visualization under UV light.

    • Cupric acetate/phosphoric acid spray followed by charring on a hot plate.

Procedure:

  • Plate Preparation: Using a pencil, gently draw a faint origin line about 1.5-2 cm from the bottom of the TLC plate.

  • Sample Application: Reconstitute the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v). Spot the sample and ceramide standards onto the origin line using a capillary tube or micropipette. Keep the spots small and allow the solvent to evaporate completely between applications.

  • Chromatogram Development:

    • Pour the mobile phase into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate for at least 30 minutes.

    • Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Cover the chamber.

    • Allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

    • Place the dried plate in a chamber with iodine crystals for temporary visualization, or spray with a visualization reagent and heat if necessary.

  • Identification: Identify ceramide bands by comparing their retention factor (Rf) values to those of the standards. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

B. High-Performance Liquid Chromatography with Evaporative Light-Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a powerful technique for the separation and quantification of ceramides without the need for derivatization. The ELSD is a mass-sensitive detector that is suitable for non-volatile analytes like lipids.

This protocol is adapted for the separation of different ceramide classes.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Evaporative Light-Scattering Detector (ELSD)

  • Normal-phase HPLC column (e.g., Silica, Cyano, or Diol column)

Reagents:

  • Mobile Phase A: Chloroform

  • Mobile Phase B: Chloroform/Methanol (e.g., 75:25, v/v) or a more complex gradient using solvents like hexane, isopropanol, and methanol.[5][6]

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in the initial mobile phase (e.g., chloroform).

  • Chromatographic Conditions:

    • Column: Silica column (e.g., 250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

    • Gradient Program: A typical gradient could be:

      • 0-1 min: 100% Mobile Phase A

      • 1-25 min: Linear gradient to 100% Mobile Phase B

      • 25-35 min: Hold at 100% Mobile Phase B for column wash

      • 35-45 min: Return to 100% Mobile Phase A and equilibrate

  • ELSD Settings:

    • Drift Tube Temperature: 40°C - 80°C (optimize for solvent volatility)

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 - 4.0 bar

    • Gain: Adjust as needed for optimal signal-to-noise ratio.

  • Quantification: Generate a calibration curve using a series of known concentrations of ceramide standards. Peak areas of the unknown samples are then used to determine their concentrations based on this curve.

C. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the identification and quantification of individual ceramide molecular species due to its high sensitivity, specificity, and ability to provide structural information.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or C8 column (e.g., 150 x 2.1 mm, 1.7 µm)

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Internal Standards: Non-endogenous odd-chain ceramides (e.g., C17:0-Cer) or stable isotope-labeled ceramides for accurate quantification.

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a suitable injection solvent (e.g., methanol or acetonitrile/isopropanol). Add a known amount of internal standard to each sample and standard.

  • LC Conditions:

    • Column: C18 reversed-phase column

    • Column Temperature: 50°C

    • Flow Rate: 0.3 - 0.6 mL/min

    • Injection Volume: 5-10 µL

    • Gradient Program:

      • 0-1 min: Hold at 50% Mobile Phase B

      • 1-15 min: Linear gradient to 100% Mobile Phase B

      • 15-20 min: Hold at 100% Mobile Phase B

      • 20-21 min: Return to 50% Mobile Phase B

      • 21-25 min: Equilibrate at 50% Mobile Phase B

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for profiling.

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~140°C

    • Desolvation Temperature: ~600°C

    • MRM Transitions: Monitor the precursor ion [M+H]+ and the characteristic product ion of the sphingoid base (e.g., m/z 264.3 for sphingosine). Each ceramide species will have a specific precursor ion mass based on its acyl chain length.

  • Data Analysis and Quantification:

    • Identify ceramide species based on their retention times and specific MRM transitions compared to standards.

    • Quantify each ceramide species by calculating the ratio of its peak area to the peak area of the internal standard and comparing this to a calibration curve.

III. Data Presentation: Quantitative Analysis of Ceramides

The following tables provide a summary of quantitative data for various ceramide species across different analytical methods and biological samples.

Table 1: Performance Characteristics of Ceramide Analytical Methods

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery Rate (%)Reference
HPLC-Fluorescence< 1 pmol-> 0.99-[7][8]
HPLC-ELSD0.5 - 16.2 ng on column---[9]
LC-MS/MS5-50 pg/mL1.0 pg on column> 0.9970-99%[10]
Nano-LC-MS/MS0.225 pg on column2.25 pg/µL> 0.99-[11]

Table 2: Ceramide Concentrations in Various Biological Samples

Sample TypeCeramide SpeciesConcentrationAnalytical MethodReference
U937 CellsTotal Ceramide254 ± 5 pmol/10⁶ cellsHPLC-Fluorescence[7]
Human Lung Endothelial CellsTotal Ceramide87 ± 3 pmol/10⁶ cellsLC-MS/MS[12]
Mouse Dendritic CellsTotal Ceramide14.88 ± 8.98 nmol/10⁶ cellsGC-MS[13]
Jurkat CellsC16/C24 Ceramide~139-194 antibodies/µm²dSTORM[14]
U2OS CellsC16/C24 Ceramide~80-87 antibodies/µm²dSTORM[14]
Mouse BrainCer(d18:1/18:0)Varies with ageLC-MS/MS[15][16]
Mouse CSFC16:0, C18:0, C18:1, C20:0, C24:13 - 120 pg/µLNano-LC-MS/MS[11]

IV. Visualization of Workflows and Pathways

Experimental Workflow for Ceramide Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample Biological Sample (Cells/Tissue) extraction Lipid Extraction (Bligh & Dyer) sample->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution tlc TLC Separation (Qualitative Screening) reconstitution->tlc hplc HPLC-ELSD (Quantitative Separation) reconstitution->hplc lcms LC-MS/MS (Identification & Quantification) reconstitution->lcms identification Ceramide Identification (Rf, Retention Time, m/z) tlc->identification quantification Quantification (Peak Area vs. Standards) hplc->quantification lcms->identification lcms->quantification

Caption: General experimental workflow for ceramide analysis.

Logical Relationship of Analytical Techniques

logical_relationship TLC TLC HPLC_ELSD HPLC-ELSD TLC->HPLC_ELSD Increased Resolution & Quantitative Capability LC_MSMS LC-MS/MS TLC->LC_MSMS Comprehensive Analysis HPLC_ELSD->LC_MSMS Increased Sensitivity & Structural Information

Caption: Hierarchy of analytical techniques for ceramide identification.

Ceramide-Induced Apoptosis Signaling Pathway

ceramide_apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Signaling Stress Stress (e.g., UV, Chemotherapy) SMase Sphingomyelinase (SMase) Activation Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo DeathReceptors Death Receptors (e.g., TNF-R, Fas) DeathReceptors->SMase Ceramide Ceramide Accumulation SMase->Ceramide DeNovo->Ceramide ASK1 ASK1 Activation Ceramide->ASK1 Mitochondria Mitochondrial Pathway (Bax/Bak activation, Cytochrome c release) Ceramide->Mitochondria Caspase8 Caspase-8 Activation Ceramide->Caspase8 JNK_p38 JNK / p38 MAPK Activation ASK1->JNK_p38 JNK_p38->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in numerous diseases, making the accurate quantification of different ceramide species essential for research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of ceramides from complex biological matrices.[5] This application note provides a detailed overview of various HPLC-based methods for ceramide analysis, complete with experimental protocols and comparative data.

Overview of HPLC Methods for Ceramide Analysis

The selection of an appropriate HPLC method for ceramide analysis depends on the specific research question, the required sensitivity, and the available instrumentation. The most common approaches involve reversed-phase (RP), normal-phase (NP), or hydrophilic interaction liquid chromatography (HILIC), coupled with various detection techniques such as Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), or fluorescence detection.

Table 1: Comparison of HPLC Methods for Ceramide Analysis

Chromatography Mode Detection Method Advantages Limitations Typical Analytes Lower Limit of Quantification (LLOQ) Linearity Range Recovery Reference
Reversed-Phase (RP) Tandem MS (MS/MS)High sensitivity and specificity; allows for quantification of individual ceramide species.[5][6]Requires expensive instrumentation.[7]Long-chain and very-long-chain ceramides.[6][8]0.01-0.50 ng/mL[9]0.02-16 µg/mL[8]70-99%[6][9][6],[10],[8]
Normal-Phase (NP) ELSDDirect detection without derivatization; cost-effective.[11]Lower sensitivity compared to MS; non-linear response can be a challenge for quantification.[5]Different ceramide species from crude extracts.[12][13]Nanomole range[11]Not explicitly statedNot explicitly stated[1],[11],[12]
Reversed-Phase (RP) FluorescenceHigh sensitivity; suitable for labs without MS instrumentation.[14]Requires derivatization with a fluorescent tag.[14][15]Ceramide and dihydroceramide (B1258172) molecular species.[14][16]Below 1 pmol[14][17]1-50 mg of hair[16]98.53-99.55%[16][14],[18],[16]
HILIC MS/MSGood separation of lipid classes, reducing isobaric interferences.[19][20]Can be less robust than RP-LC for certain applications.Ceramides, hexosylceramides, and other polar lipids.[19]Sufficient for endogenous levels in plasma.[19]Over four orders of magnitude[19]Not explicitly stated[19],[20]

Experimental Protocols

Sample Preparation from Biological Matrices

Accurate ceramide quantification begins with efficient and reproducible sample preparation to extract lipids and remove interfering substances.

a) Lipid Extraction from Plasma/Serum:

A common method for lipid extraction from plasma is the Bligh and Dyer method.[6]

  • To 50 µL of plasma, add an internal standard (e.g., C17:0 ceramide).[6]

  • Add 2 mL of a chloroform (B151607):methanol (1:2, v/v) mixture and vortex thoroughly.[6]

  • Induce phase separation by adding 0.5 mL of chloroform and 0.5 mL of water, then vortex again.[6]

  • Centrifuge to separate the layers and collect the lower organic phase.

  • Re-extract the remaining aqueous phase with 1 mL of chloroform.[6]

  • Combine the organic extracts and dry under a stream of nitrogen.

  • For plasma samples, an additional solid-phase extraction (SPE) step using a silica (B1680970) cartridge may be necessary to isolate sphingolipids from other abundant lipids.[6]

b) Lipid Extraction from Tissues:

  • Homogenize the tissue sample in an appropriate buffer.

  • Follow the Bligh and Dyer extraction procedure as described for plasma.

c) Lipid Extraction from Cultured Cells:

  • Harvest cells and wash with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a known volume of PBS.

  • Perform lipid extraction using a modified Folch method by adding a chloroform:methanol mixture.[21]

  • Vortex and centrifuge to separate the phases.[21]

  • Collect the lower organic phase containing the lipids and dry it down.

HPLC-MS/MS Analysis of Ceramides (Reversed-Phase)

This protocol provides a general framework for the quantitative analysis of various ceramide species.

  • HPLC System: An Agilent 1290 HPLC system or equivalent.[22]

  • Column: ZORBAX Eclipse XDB-C8 (150.0 mm × 2.1 mm, 3.5 µm).[22]

  • Mobile Phase A: Methanol with 1 mmol/L ammonium (B1175870) formate (B1220265) and 0.2% formic acid.[22]

  • Mobile Phase B: 100% Methanol.[22]

  • Flow Rate: 0.3 mL/min.[22]

  • Gradient Elution: A gradient is typically used, starting with a lower percentage of Mobile Phase B and increasing over the run to elute the more hydrophobic ceramide species.

  • Injection Volume: 25 µL.[6]

  • Column Temperature: 35 °C.[22]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[22]

  • Ionization Mode: Positive ion mode.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of specific ceramide species.[6][22]

HPLC-ELSD Analysis of Ceramides (Normal-Phase)

This method is suitable for the direct detection of ceramides without derivatization.

  • HPLC System: A standard HPLC system.

  • Column: Iatrobead beaded silica column (4.6 x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient of iso-octane and ethyl acetate.[12]

  • Flow Rate: 0.5 mL/min.[12]

  • Detector: Evaporative Light Scattering Detector (ELSD).[1]

HPLC with Fluorescence Detection

This protocol requires derivatization of ceramides with a fluorescent tag.

  • Derivatization: React the extracted ceramides with a fluorescent reagent such as anthroyl cyanide or o-phthalaldehyde (B127526) (OPA).[14][23]

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column.[18]

  • Mobile Phase: A methanol/water mobile phase is commonly used.[18]

  • Detection: Excite and measure the emission at the specific wavelengths for the chosen fluorescent tag (e.g., λex 340 nm and λem 435 nm for OPA).[18]

Visualizations

Ceramide Signaling Pathways

Ceramides are central to sphingolipid metabolism and signaling. They can be generated through two main pathways: the de novo synthesis pathway and the sphingomyelin (B164518) hydrolysis pathway. These pathways are critical in regulating cellular responses to stress and influencing cell fate.[2][24][25]

Ceramide_Signaling cluster_DeNovo De Novo Synthesis Pathway (ER) cluster_SM_Cycle Sphingomyelin Hydrolysis (Plasma Membrane) cluster_Salvage Salvage Pathway cluster_Downstream Downstream Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Inflammation Inflammation Ceramide->Inflammation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide CerS De Novo Synthesis Pathway (ER) De Novo Synthesis Pathway (ER) Sphingomyelin Hydrolysis (Plasma Membrane) Sphingomyelin Hydrolysis (Plasma Membrane) Salvage Pathway Salvage Pathway

Caption: Overview of the major ceramide synthesis and signaling pathways.

Experimental Workflow for Ceramide Analysis

The following diagram illustrates the logical steps involved in a typical HPLC-based ceramide analysis experiment, from sample collection to data interpretation.

Experimental_Workflow Sample Collection 1. Sample Collection (Plasma, Tissue, Cells) Lipid Extraction 2. Lipid Extraction (e.g., Bligh & Dyer) Sample Collection->Lipid Extraction Derivatization 3. Derivatization (Optional) (for Fluorescence Detection) Lipid Extraction->Derivatization HPLC Separation 4. HPLC Separation (RP, NP, or HILIC) Lipid Extraction->HPLC Separation Direct Analysis Derivatization->HPLC Separation Detection 5. Detection (MS, ELSD, Fluorescence) HPLC Separation->Detection Data Analysis 6. Data Analysis (Quantification, Comparison) Detection->Data Analysis

References

Application Note: Quantitative Analysis of Ceramides by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, and insulin (B600854) signaling.[1] Dysregulation of ceramide metabolism has been implicated in various pathological conditions such as cancer, diabetes, and cardiovascular disease. Consequently, the accurate and sensitive quantification of specific ceramide species is of paramount importance in both basic research and clinical drug development.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the comprehensive analysis of ceramides.[2] Its high sensitivity and specificity, particularly for profiling the fatty acid composition of ceramides, make it a valuable tool for researchers.[2] This application note provides detailed protocols for the extraction, derivatization, and quantitative analysis of ceramides from biological samples using GC-MS.

Principles of GC-MS for Ceramide Analysis

Due to their low volatility, ceramides require a derivatization step to convert them into more volatile compounds suitable for gas chromatography.[2][3] The most common approach is the silylation of the hydroxyl and amide groups to form trimethylsilyl (B98337) (TMS) derivatives.[4][5] These derivatives are then separated based on their boiling points and affinity for the GC column's stationary phase. The separated compounds are subsequently ionized and fragmented in the mass spectrometer, and the resulting mass spectra provide structural information for identification and quantification.

An alternative method involves the hydrolysis of the amide bond in ceramides and subsequent derivatization of the released fatty acids into fatty acid methyl esters (FAMEs), which are then analyzed by GC-MS.[6] This method is particularly useful for determining the fatty acid composition of the total ceramide pool.

Experimental Protocols

Lipid Extraction from Biological Samples (Bligh & Dyer Method)

This protocol is a widely used method for the extraction of total lipids from biological tissues and cells.[7][8][9]

Materials:

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • Homogenize the tissue sample (e.g., 50 mg) or cell pellet in a glass tube.

  • For a 1 mL sample volume, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.[8] Vortex thoroughly for 15-20 seconds to ensure complete mixing and disruption of cellular structures.

  • Add 1.25 mL of chloroform to the mixture and vortex for another 15-20 seconds.[8]

  • Add 1.25 mL of deionized water to induce phase separation and vortex for 15-20 seconds.[8]

  • Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.[8]

  • Three phases will be observed: an upper aqueous phase (methanol and water), a lower organic phase (chloroform containing lipids), and a protein disk at the interface.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein and upper aqueous layers.

  • Dry the collected organic phase under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.

Derivatization of Ceramides to Trimethylsilyl (TMS) Ethers

This protocol describes the conversion of ceramides to their volatile TMS derivatives.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Aprotic solvent (e.g., Dichloromethane, Hexane)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried lipid extract in a small volume of an aprotic solvent (e.g., 100 µL of dichloromethane).

  • Transfer the lipid solution to a GC vial insert.

  • Add 25 µL of BSTFA with 1% TMCS and 25 µL of anhydrous pyridine to the sample.[10]

  • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[10][11]

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis of Ceramide-TMS Derivatives

The following are typical GC-MS parameters for the analysis of ceramide-TMS derivatives. These may need to be optimized for specific instruments and ceramide species.

Gas Chromatography (GC) Conditions:

ParameterValue
Column DB-1HT, DB-5HT, or similar low-bleed, high-temperature capillary column (e.g., 15-30 m length, 0.25 mm I.D., 0.1-0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Injector Temperature 280-300°C
Injection Mode Splitless or split (e.g., 10:1)
Injection Volume 1 µL
Oven Temperature Program Initial temperature: 150°C, hold for 2 minRamp 1: 10°C/min to 250°CRamp 2: 5°C/min to 320°C, hold for 10 min

Mass Spectrometry (MS) Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Full Scan (e.g., m/z 50-800) for identificationSelected Ion Monitoring (SIM) for quantification

Data Presentation

Quantitative analysis of ceramides is typically performed using an internal standard method. A known amount of a non-endogenous ceramide analog (e.g., C17:0 ceramide) is added to the sample before extraction. The peak area of the endogenous ceramides is then normalized to the peak area of the internal standard to calculate their concentrations.

Table 1: Quantitative Data of Ceramide Species in Various Biological Samples Analyzed by GC-MS
Ceramide SpeciesSample TypeConcentration (pmol/mg protein or nmol/10^6 cells)Reference
Total CeramidesDendritic Cells (mouse)14.88 ± 8.98 nmol/10^6 cells[6]
C16:0-CeramideLung (mouse)106.3 ± 25.2 pmol/mg protein[12]
C24:0-CeramideLung (mouse)159.5 ± 32.3 pmol/mg protein[12]
C24:1-CeramideLung (mouse)171.8 ± 18.9 pmol/mg protein[12]
C16:0-CeramideKidney (mouse)~150 pmol/mg protein[12]
C24:1-CeramideKidney (mouse)~200 pmol/mg protein[12]

Note: The presented values are examples and can vary significantly based on the biological model, physiological state, and analytical methodology.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for GC-MS based ceramide analysis is depicted below.

experimental_workflow sample Biological Sample (Tissue, Cells) extraction Lipid Extraction (Bligh & Dyer) sample->extraction derivatization Derivatization (TMS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis (Quantification) gcms->data

GC-MS Ceramide Analysis Workflow
Ceramide Signaling Pathways

Ceramides are key signaling molecules involved in various cellular processes. Below are simplified diagrams of ceramide's role in apoptosis and insulin signaling.

Ceramide-Mediated Apoptosis

Ceramide accumulation, triggered by various stress stimuli, can activate downstream effectors leading to programmed cell death.

ceramide_apoptosis cluster_stimuli Stress Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Effectors TNF-α TNF-α Sphingomyelinase Sphingomyelinase TNF-α->Sphingomyelinase FasL FasL FasL->Sphingomyelinase Chemotherapy Chemotherapy de novo Synthesis de novo Synthesis Chemotherapy->de novo Synthesis Ceramide Ceramide Sphingomyelinase->Ceramide de novo Synthesis->Ceramide PP2A PP2A Ceramide->PP2A Cathepsin D Cathepsin D Ceramide->Cathepsin D JNK Pathway JNK Pathway Ceramide->JNK Pathway Apoptosis Apoptosis PP2A->Apoptosis Cathepsin D->Apoptosis JNK Pathway->Apoptosis

Ceramide's Role in Apoptosis

Ceramide and Insulin Signaling

Elevated levels of intracellular ceramides can impair insulin signaling, contributing to insulin resistance.

ceramide_insulin Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor PI3K PI3K Insulin Receptor->PI3K Akt/PKB Akt/PKB PI3K->Akt/PKB GLUT4 Translocation GLUT4 Translocation Akt/PKB->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake Ceramide Ceramide PP2A PP2A Ceramide->PP2A activates PP2A->Akt/PKB inhibits

Ceramide's Interference with Insulin Signaling

Conclusion

GC-MS is a robust and sensitive method for the quantitative analysis of ceramides in various biological matrices. The detailed protocols provided in this application note offer a comprehensive guide for researchers to implement this technique in their studies. The ability to accurately measure specific ceramide species will undoubtedly contribute to a deeper understanding of their roles in health and disease, and aid in the development of novel therapeutic strategies.

References

Application Notes & Protocols: High-Resolution Thin-Layer Chromatography for the Separation and Analysis of Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceramides (B1148491) are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a multitude of cellular processes, including apoptosis, cell cycle regulation, proliferation, and inflammation.[1][2][3][4] Dysregulation of ceramide metabolism has been implicated in various pathological conditions such as cancer, metabolic disorders, and cardiovascular disease.[3][4] Consequently, the accurate separation and quantification of different ceramide species are of significant interest in biomedical research and for the development of novel therapeutic agents.

Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and widely accessible method for the separation and semi-quantitative analysis of ceramides from biological extracts.[5] This technique is particularly useful for routine analysis, screening of multiple samples, and for the isolation of ceramide fractions for further analysis by other methods like mass spectrometry.[6] High-Performance Thin-Layer Chromatography (HPTLC) provides enhanced resolution and sensitivity compared to conventional TLC.[7][8]

These application notes provide detailed protocols for the separation of ceramides using TLC and HPTLC, including sample preparation, various solvent systems, and visualization techniques. Additionally, key ceramide signaling pathways are illustrated to provide a biological context for ceramide analysis.

Principle of Separation

The separation of lipids, including ceramides, by TLC is based on the principle of adsorption chromatography. A solid stationary phase, typically silica (B1680970) gel coated on a glass or aluminum plate, adsorbs the lipid molecules. A liquid mobile phase, a solvent or a mixture of solvents, moves up the plate by capillary action. The separation occurs as a result of the differential partitioning of the lipid components between the stationary and mobile phases.

Lipids with a higher affinity for the stationary phase (more polar lipids) will move up the plate more slowly, resulting in a lower Retention Factor (Rf) value. Conversely, lipids with a lower affinity for the stationary phase (less polar lipids) will travel further up the plate, yielding a higher Rf value. The composition of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation of different ceramide species.

For the separation of structurally similar ceramides, such as ceramides and dihydroceramides which differ only by a double bond, borate-impregnated silica gel plates can be utilized.[9] The vicinal diol group in the sphinganine (B43673) backbone of dihydroceramides forms a complex with borate (B1201080) ions, retarding its migration and allowing for effective separation from ceramides.[9]

Experimental Protocols

Lipid Extraction from Biological Samples

A robust lipid extraction is crucial for accurate ceramide analysis. The Folch method or a modified Bligh and Dyer method are commonly employed.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate, plasma)

  • Phosphate-buffered saline (PBS)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution or pure water

  • Centrifuge

  • Glass centrifuge tubes

Protocol:

  • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge to collect the cells.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample. A common ratio is 1 mL of solvent for every 100 µL of sample suspension or 10-20 mg of tissue.

  • Vortex the mixture vigorously for 15-20 minutes at room temperature to ensure thorough lipid extraction.

  • To induce phase separation, add 0.2 volumes of 0.9% NaCl or water.

  • Vortex the mixture again for 1 minute and then centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

  • Dry the lipid extract under a stream of nitrogen gas.

  • Re-dissolve the dried lipid extract in a small, known volume of chloroform:methanol (2:1, v/v) for application to the TLC plate.[10]

Thin-Layer Chromatography of Ceramides

Materials:

  • Standard silica gel 60 TLC plates or HPTLC plates

  • Borate-impregnated silica gel TLC plates (optional, for dihydroceramide (B1258172) separation)

  • Ceramide standards

  • Developing chamber

  • Capillary tubes or microsyringe for sample application

  • Mobile phase solvents (see Table 1)

Protocol:

  • Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.

  • Carefully spot the dissolved lipid extract and ceramide standards onto the origin line using a capillary tube or microsyringe. Keep the spots small and allow the solvent to evaporate completely between applications.

  • Prepare the selected mobile phase (see Table 1 for options) and pour it into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 30 minutes.

  • Place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent front to migrate up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air dry completely in a fume hood.

Visualization of Ceramides

Several methods can be used to visualize the separated ceramide spots on the TLC plate.

a) Iodine Vapor:

  • Place the dried TLC plate in a sealed chamber containing a few crystals of iodine.

  • Lipids will appear as yellow-brown spots as they absorb the iodine vapor.[7][11]

  • This method is non-destructive, but the spots will fade over time. The positions of the spots should be marked immediately.

b) Primuline (B81338) Spray:

  • Prepare a 0.05% (w/v) solution of primuline in acetone-water (80:20, v/v).

  • Spray the TLC plate evenly with the primuline solution until it is damp.[9]

  • Allow the plate to dry.

  • Visualize the lipid spots under UV light (365 nm), where they will appear as fluorescent yellow spots against a dark background.[9][10]

c) Copper Sulfate (B86663) Charring:

  • Prepare a 10% (w/v) copper sulfate solution in 8% (v/v) phosphoric acid.

  • Spray the plate with the solution and then heat it on a hot plate or in an oven at 150-180°C for 5-10 minutes.

  • Lipids will appear as dark, charred spots. This method is destructive.[8]

Quantification and Data Analysis

For semi-quantitative analysis, the intensity of the spots can be measured using densitometry software. By comparing the intensity of the sample spots to those of the known standards, the relative amount of ceramides can be estimated.

The Retention factor (Rf) for each spot is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [9]

Data Presentation

Table 1: Mobile Phase Systems for Ceramide Separation by TLC
Mobile Phase Composition (v/v/v)TLC Plate TypeApplicationReference(s)
Chloroform : Methanol (95:5)Borate-Impregnated Silica GelSeparation of ceramides from dihydroceramides[9]
Chloroform : Methanol : Water (65:25:4)Standard Silica Gel GGeneral ceramide separation[9]
Chloroform : Methanol : Acetic Acid (190:9:1)Standard Silica GelSeparation of free ceramides[10][11]
Chloroform : Methanol : Water (90:15:1)Standard Silica GelSeparation of endogenous ceramides from cells[12]
Chloroform : Methanol (50:3)HPTLC Silica GelSeparation of free ceramides from skin[13]
Chloroform : Methanol : 25% Ammonia (90:20:0.5)Standard Silica GelSeparation of ceramide, sphingosine (B13886), and fatty acid[14]
Table 2: Approximate Rf Values for Ceramides and Dihydroceramides
Lipid SpeciesTLC Plate TypeMobile PhaseApproximate Rf ValueReference(s)
DihydroceramideBorate-Impregnated Silica GelChloroform : Methanol (95:5)~ 0.30 - 0.40[9]
CeramideBorate-Impregnated Silica GelChloroform : Methanol (95:5)~ 0.50 - 0.60[9]
Ceramide (General)Standard Silica Gel GChloroform : Methanol : Water (65:25:4)0.55[9]

Note: Rf values are approximate and can vary depending on experimental conditions such as temperature, humidity, and the specific batch of TLC plates and solvents.

Mandatory Visualizations

Ceramide Signaling Pathways

Ceramides are central signaling molecules that can be generated through two primary pathways: the de novo synthesis pathway and the sphingomyelin (B164518) hydrolysis pathway.[15] These pathways are activated in response to various cellular stresses, leading to the activation of downstream effector molecules that regulate critical cellular processes.

Ceramide_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_synthesis Ceramide Generation cluster_effectors Downstream Effectors cluster_outcomes Cellular Outcomes cluster_inhibition Inhibition of Survival Pathways Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Ceramide Ceramide SMase->Ceramide generates DeNovo De Novo Synthesis Pathway DeNovo->Ceramide generates PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK activates PKC Protein Kinase C (PKCζ) Ceramide->PKC activates CellCycleArrest Cell Cycle Arrest PP2A->CellCycleArrest Akt Akt/PKB (Survival Pathway) PP2A->Akt inhibits Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation PKC->Inflammation Akt->Apoptosis prevents

Caption: Overview of ceramide-mediated signaling pathways.

Experimental Workflow for TLC Separation of Ceramides

The following diagram outlines the key steps involved in the separation of ceramides from a biological sample using Thin-Layer Chromatography.

TLC_Workflow LipidExtraction Lipid Extraction (e.g., Folch Method) SampleApplication Sample Application on TLC Plate LipidExtraction->SampleApplication TLCDevelopment TLC Plate Development in Solvent System SampleApplication->TLCDevelopment Visualization Visualization (Iodine, Primuline, etc.) TLCDevelopment->Visualization Analysis Data Analysis (Rf Calculation, Densitometry) Visualization->Analysis End Results Analysis->End

Caption: Experimental workflow for TLC-based ceramide separation.

References

Application Note: High-Throughput Ceramide Profiling by Shotgun Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides (B1148491) are a class of bioactive sphingolipids that are integral structural components of cellular membranes and function as critical signaling molecules in a multitude of cellular processes. These processes include apoptosis, cell growth, differentiation, and inflammation.[1][2][3] Dysregulation of ceramide metabolism has been implicated in numerous diseases, including metabolic disorders, cardiovascular disease, neurodegenerative diseases, and cancer.[1] Consequently, the accurate and robust quantification of ceramide species is of significant interest in both basic research and clinical drug development.

Shotgun lipidomics, a powerful analytical technique that utilizes direct infusion of a total lipid extract into a mass spectrometer, offers a high-throughput approach for the comprehensive analysis of ceramides without the need for prior chromatographic separation.[4] This method, coupled with tandem mass spectrometry (MS/MS), allows for the sensitive and specific quantification of individual ceramide species, providing valuable insights into their physiological and pathological roles.

Principle of Shotgun Lipidomics for Ceramide Analysis

Shotgun lipidomics relies on the direct infusion of a complex lipid mixture into an electrospray ionization (ESI) source of a tandem mass spectrometer. The different lipid classes are separated based on their intrinsic electrical properties during the ionization process. Specific ceramide species are then identified and quantified using characteristic fragmentation patterns in MS/MS scans.

For ceramides, a common approach is to use a precursor ion scan in positive ion mode. Upon collision-induced dissociation, ceramides containing a d18:1 sphingosine (B13886) backbone generate a characteristic fragment ion at m/z 264.3.[5][6] By specifically scanning for all parent ions that produce this fragment, a profile of the various ceramide species in the sample can be generated. Alternatively, neutral loss scanning in negative ion mode can be employed, targeting the loss of the sphingosine backbone.[7] Quantification is achieved by comparing the signal intensity of endogenous ceramides to that of a known amount of a non-naturally occurring internal standard, such as C17:0 ceramide.[8]

Applications

  • Biomarker Discovery: Identification of specific ceramide profiles associated with disease states for diagnostic and prognostic applications.[9]

  • Drug Development: Assessing the effects of therapeutic agents on ceramide metabolism and signaling pathways.

  • Cellular Signaling Research: Elucidating the role of specific ceramide species in apoptosis, inflammation, and other cellular processes.[10][11]

  • Metabolic Research: Investigating the link between ceramide accumulation and metabolic diseases like insulin (B600854) resistance.

Experimental Workflow

The overall workflow for ceramide profiling by shotgun lipidomics involves lipid extraction from the biological sample, preparation of the sample for mass spectrometry, data acquisition, and data analysis.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standards Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in MS-compatible Solvent Dry->Reconstitute Infuse Direct Infusion (ESI) Reconstitute->Infuse Scan Tandem MS Analysis (Precursor Ion Scan m/z 264) Infuse->Scan Identify Identify Ceramide Species Scan->Identify Quantify Quantify Ceramides (vs. Internal Standard) Identify->Quantify Report Data Reporting Quantify->Report

Figure 1: Experimental workflow for shotgun lipidomics-based ceramide profiling.

Protocols

I. Lipid Extraction (Modified Bligh & Dyer Method)

This protocol is suitable for the extraction of total lipids from plasma, cells, and tissue homogenates.[12][13][14]

Materials:

  • Chloroform (B151607) (CHCl3), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water (dH2O)

  • Phosphate-buffered saline (PBS), ice-cold

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Plasma/Serum: Use 50-100 µL of sample.

    • Adherent Cells: Wash cells with ice-cold PBS, then scrape into a known volume of PBS.

    • Suspension Cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend in a known volume of PBS.

    • Tissue: Homogenize a known weight of tissue in ice-cold PBS.

  • Internal Standard Spiking: To each sample, add a known amount of a non-naturally occurring ceramide internal standard (e.g., C17:0 ceramide) in a small volume of solvent.

  • Monophasic Mixture Formation:

    • To 1 part of the aqueous sample (e.g., 1 mL), add 3.75 parts of a 1:2 (v/v) chloroform:methanol mixture (e.g., 3.75 mL).

    • Vortex thoroughly for 1 minute to form a single-phase mixture.

  • Phase Separation:

    • Add 1.25 parts of chloroform (e.g., 1.25 mL) and vortex for 30 seconds.

    • Add 1.25 parts of deionized water (e.g., 1.25 mL) and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation. You will observe a lower organic phase (containing lipids) and an upper aqueous phase.

  • Lipid Collection:

    • Carefully aspirate and discard the upper aqueous phase.

    • Collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Dry the extracted lipid film under a gentle stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -80°C until mass spectrometry analysis.

II. Sample Preparation for Mass Spectrometry

Materials:

  • Methanol/Chloroform (1:1, v/v), HPLC grade

  • Formic acid

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 200 µL) of methanol/chloroform (1:1, v/v) containing 0.1% formic acid to enhance protonation.

  • Vortex: Vortex the sample for 30 seconds to ensure complete dissolution of the lipids.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.

III. Mass Spectrometry Analysis

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Parameters:

  • Infusion: Direct infusion of the sample into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Positive ion mode.

  • Scan Mode: Precursor ion scan for m/z 264.3 (for ceramides with a d18:1 sphingosine backbone).

  • Collision Energy: Optimize collision energy to maximize the signal of the m/z 264.3 fragment ion (typically 25-35 eV).

  • Mass Range: Scan a mass range that covers the expected ceramide species (e.g., m/z 500-800).

Data Acquisition:

  • Acquire a precursor ion scan spectrum for each sample.

  • The resulting spectrum will show peaks corresponding to the molecular ions [M+H]+ of the different ceramide species present in the sample.

Data Presentation

The quantitative data for each identified ceramide species should be tabulated for clear comparison. The concentration is typically expressed in pmol/mg protein for cell and tissue samples, or in nmol/L or µmol/L for plasma/serum samples.

Table 1: Representative Ceramide Concentrations in Human Plasma

Ceramide SpeciesConcentration (µmol/L) in Healthy Controls[9]Concentration (µmol/L) in PCOS Patients[9]
Total Ceramides2,552.2 ± 679.43,387.6 ± 829.9
Cer(d18:1/16:0)--
Cer(d18:1/18:0)--
Cer(d18:1/20:0)--
Cer(d18:1/22:0)--
Cer(d18:1/24:0)--
Cer(d18:1/24:1)--
Cer(OH_N16:0/N18:0)--
Cer(N22:0)--

Note: Specific concentrations for individual ceramide species from this study were not detailed in the abstract, but the total ceramide concentration provides a valuable comparison.

Table 2: Ceramide Levels in Human Serum from a Pregnancy Study

Ceramide SpeciesLinear Range (nM)[15]
Cer(d18:1/14:0)1.00 - 1,000
Cer(d18:1/16:0)5.00 - 5,000
Cer(d18:1/17:0)1.00 - 1,000
Cer(d18:1/18:0)1.00 - 1,000
Cer(d18:1/18:1)1.00 - 1,000
Cer(d18:1/20:0)5.00 - 5,000
Cer(d18:1/22:0)1.00 - 1,000
Cer(d18:1/24:0)5.00 - 5,000
Cer(d18:1/24:1)5.00 - 5,000

Ceramide Signaling Pathways

Ceramides are central signaling molecules that mediate cellular responses to stress, such as exposure to cytokines (e.g., TNF-α) and chemotherapeutic agents. A key downstream effect of ceramide accumulation is the induction of apoptosis. This is mediated through the activation of various protein phosphatases and kinases.

G Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide Accumulation SMase->Ceramide generates PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK activates Bcl2 Bcl-2 PP2A->Bcl2 dephosphorylates (inactivates) Bad Bad PP2A->Bad dephosphorylates (activates) JNK->Bcl2 phosphorylates (inactivates) Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria inhibits Bad->Mitochondria promotes Caspases Caspase Activation Mitochondria->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes

Figure 2: Simplified ceramide-mediated apoptosis signaling pathway.

Ceramide activates protein phosphatase 2A (PP2A) and stress-activated protein kinases like JNK.[10][16][17][18] PP2A can dephosphorylate and inactivate the anti-apoptotic protein Bcl-2, while promoting the activity of pro-apoptotic proteins like Bad. Similarly, JNK can phosphorylate and inactivate Bcl-2.[16] The inactivation of Bcl-2 leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[10][11]

Conclusion

Shotgun lipidomics is a robust and high-throughput method for the detailed profiling of ceramides in various biological samples. The protocols outlined in this application note provide a framework for researchers to implement this technique for biomarker discovery, drug development, and fundamental research into the roles of ceramides in health and disease. The ability to rapidly and accurately quantify a wide range of ceramide species offers significant advantages for advancing our understanding of lipid-mediated signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: C4-Ceramide Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with C4-ceramide. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental procedures, ensuring effective delivery and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Preparation of Stock Solutions

Question: My C4-ceramide is precipitating in my aqueous buffer or cell culture medium. How can I improve its solubility?

Answer: This is a common issue due to the hydrophobic nature of ceramides (B1148491). C4-ceramide, although more water-soluble than its long-chain counterparts, still has limited solubility in aqueous solutions.[1][2] Here are several methods to improve solubility and ensure effective delivery:

  • Organic Solvents (Primary Method): The most common method is to first dissolve C4-ceramide in an organic solvent to create a concentrated stock solution before diluting it into your aqueous experimental medium.

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are effective.[1][3]

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO or ethanol. For cell treatment, perform a serial dilution of the stock solution directly into the pre-warmed (37°C) culture medium with vigorous vortexing.[1]

    • Critical Consideration: The final concentration of the organic solvent in the culture medium must be kept to a minimum (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][4] Always include a vehicle control (medium containing the same final concentration of the solvent) in your experiments.

    • Troubleshooting: If precipitation still occurs upon dilution, try slightly warming the medium before adding the stock solution. Be aware that the compound may precipitate as the medium cools.[1][5] Using a lower final C4-ceramide concentration can also prevent this.

  • Complexation with Bovine Serum Albumin (BSA): Forming a complex with fatty acid-free BSA can enhance the delivery of C4-ceramide in cell culture.

    • Protocol: Briefly, a dried lipid film of C4-ceramide is redissolved in a small amount of ethanol and then injected into a vortexing solution of fatty acid-free BSA in buffer.[6] This creates a BSA-lipid complex suitable for cell-based assays.

  • Liposomal Formulations: Encapsulating C4-ceramide within liposomes is a highly effective method to improve both solubility and biological delivery.[1]

    • Benefit: Liposomes are lipid vesicles that can house hydrophobic molecules like C4-ceramide in their bilayer, facilitating dispersal in aqueous solutions and fusion with cell membranes.[7][8]

  • Alternative Solvent Systems: For specific applications, an ethanol/dodecane (B42187) mixture may be effective.

    • Method: A solvent mixture of ethanol and dodecane (98:2, v/v) can be used to disperse ceramides into aqueous solutions for cell culture or tissue homogenates.[6][9]

Experimental Design and Execution

Question: What is a typical concentration range for C4-ceramide in cell culture experiments?

Answer: The optimal concentration of C4-ceramide depends on the cell type and the biological endpoint being investigated. However, general ranges have been established in the literature for studying its role as a signaling molecule.[10]

Question: I am observing high toxicity in my vehicle control group. What is the likely cause?

Answer: This is typically due to the concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the C4-ceramide.[1] Even at low concentrations, some cell lines can be sensitive. Ensure the final solvent concentration is non-toxic (generally ≤ 0.1%) by performing a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line.[1]

Question: My experimental results with C4-ceramide are inconsistent. What are the potential causes?

Answer: Inconsistency can arise from several factors:

  • Compound Instability: C4-ceramide is a lipid and can degrade. Ensure it is stored correctly at -20°C as a powder or a stock solution in a suitable solvent. Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh dilutions from the stock solution for each experiment.[1]

  • Precipitation: As discussed, poor solubility can lead to inconsistent effective concentrations. Visually inspect your final dilutions for any signs of precipitation before adding them to your experiment.

  • Interaction with Serum: Components in fetal bovine serum (FBS) can bind to lipids and potentially reduce the effective concentration of C4-ceramide available to the cells. Consider reducing the serum concentration or using serum-free media during the treatment period if your cell line can tolerate it.[1]

  • Cell Line Variability: Different cell lines may have varying resistance to C4-ceramide due to differences in their lipid metabolism or signaling pathways.[1]

Quantitative Data Tables

Table 1: C4-Ceramide Solubility in Common Organic Solvents

SolventApproximate SolubilityReference
Dimethyl Sulfoxide (DMSO)~20 mg/mL[11]
Ethanol~33 mg/mL[11]
Dimethyl Formamide (DMF)~22 mg/mL[11]
PBS (pH 7.2)~50 µg/mL[11]

Note: The values for C2-Ceramide are used as a close proxy for the short-chain C4-Ceramide, illustrating high solubility in organic solvents versus very poor solubility in aqueous buffers.

Table 2: Recommended C4-Ceramide Concentration Ranges for Cell Culture Applications

Concentration RangeApplicationExpected OutcomeReference
1 - 10 µMSub-lethal signaling studiesActivation of specific signaling pathways without significant cell death.[10]
10 - 50 µMInduction of apoptosisObservable increase in apoptotic markers after 12-48 hours.[10]
> 50 µMAcute toxicity / necrotic cell deathRapid loss of cell viability.[10]

Experimental Protocols

Protocol 1: Preparation of C4-Ceramide Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of C4-ceramide for use in biological experiments.

Materials:

  • C4-Ceramide powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube or glass vial, carefully weigh the desired amount of C4-Ceramide powder.

  • Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve the target stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously until the C4-Ceramide is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution.[3]

  • Visually inspect the solution to ensure no particulate matter remains.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Liposome (B1194612) Formulation (Lipid Film Hydration)

This protocol provides a general workflow for preparing liposomes containing C4-ceramide.

Materials:

  • C4-Ceramide

  • Primary phospholipid (e.g., POPC) and other lipids (e.g., cholesterol)

  • Chloroform (B151607) or a chloroform:methanol mixture

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Aqueous buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve C4-ceramide and other lipids in chloroform in a round-bottom flask. Ensure a clear solution is formed, indicating a homogenous mixture.[12]

  • Film Formation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

  • Drying: Dry the lipid film thoroughly under a high vacuum for at least one hour (or overnight) to remove any residual solvent.[12]

  • Hydration: Add the desired aqueous buffer to the flask and hydrate (B1144303) the lipid film by agitation (e.g., vortexing or gentle shaking). This process causes the lipid sheets to swell and form large, multilamellar vesicles (LMVs).[12]

  • Sizing (Extrusion): To obtain unilamellar vesicles of a defined size, subject the LMV suspension to extrusion. This involves repeatedly passing the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) under high pressure.[13]

  • Storage: Store the final liposome suspension at 4°C.

Visualizations: Diagrams and Workflows

C4_Ceramide_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation C4_Powder C4-Ceramide Powder Solvent Add DMSO or Ethanol C4_Powder->Solvent Vortex Vortex to Dissolve Solvent->Vortex Stock 10-20 mM Stock Solution (-20°C) Vortex->Stock Dilute Dilute Stock into Medium (Vortex vigorously) Stock->Dilute Use immediately or fresh aliquot Medium Pre-warmed (37°C) Aqueous Buffer / Medium Medium->Dilute Final Final Working Solution (e.g., 10-50 µM) Dilute->Final Check Check for Precipitation Final->Check Experiment Cell-Based Assay Final->Experiment Proceed to Experiment Check->Dilute Precipitate forms? Retry with warming or lower concentration

Caption: Experimental workflow for preparing C4-ceramide solutions.

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide_gen Ceramide Generation cluster_downstream Downstream Effectors Stimuli Stress (UV, Chemo) Death Receptors (TNF-α, FasL) SMase Sphingomyelinase (SMase) Activation Stimuli->SMase DeNovo De Novo Synthesis Stimuli->DeNovo Ceramide C4-Ceramide (Experimental Mimic) SMase->Ceramide hydrolyzes DeNovo->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->SMase PP2A Activate PP2A Ceramide->PP2A JNK Activate JNK/SAPK Cascade Ceramide->JNK Mito Mitochondrial Pore Formation Ceramide->Mito Akt Inhibit Akt Pathway PP2A->Akt dephosphorylates Caspases Caspase Activation (e.g., Caspase-3) JNK->Caspases Mito->Caspases Cytochrome c release Apoptosis Apoptosis Akt->Apoptosis inhibits Caspases->Apoptosis

Caption: Simplified signaling pathway for ceramide-induced apoptosis.

References

Technical Support Center: C4-Ceramide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for working with C4-ceramide, focusing on the common challenge of preventing its precipitation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is C4-ceramide and why is it used in cell culture?

A1: C4-ceramide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides.[1] Ceramides are central molecules in sphingolipid metabolism that act as second messengers in various cellular signaling pathways.[2][3][4] Researchers use C4-ceramide in cell culture to study its role in processes like apoptosis (programmed cell death), cell growth, differentiation, and stress responses.[5][6][7][8] Its short acyl chain allows it to more easily penetrate cell membranes compared to long-chain ceramides.

Q2: Why does my C4-ceramide precipitate when I add it to my cell culture medium?

A2: C4-ceramide, like other lipids, is hydrophobic and has very poor solubility in aqueous solutions like cell culture media.[1][9] When a concentrated stock solution (usually in an organic solvent like DMSO or ethanol) is diluted into the aqueous medium, the ceramide can come out of solution and form a visible precipitate.[9][10] This is a common issue with many lipids used in cell culture.

Q3: How should I prepare a C4-ceramide stock solution to minimize precipitation?

A3: The key is to prepare a high-concentration stock solution in an appropriate organic solvent. C4-ceramide is readily soluble in DMSO, DMF, and ethanol (B145695).[1] Preparing a concentrated stock (e.g., 10-20 mg/mL) allows you to add a very small volume to your culture medium, which helps prevent the solvent from reaching toxic levels and reduces the chances of the ceramide immediately precipitating.[9] Always store stock solutions at -20°C to maintain stability.[1][9]

Q4: What is the best way to add C4-ceramide to my cell culture to avoid precipitation?

A4: To prevent precipitation upon addition to your media, follow these steps:

  • Gently pre-warm your cell culture medium to 37°C.[9]

  • Vortex your C4-ceramide stock solution before use.

  • Dilute the stock solution by adding it dropwise into the pre-warmed medium while gently swirling or vortexing.[9][11] This rapid dispersion helps keep the ceramide in solution.

  • Avoid adding the concentrated stock directly onto the cells. Instead, add it to the medium that will then be applied to the cells.

Q5: What are the recommended final concentrations of C4-ceramide and the organic solvent?

A5: The effective concentration of C4-ceramide is cell-type dependent and should be determined experimentally through a dose-response curve. Typical final concentrations range from 10 µM to 50 µM.[1] It is critical to keep the final concentration of the organic solvent (e.g., DMSO, ethanol) as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[9] Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent alone.[9]

Q6: I followed the protocol, but I still see a precipitate forming over time. What can I do?

A6: Even with proper initial solubilization, C4-ceramide can sometimes precipitate out of the medium over longer incubation periods, especially as the medium cools.[9] If this occurs, consider the following:

  • Lower the Concentration: The simplest solution is to use a lower final concentration of C4-ceramide.

  • Use a Carrier Protein: Complexing the ceramide with Bovine Serum Albumin (BSA) can significantly improve its solubility and delivery to cells.[10][12][13]

  • Reduce Incubation Time: If the experimental design allows, use shorter incubation times.

Q7: How can I use BSA to deliver C4-ceramide and prevent precipitation?

A7: Using fatty acid-free BSA as a carrier mimics the physiological transport of lipids in the bloodstream and is an excellent method to enhance solubility.[12][13] The lipid is first complexed with BSA in a solution, which is then added to the cell culture medium. This method avoids the use of organic solvents in the final culture. See Protocol 3 for a detailed methodology.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Precipitate forms immediately upon adding C4-ceramide to medium. 1. Poor aqueous solubility of C4-ceramide.[1]2. Medium is too cold.3. Inadequate mixing.1. Pre-warm the medium to 37°C before adding the stock solution.[9]2. Add the stock solution dropwise while vortexing or swirling the medium vigorously.[9]3. Prepare an intermediate dilution in a small volume of medium before adding to the final culture volume.[11]
Cells are dying in the vehicle control group. 1. Final solvent (DMSO/Ethanol) concentration is too high.1. Ensure the final solvent concentration does not exceed 0.1%.[9]2. Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.
Precipitate forms during long-term incubation (24-48h). 1. C4-ceramide is coming out of solution as the medium cools or equilibrates.[9]2. The concentration is above the critical micelle concentration (CMC) for the given conditions.1. Use a lower final concentration of C4-ceramide.2. Use a BSA-complexed C4-ceramide formulation for improved stability and delivery.[12][14][15]
Inconsistent or no observable effect of C4-ceramide treatment. 1. C4-ceramide has precipitated and is not bioavailable to the cells.2. Stock solution has degraded.3. Suboptimal concentration or incubation time.1. Visually inspect cultures for precipitation. If present, optimize the solubilization method (e.g., use BSA).2. Prepare fresh dilutions from a properly stored (-20°C) stock for each experiment. Avoid repeated freeze-thaw cycles.[9]3. Perform a dose-response and time-course experiment to find optimal conditions.

Quantitative Data Summary

Table 1: C4-Ceramide Solubility Data

SolventSolubilityReference
Dimethylformamide (DMF)~20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~20 mg/mL[1]
Ethanol~30 mg/mL[1]
PBS (pH 7.2)<50 µg/mL[1]

Table 2: Recommended Final Concentrations for Cell Culture

ComponentRecommended Final ConcentrationNotes
C4-Ceramide10 - 50 µMCell line dependent; determine empirically.[1]
Organic Solvent (DMSO/Ethanol)≤ 0.1% (v/v)Higher concentrations can be cytotoxic.[9]

Experimental Protocols

Protocol 1: Preparation of C4-Ceramide Stock Solution (Organic Solvent)

  • Weigh out the desired amount of C4-ceramide powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile-filtered DMSO or 100% ethanol to achieve a high concentration (e.g., 20 mg/mL).

  • Vortex vigorously until the C4-ceramide is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Standard Treatment of Cells with C4-Ceramide

  • Culture cells to the desired confluency (typically 70-80%).

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Thaw an aliquot of the C4-ceramide stock solution and vortex briefly.

  • Prepare the final treatment medium by adding the C4-ceramide stock solution dropwise to the pre-warmed medium while gently swirling. Ensure the final solvent concentration is ≤ 0.1%.

    • Example: To make 10 mL of medium with 20 µM C4-ceramide from a 20 mM stock in DMSO: Add 10 µL of the stock to 10 mL of medium (1:1000 dilution, final DMSO concentration is 0.1%).

  • Also, prepare a vehicle control medium containing the same final concentration of the solvent.

  • Remove the existing medium from the cells and replace it with the C4-ceramide treatment medium or vehicle control medium.

  • Return the cells to the incubator for the desired treatment period.[11]

Protocol 3: Preparation of C4-Ceramide/BSA Complex

This protocol is adapted from general methods for solubilizing lipids with BSA.[14][15]

  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in sterile water or PBS at 37°C to a concentration of 4 mg/mL.[14][15]

  • Prepare Lipid Film: In a sterile glass vessel, add the desired amount of C4-ceramide from its organic stock solution. Evaporate the solvent using a stream of dry nitrogen or a speed vacuum concentrator to create a thin lipid film on the vessel wall.[15]

  • Complexation: Add the pre-warmed BSA solution to the lipid film to achieve the desired final lipid concentration (e.g., 125 µM).[14][15]

  • Incubate and Dissolve: Incubate the mixture for 30 minutes at 37°C.[15] Vortex or sonicate occasionally to ensure the lipid is completely dissolved into the BSA solution, which should result in a clear solution.[15]

  • Cell Treatment: This C4-ceramide/BSA complex can now be sterile-filtered and added directly to the cell culture medium.

Visualizations

TroubleshootingWorkflow start Start: C4-Ceramide Precipitation Observed check_protocol Review Protocol: 1. Stock concentration? 2. Solvent % in media? 3. Added to warm media? 4. Mixed well? start->check_protocol protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok adjust_protocol Adjust Protocol: - Ensure solvent is <= 0.1% - Pre-warm media to 37°C - Add dropwise with vortexing protocol_ok->adjust_protocol No still_precipitates Precipitation Persists? protocol_ok->still_precipitates Yes re_evaluate Re-evaluate for Precipitation adjust_protocol->re_evaluate re_evaluate->still_precipitates lower_conc Option 1: Lower final C4-ceramide concentration still_precipitates->lower_conc Yes use_bsa Option 2: Use BSA as a carrier protein (See Protocol 3) still_precipitates->use_bsa Yes, or if lower conc is not an option end End: Experiment Optimized still_precipitates->end No lower_conc->end use_bsa->end

Caption: Troubleshooting workflow for C4-ceramide precipitation.

ExperimentalWorkflow cluster_prep Preparation cluster_treat Treatment stock 1. Prepare concentrated C4-ceramide stock in DMSO or Ethanol dilute 3. Add stock dropwise to warm medium while mixing stock->dilute media 2. Pre-warm cell culture medium to 37°C media->dilute add_to_cells 4. Replace old medium with treatment medium dilute->add_to_cells incubate 5. Incubate cells for desired duration add_to_cells->incubate

Caption: Standard experimental workflow for cell treatment.

CeramideSignaling C4 C4-Ceramide (Exogenous) Membrane Plasma Membrane C4->Membrane Crosses Signal Ceramide Accumulation (Intracellular Signal) Membrane->Signal PP Activates Protein Phosphatases (PP1, PP2A) Signal->PP Caspase_Cascade Stress Kinase & Caspase Cascade Activation (e.g., Caspase-3) Signal->Caspase_Cascade PP->Caspase_Cascade Modulates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified ceramide-induced apoptosis signaling pathway.

References

C4-ceramide low recovery during extraction causes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the extraction of C4-ceramide, particularly focusing on the causes of low recovery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of low C4-ceramide recovery during extraction?

Low recovery of C4-ceramide is often a multi-faceted issue stemming from sample preparation, the extraction method itself, or post-extraction handling. Common challenges include inefficient extraction protocols, matrix effects from other biomolecules that suppress ionization or interfere with separation, and poor chromatographic separation from similar lipid species.[1] Using a validated lipid extraction procedure, such as the Bligh-Dyer or Folch method, is crucial.[1][2] Additionally, employing a stable isotope-labeled or an odd-chain internal standard from the very beginning of the sample preparation process is essential for accurate quantification and to correct for variations.[1][2]

Q2: Which lipid extraction method is most effective for short-chain ceramides (B1148491) like C4?

The choice of extraction method is critical and sample-dependent.

  • Bligh-Dyer & Folch Methods: These are classic biphasic (liquid-liquid) extraction protocols and are considered the gold standard for general lipid extraction.[3][4] They differ primarily in their solvent ratios.[4][5] For human plasma, both methods have been shown to yield higher peak areas for ceramides compared to other techniques. Optimizing the sample-to-solvent ratio, for instance to 1:20 (v/v), can significantly improve the recovery of low-abundance species like ceramides.

  • Methyl-tert-butyl ether (MTBE) Method: This method offers an advantage where the lipid-containing organic phase forms the upper layer, simplifying collection and reducing contamination from the aqueous phase.[4] However, for some lipid classes, including certain ceramides, its recovery rates can be lower compared to Folch or Bligh-Dyer.[4]

  • Monophasic Extraction: Single-phase extraction protocols can also be effective, and comparisons show they are generally on par with Bligh-Dyer and Folch for ceramide recovery.[3]

The optimal method can vary based on the biological matrix (e.g., plasma, tissue, cells), so validation is recommended.[4]

Q3: How can I troubleshoot incomplete phase separation in my Bligh-Dyer or Folch extraction?

Incomplete or unclear phase separation is a common problem that directly impacts recovery by contaminating the desired lipid layer.

  • Incorrect Solvent Ratios: Double-check that the chloroform (B151607):methanol (B129727):water ratios are precise for the chosen method.[1][5]

  • Insufficient Vortexing/Mixing: Ensure thorough mixing after each solvent addition to allow for proper partitioning of lipids into the organic phase.

  • Centrifugation: A brief, low-speed centrifugation (e.g., 2000 x g for 10 minutes) can sharpen the interface between the aqueous and organic layers.[2]

  • Adding Water/Salt: If the system fails to become biphasic, adding a small amount of water or a salt solution (e.g., 0.9% NaCl) can help induce clear separation.[6]

Q4: My C4-ceramide signal is low or non-existent in my LC-MS/MS analysis. What should I check?

A low or absent signal can be traced back to extraction inefficiency, sample cleanup, or mass spectrometry settings.

  • Extraction Efficiency: Re-evaluate your extraction protocol. Ensure solvent ratios are accurate and phase separation is complete.[1] Consider re-extracting the aqueous phase with an additional volume of chloroform to maximize recovery.[2]

  • Matrix Effects: Biological samples contain numerous compounds that can suppress the ionization of C4-ceramide in the mass spectrometer source.[1][7] A sample cleanup step, such as solid-phase extraction (SPE), can remove these interfering substances.[1][8]

  • Ionization Mode: Both positive (ESI+) and negative (ESI-) ionization modes can be used for ceramide analysis.[1] In positive mode, ceramides typically form a protonated molecule [M+H]+, which fragments to a characteristic sphingosine (B13886) backbone ion (m/z 264.3).[1] Negative mode can provide more structural information about the fatty acyl chain.[1] The optimal choice may depend on your instrument and specific experimental goals.[1]

  • Internal Standard: Ensure you have added an appropriate internal standard at the start of your sample preparation.[1][2] A lack of signal from your internal standard points to a systemic issue in the extraction or analysis workflow.

Q5: Could solid-phase extraction (SPE) improve my C4-ceramide recovery and data quality?

Yes, SPE is a powerful technique for sample cleanup and concentration that can significantly improve results.[1]

  • Principle: SPE separates compounds based on their physical and chemical properties. For C4-ceramide, a nonpolar SPE phase (like C18 or C8) is typically used.[9] The ceramide is retained on the nonpolar sorbent from a polar sample matrix, while polar interferences are washed away.[9] The purified ceramide is then eluted with a nonpolar organic solvent.

  • Optimization: Key steps to optimize for maximum recovery include sorbent conditioning, sample loading, wash steps, and elution.[10][11] The wash step is critical: use the strongest possible solvent that removes interferences without eluting the C4-ceramide.[11] The elution step should use a solvent strong enough to ensure complete recovery from the sorbent.[9]

Quantitative Data: Comparison of Lipid Extraction Methods

The recovery of ceramides can vary significantly depending on the chosen extraction method and the sample matrix. The following table summarizes findings on the relative efficiency of common protocols.

Extraction MethodSample MatrixRelative Ceramide Recovery/EfficiencySource(s)
Folch Human PlasmaHigh ; showed higher peak areas for ceramides. Optimal at 1:20 sample-to-solvent ratio.
Bligh-Dyer Human PlasmaHigh ; showed higher peak areas for ceramides. Optimal at 1:20 sample-to-solvent ratio.
MTBE (Matyash) Human PlasmaLower than Folch/Bligh-Dyer for some ceramide species.[4]
Monophasic Human PlasmaComparable to Folch and Bligh-Dyer for ceramide content.[3]
Ultrasound-Assisted (UAE) Rice Bran12.48% yield (highest among tested methods).[12]
Enzyme-Assisted (EAE) Rice Bran10.48% yield.[12]
Conventional (Reflux) Rice Bran8.36% yield.[12]

Note: Yield percentages from rice bran are specific to that matrix and extraction optimization but illustrate the significant impact of the chosen method.

Experimental Protocols

Modified Bligh-Dyer Method for Lipid Extraction from Cultured Cells

This protocol is adapted for use with cells cultured on 60 mm plates and is a common starting point for ceramide extraction.[6]

Solutions Needed:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (MeOH)

  • Chloroform (CHCl₃)

  • Deionized Water (H₂O)

Procedure:

  • Cell Washing: Aspirate the culture medium. Wash cells twice with 3 mL of ice-cold PBS per plate.

  • Cell Lysis & Collection: Add 1 mL of ice-cold MeOH to the plate. Scrape the cells using a cell scraper and transfer the cell suspension to a glass tube.

  • Monophasic Mixture Formation: To the glass tube containing the cell suspension in MeOH, add 2 mL of CHCl₃ and 0.8 mL of H₂O. The final ratio of CHCl₃:MeOH:H₂O should be approximately 2:1:0.8, creating a single-phase mixture.

  • Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and lipid extraction. Let it sit for 15-20 minutes at room temperature.

  • Phase Separation: Add an additional 1 mL of CHCl₃ and 1 mL of H₂O to the tube. Vortex again for 1 minute.

  • Centrifugation: Centrifuge the tube at a low speed (e.g., 2,000 x g) for 10 minutes at 4°C to facilitate a clean separation of the two phases.[2] You will observe a lower organic phase (chloroform, containing lipids) and an upper aqueous phase (methanol/water). A protein disk may be visible at the interface.

  • Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to disturb the interface. Transfer the organic phase to a new clean glass tube.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 2 mL of CHCl₃ to the remaining aqueous phase and protein pellet. Vortex and centrifuge again. Collect the lower organic phase and combine it with the first extract.[2]

  • Drying: Evaporate the combined organic phases to complete dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100-200 µL) of a solvent compatible with your downstream analysis, such as methanol or the initial mobile phase for LC-MS/MS.[2]

Visualizations

TroubleshootingWorkflow start Start: Low C4-Ceramide Recovery check_method Is your extraction method validated for lipids? (e.g., Bligh-Dyer, Folch) start->check_method check_ratios Are solvent ratios (CHCl₃:MeOH:H₂O) accurate and precise? check_method->check_ratios Yes solution_method Action: Implement a standard protocol like Bligh-Dyer. Validate for your matrix. check_method->solution_method No check_phases Is phase separation clean and distinct? check_ratios->check_phases Yes solution_ratios Action: Recalibrate volumes. Use calibrated pipettes. Ensure proper mixing. check_ratios->solution_ratios No check_is Are you using an internal standard (IS)? Is the IS signal also low? check_phases->check_is Yes solution_phases Action: Centrifuge to sharpen interface. Add salt/water if needed to force separation. check_phases->solution_phases No consider_spe Consider implementing Solid-Phase Extraction (SPE) for sample cleanup. check_is->consider_spe Yes solution_is Action: Add IS at the start. If IS is low, troubleshoot entire workflow (extraction to MS). check_is->solution_is No / IS is also low solution_spe Action: Use C18 SPE to remove matrix interferences and concentrate the sample. consider_spe->solution_spe Matrix effects suspected end_node Improved Recovery consider_spe->end_node Matrix effects not suspected solution_method->check_ratios solution_ratios->check_phases solution_phases->check_is solution_is->end_node solution_spe->end_node

Caption: Troubleshooting workflow for low C4-ceramide recovery.

CeramideApoptosisPathway cluster_membrane Cellular Stress Response stress Stress Signal (e.g., UV, TNF-α) smase Sphingomyelinase (SMase) Activation stress->smase c4_cer C4-Ceramide Generation smase->c4_cer hydrolyzes sm Sphingomyelin (in cell membrane) sm->smase caspase Caspase Cascade Activation c4_cer->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway of C4-ceramide in apoptosis.

References

mitigating matrix effects in LC-MS analysis of Ceramide 4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of Ceramide 4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate common challenges, particularly matrix effects, encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] In complex biological samples like plasma or tissue homogenates, lipids and phospholipids (B1166683) are common sources of matrix effects in ceramide analysis.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A standard method to identify and quantify matrix effects is the post-column infusion experiment.[3] This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted sample matrix onto the LC column. A significant drop or rise in the stable signal baseline at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.[3] Another approach is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in the sample matrix; a significant difference suggests the presence of matrix effects.[1][2]

Q3: What is the role of an internal standard in mitigating matrix effects for this compound quantification?

A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls.[4] The IS co-elutes with the analyte and experiences similar matrix effects.[1] By calculating the ratio of the analyte signal to the IS signal, variability introduced by matrix effects during sample preparation and ionization can be compensated for, leading to more accurate and reliable quantification.[1][4]

Q4: What are the best internal standards for this compound analysis?

A4: The ideal internal standards are stable isotope-labeled (SIL) versions of the analyte (e.g., d7-ceramide (d18:1/16:0)).[5][6][7] These standards have nearly identical chemical and physical properties to the endogenous this compound, ensuring they behave similarly during extraction, chromatography, and ionization.[6] If a SIL-IS for the specific this compound is unavailable, non-physiological odd-chain ceramides (B1148491) (e.g., C17:0 or C25:0 ceramide) can be used as an alternative.[8][9]

Q5: Can simply diluting my sample reduce matrix effects?

A5: Yes, sample dilution can be a straightforward initial step to reduce the concentration of interfering matrix components.[3] However, this approach also dilutes your this compound analyte, which may compromise the sensitivity of the assay, particularly for samples with low ceramide concentrations.[3] For robust and reliable quantification, more comprehensive sample preparation techniques are generally recommended.[3]

Troubleshooting Guides

Issue: Poor sensitivity and inaccurate quantification of this compound.

This is a common indication of ion suppression due to matrix effects from complex biological samples.[3] The following troubleshooting steps can help mitigate these effects.

The primary objective of sample preparation is to remove interfering matrix components before LC-MS analysis.[1][3]

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[3][10][11] Reversed-phase (e.g., C18) or aminopropyl cartridges can be used to isolate ceramides while washing away interfering substances like phospholipids and salts.[3][10][11]

  • Liquid-Liquid Extraction (LLE): LLE is a widely used method for lipid extraction.[3][12] The Folch or Bligh-Dyer methods, which utilize a chloroform (B151607)/methanol (B129727)/water solvent system, are frequently employed to separate lipids, including ceramides, from more polar matrix components.[3][13][14]

  • Protein Precipitation (PPT): While simpler than SPE or LLE, PPT is a rapid method for removing proteins from the sample.[3][5] However, it may be less effective at removing other interfering lipids, potentially leading to residual matrix effects.[3]

Table 1: Comparison of Sample Preparation Techniques for Ceramide Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Recovery
Solid-Phase Extraction (SPE) Differential partitioning between a solid and liquid phase.High selectivity, effective removal of interferences, can be automated.[10][11]Can be more time-consuming and costly than other methods.70-99%[8][9]
Liquid-Liquid Extraction (LLE) Partitioning of compounds between two immiscible liquid phases.Effective for lipid extraction, well-established protocols (Folch, Bligh-Dyer).[3][13][14]Can be labor-intensive, may form emulsions, uses chlorinated solvents.[12]78-91% (plasma)[8][9]
Protein Precipitation (PPT) Proteins are precipitated out of solution using a solvent or salt.Simple, fast, and high-throughput.[3][5]May not remove all interfering lipids, leading to potential matrix effects.[3]Not explicitly reported for ceramides, but generally high for small molecules.

Improving the separation of this compound from co-eluting matrix components can significantly reduce ion suppression.[1]

  • Column Chemistry: If using a standard C18 column, consider switching to a column with a different stationary phase chemistry, such as a phenyl-hexyl column, to alter selectivity and improve separation.[3]

  • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and any closely eluting interfering peaks.[1]

  • Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.

The use of a suitable internal standard is crucial for correcting variability and improving the accuracy of quantification.[4][6]

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the preferred choice. A SIL-Ceramide 4 will have the same retention time and ionization properties as the analyte, providing the most accurate correction for matrix effects.[6]

  • Odd-Chain Ceramide Internal Standard: If a SIL-IS is not available, a non-endogenous odd-chain ceramide (e.g., C17:0-Ceramide) can be used.[8][9]

Issue: Contamination and Ghost Peaks

Contamination from solvents, glassware, and plasticware can be a source of interference in LC-MS analysis.[3]

  • Use High-Purity Solvents: Ensure all solvents are LC-MS grade.

  • Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware.

  • Minimize Use of Plasticware: Plasticizers can leach from tubes and plates and cause interference.[3] If plasticware must be used, test for leachables.

  • Run Procedural Blanks: Regularly running blank samples (solvents and extracted matrix without analyte) is essential for identifying and troubleshooting contamination issues.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Folch Method) for Ceramides from Plasma

  • To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., C17:0 and C25:0 ceramides in ethanol).[8]

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.[3]

  • Carefully collect the lower organic (chloroform) layer and transfer it to a clean tube.[3]

  • Add 1 mL of chloroform to the remaining upper layer for re-extraction, vortex, and centrifuge again.

  • Combine the lower organic layers.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol).

Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Clean-up

This protocol is a general guideline and should be optimized for the specific SPE cartridge and sample matrix.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge by passing 1-2 mL of methanol followed by 1-2 mL of water through the cartridge.

  • Load the Sample: Load the pre-treated sample (e.g., plasma after protein precipitation and dilution) onto the cartridge.

  • Wash: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

  • Elute: Elute the ceramides with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is_addition Add Internal Standard (e.g., SIL-Ceramide) sample->is_addition extraction Extraction (LLE or SPE) is_addition->extraction cleanup Clean-up & Concentration extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Analyte/IS Ratio) integration->quantification matrix_effect cluster_source Ion Source cluster_detector Mass Analyzer analyte This compound droplet ESI Droplet analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->analyte Ion Suppression matrix->droplet detector Detector droplet->detector Ionization & Desolvation

References

Optimizing C4-Ceramide Delivery to Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the delivery of C4-ceramide to cells for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is C4-ceramide and why is it used in cell biology research?

A1: C4-ceramide (N-butanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramides.[1] Ceramides are bioactive lipid molecules that act as second messengers in various cellular processes, including apoptosis (programmed cell death), cell cycle arrest, proliferation, and differentiation.[2][3][4] Due to its short acyl chain, C4-ceramide is more soluble and easier to deliver into cultured cells compared to its long-chain counterparts, making it a valuable tool to study ceramide-mediated signaling pathways.[1]

Q2: What is the primary challenge in delivering C4-ceramide to cells?

A2: The main challenge is its hydrophobic nature and poor solubility in aqueous solutions like cell culture media.[5][6] This can lead to precipitation of the compound, resulting in inconsistent and unreliable experimental outcomes.[5][7]

Q3: What are the recommended solvents for preparing a C4-ceramide stock solution?

A3: Dimethyl sulfoxide (B87167) (DMSO) and 100% ethanol (B145695) are the most commonly used solvents for preparing concentrated stock solutions of C4-ceramide.[5][8][9]

Q4: How should I store my C4-ceramide stock solution?

A4: C4-ceramide stock solutions should be stored at -20°C to prevent degradation.[5][10] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can reduce the compound's efficacy.[5][10]

Q5: What are the typical working concentrations for C4-ceramide in cell culture experiments?

A5: The optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.[5][8] However, general concentration ranges for specific outcomes are:

  • 1-10 µM: For studying sub-lethal signaling events without significant cell death.[1]

  • 10-50 µM: For inducing apoptosis, with observable effects typically within 12-48 hours.[1]

  • >50 µM: To induce acute toxicity and necrotic cell death.[1]

Troubleshooting Guides

Issue 1: C4-Ceramide Precipitates in the Cell Culture Medium

Cause: This is the most common issue and arises from the poor aqueous solubility of C4-ceramide.[5]

Solutions:

  • Proper Dilution Technique:

    • Warm the cell culture medium to 37°C before adding the C4-ceramide stock solution.[5]

    • Pipette the required volume of the stock solution directly into the pre-warmed medium.

    • Immediately and vigorously vortex or pipette the medium up and down to ensure rapid and thorough mixing.[5] This helps to disperse the C4-ceramide before it has a chance to aggregate and precipitate.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium is kept to a minimum, ideally ≤ 0.1%, to prevent both precipitation and solvent-induced cytotoxicity.[5][11]

  • Use a Carrier System: For sensitive experiments or cell lines, consider using a carrier to improve solubility and delivery.

    • Bovine Serum Albumin (BSA): C4-ceramide can be complexed with BSA to enhance its solubility in aqueous solutions.[7]

    • Liposomal Formulations: Encapsulating C4-ceramide in liposomes can significantly improve its delivery and efficacy.[12][]

Issue 2: Inconsistent or No Observable Effect of C4-Ceramide

Causes:

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation of C4-ceramide.[5]

  • Suboptimal Concentration: The effective concentration of C4-ceramide is cell-type specific.[8]

  • Inappropriate Incubation Time: The kinetics of C4-ceramide-induced effects can vary between cell lines.

Solutions:

  • Fresh Preparations: Always prepare fresh dilutions of C4-ceramide from a properly stored stock solution for each experiment.[5]

  • Dose-Response and Time-Course Experiments:

    • Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. A typical range to test is 0.1 µM to 100 µM.[5]

    • Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for observing the desired effect.[1]

  • Cell Density: Ensure that cells are seeded at a consistent density across all experiments, as cell confluence can affect the cellular response to treatment.

Issue 3: High Levels of Cell Death in the Vehicle Control Group

Cause: The solvent (DMSO or ethanol) used to dissolve the C4-ceramide may be at a toxic concentration.[5]

Solutions:

  • Minimize Final Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic for your specific cell line, typically at or below 0.1%.[5][11]

  • Solvent Toxicity Control: Always include a vehicle control for each concentration of C4-ceramide used. This involves treating cells with the same final concentration of the solvent (e.g., DMSO or ethanol) without the C4-ceramide. This allows you to distinguish between the effects of the solvent and the C4-ceramide itself.[5][11]

  • Determine Maximum Non-Toxic Solvent Concentration: If you suspect solvent toxicity, perform a dose-response experiment with the solvent alone to determine the highest concentration your cells can tolerate without significant loss of viability.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for C4-Ceramide and Expected Outcomes

Concentration RangeApplicationExpected OutcomeReference
1 - 10 µMSub-lethal signaling studiesActivation of specific signaling pathways without significant cell death[1]
10 - 50 µMInduction of apoptosisObservable increase in apoptotic markers after 12-48 hours[1]
> 50 µMAcute toxicity/necrotic cell deathRapid loss of cell viability[1]

Table 2: IC50 Values for C4-Ceramide in Breast Cancer Cell Lines

Cell LineIC50 (µM)Reference
SK-BR-315.9[14]
MCF-7/Adr19.9[14]

Experimental Protocols

Protocol 1: Preparation of C4-Ceramide Stock Solution

Materials:

  • C4-ceramide powder

  • 100% Ethanol or DMSO

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of C4-ceramide powder.

  • Add the appropriate volume of 100% ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex the tube thoroughly until the C4-ceramide is completely dissolved. A brief sonication in a water bath may assist in dissolution.

  • Store the stock solution in aliquots at -20°C. Before each use, warm the aliquot to room temperature and vortex briefly.[8]

Protocol 2: Direct Delivery of C4-Ceramide to Cultured Cells

Materials:

  • Cultured cells in multi-well plates

  • C4-ceramide stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

Procedure:

  • Allow cells to adhere and reach the desired confluency (typically 60-80%).

  • Calculate the volume of C4-ceramide stock solution needed to achieve the desired final concentration in the cell culture medium. Remember to keep the final solvent concentration at or below 0.1%.

  • Add the calculated volume of the C4-ceramide stock solution directly to the pre-warmed fresh culture medium.

  • Immediately and vigorously mix the medium by vortexing or pipetting.

  • Remove the old medium from the cells and replace it with the medium containing C4-ceramide.

  • Include a vehicle control by adding an equivalent volume of the solvent (ethanol or DMSO) to fresh medium and treating a separate set of cells.

  • Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Proceed with downstream assays to evaluate the cellular response.

Protocol 3: Cell Viability Assessment using MTT Assay

Materials:

  • Cells treated with C4-ceramide (from Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • After the desired incubation time with C4-ceramide, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell culture medium.

  • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

C4-Ceramide Induced Apoptosis Signaling Pathway

C4-ceramide can induce apoptosis through both intrinsic and extrinsic pathways. It can lead to the formation of ceramide-enriched membrane platforms that facilitate the clustering of death receptors like CD95 (Fas), initiating the extrinsic pathway.[15] C4-ceramide also acts on mitochondria to promote the release of pro-apoptotic factors, a key step in the intrinsic pathway.[2] A significant mechanism of C4-ceramide's pro-apoptotic action is the inhibition of the pro-survival PI3K/Akt pathway, leading to the dephosphorylation and activation of pro-apoptotic proteins like Bad.[16][17]

C4_Ceramide_Apoptosis_Pathway C4_Ceramide C4-Ceramide Death_Receptors Death Receptors (e.g., CD95) C4_Ceramide->Death_Receptors Promotes clustering PI3K PI3K C4_Ceramide->PI3K Inhibits Mitochondria Mitochondria C4_Ceramide->Mitochondria Induces pro-apoptotic factor release Caspase_Activation Caspase Activation Death_Receptors->Caspase_Activation Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (via phosphorylation) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Mitochondria Inhibits pro-apoptotic factor release Mitochondria->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: C4-Ceramide induced apoptosis signaling pathway.

C4-Ceramide Induced G1 Cell Cycle Arrest

C4-ceramide can induce cell cycle arrest in the G1 phase by modulating the expression and activity of key cell cycle regulatory proteins. It has been shown to upregulate the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[3][18] This leads to the inhibition of CDK2 and CDK4/6 activity, which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains active and sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry. Additionally, C4-ceramide can downregulate the expression of G1 cyclins such as cyclin A and cyclin D1.[19]

C4_Ceramide_G1_Arrest_Pathway C4_Ceramide C4-Ceramide p21_p27 p21 & p27 C4_Ceramide->p21_p27 Upregulates CyclinD_CDK46 Cyclin D / CDK4/6 p21_p27->CyclinD_CDK46 Inhibits CyclinA_CDK2 Cyclin A / CDK2 p21_p27->CyclinA_CDK2 Inhibits pRb pRb CyclinD_CDK46->pRb Phosphorylates (inactivates) CyclinA_CDK2->pRb Phosphorylates (inactivates) E2F E2F pRb->E2F Sequesters (inhibits) S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Promotes

Caption: C4-Ceramide induced G1 cell cycle arrest pathway.

Experimental Workflow for C4-Ceramide Treatment and Analysis

Experimental_Workflow Start Start: Seed Cells Prepare_Stock Prepare C4-Ceramide Stock Solution Start->Prepare_Stock Treat_Cells Treat Cells with C4-Ceramide (and Vehicle Control) Start->Treat_Cells Prepare_Stock->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Analysis Downstream Analysis Incubate->Analysis Viability_Assay Cell Viability Assay (e.g., MTT) Analysis->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Analysis->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Analysis->Cell_Cycle_Analysis Western_Blot Western Blot (for signaling proteins) Analysis->Western_Blot

Caption: General experimental workflow for C4-ceramide studies.

References

Technical Support Center: Troubleshooting Inconsistent C4-Ceramide Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address inconsistencies in C4-ceramide experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during C4-ceramide experiments in a direct question-and-answer format.

Issue 1: Poor Solubility and Compound Delivery

Question: My C4-ceramide is precipitating in the cell culture medium. How can I improve its solubility and delivery to cells?

Answer: This is a frequent challenge due to the hydrophobic nature of ceramides (B1148491).[1] Effective solubilization is critical for consistent results.

  • Organic Solvents: C4-ceramide is soluble in organic solvents like DMSO and ethanol.[1]

    • Protocol: Prepare a concentrated stock solution in 100% DMSO or ethanol. For cell treatment, dilute the stock solution directly into pre-warmed (37°C) culture medium with vigorous vortexing.[1]

    • Troubleshooting: The final solvent concentration should ideally be ≤ 0.1% to prevent cytotoxicity.[1] Always include a vehicle control with the same final solvent concentration. If precipitation persists, try slightly warming the medium before adding the stock solution or using a lower final C4-ceramide concentration.[1]

  • Liposomal Formulations: Encapsulating C4-ceramide in liposomes can significantly enhance its solubility and efficacy.[1] Modern formulation techniques, such as liposomes and nanoemulsions, can improve the stability and bioavailability of ceramides.[2]

Issue 2: Lack of Apoptotic Response

Question: I am not observing apoptosis after treating my cells with C4-ceramide. What are the common reasons for this?

Answer: Several factors can lead to a lack of an apoptotic response.[3]

  • Suboptimal Concentration and Incubation Time: The effective concentration and incubation period for C4-ceramide are highly cell-type dependent.[1][3] A dose-response experiment is crucial to identify the optimal concentration for your specific cell line.[1]

  • Cell-Type Specific Resistance: Some cell lines may be inherently resistant to ceramide-induced apoptosis due to high expression of anti-apoptotic proteins or differences in lipid metabolism.[1][3]

  • Reagent Quality and Storage:

    • Storage: C4-ceramide is a lipid and can degrade. It should be stored at -20°C as a powder or in a suitable solvent.[1][4] Avoid repeated freeze-thaw cycles.[1] Ceramides are also sensitive to light and oxygen.[2]

    • Preparation: It is highly recommended to prepare fresh dilutions from the stock solution for each experiment to prevent degradation.[1]

  • Experimental Conditions:

    • Cell Confluence: The density of cells can affect their response to treatment. Ensure consistent cell seeding and confluence levels across experiments.

    • Serum Concentration: Components in serum can bind to C4-ceramide or activate pro-survival pathways, counteracting its apoptotic effect. Consider reducing the serum concentration or using serum-free media during treatment if appropriate for your cell line.[1][5]

Issue 3: Inconsistent Results and High Variability

Question: My experimental results with C4-ceramide are highly variable between experiments. What could be the cause?

Answer: Inconsistency can arise from the compound's stability, experimental conditions, or the cells themselves.[1]

  • Compound Instability: As mentioned, ensure proper storage and fresh preparation of C4-ceramide solutions.[1] Lipids are prone to degradation, so stability testing under various conditions (heat, humidity, light) can be informative.[2][6]

  • Variable Incubation Times: Ensure that incubation times are precisely controlled and consistent across all plates and experiments.[7][8]

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.

  • Vehicle Control Toxicity: High levels of cell death in the vehicle control group are typically due to the solvent (e.g., DMSO). Ensure the final solvent concentration is non-toxic (≤ 0.1%) by performing a dose-response experiment with the solvent alone.[1]

Issue 4: Conflicting Signaling Pathway Analysis

Question: I am observing conflicting or unexpected results when analyzing signaling pathways activated by C4-ceramide. Why might this be happening?

Answer: C4-ceramide can activate multiple, sometimes interacting, signaling pathways.[9][10]

  • Transient Activation: The activation of signaling proteins, such as kinases, can be rapid and transient.[9] It is crucial to perform a time-course experiment to capture the kinetics of these events.[9]

  • Pathway Cross-Talk: C4-ceramide is known to influence several pathways, including those involving Akt and JNK.[9][11][12] To dissect the specific cascade, use targeted inhibitors for the pathways of interest. For instance, a JNK inhibitor can help determine if JNK activation is upstream or downstream of other observed effects.[9]

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for C4-ceramide.

Table 1: Recommended Concentration Ranges for C4-Ceramide [14]

Concentration RangeApplicationExpected Outcome
1 - 10 µMSub-lethal signaling studiesActivation of specific signaling pathways without significant cell death.
10 - 50 µMInduction of apoptosisObservable increase in apoptotic markers after 12-48 hours.
> 50 µMAcute toxicity / necrotic cell deathRapid loss of cell viability.

Table 2: Typical Incubation Times and Corresponding Assays [14]

Incubation TimeAssayPurpose
1 - 6 hoursWestern Blot for signaling proteinsDetection of early signaling events (e.g., phosphorylation of kinases).
12 - 24 hoursAnnexin V / Propidium Iodide (PI) StainingQuantification of early and late apoptosis.
24 - 48 hoursCaspase Activity AssaysMeasurement of the activity of executioner caspases (e.g., Caspase-3).
24 - 72 hoursCell Viability Assays (e.g., MTT, Trypan Blue)Assessment of overall cell death and proliferation inhibition.

Table 3: Example IC50 Values for C4-Ceramide [9]

CompoundCell LineAssayValue
C4-ceramideSK-BR-3 (breast cancer)CytotoxicityIC50 = 15.9 µM
C4-ceramideMCF-7/Adr (breast cancer)CytotoxicityIC50 = 19.9 µM

Experimental Protocols

Protocol 1: Preparation of C4-Ceramide Stock Solution

Due to its hydrophobic nature, C4-ceramide requires a specific solubilization method.[14]

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving C4-ceramide powder in 100% DMSO or ethanol.[1]

  • Warm the solution gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][4]

Protocol 2: Determining Optimal C4-Ceramide Concentration using an MTT Assay

This protocol helps establish a dose-response curve to find the optimal concentration for your cell line.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.[1]

  • Preparation of Dilutions: Prepare serial dilutions of the C4-ceramide stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).[1]

  • Treatment: Remove the old medium and add the medium containing the different concentrations of C4-ceramide. Include a vehicle-only control for each solvent concentration and an untreated cell control.[1]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[1]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[15][16][17]

    • Carefully remove the medium without disturbing the formazan crystals.[15][17]

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the crystals, resulting in a purple solution.[15][16][17]

  • Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[18] Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.[1]

Protocol 3: Assessment of Apoptosis via Caspase-3 Activation

This protocol quantifies the activity of caspase-3, a key executioner of apoptosis.[9]

  • Cell Treatment: Seed cells in an appropriate culture plate (e.g., 6-well or 12-well) and treat with the predetermined optimal concentration of C4-ceramide for the desired time.

  • Cell Lysis: After incubation, collect both adherent and floating cells. Wash with ice-cold PBS and lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.

  • Assay Procedure:

    • Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA or a fluorometric substrate) according to the manufacturer's instructions.

    • Cleavage of the substrate by active caspase-3 generates a colorimetric or fluorescent signal.

  • Data Analysis: Measure the signal using a spectrophotometer or fluorometer. Compare the activity in treated samples to untreated controls to determine the fold-increase in caspase-3 activation. It is best practice to use more than one method, such as Western blotting for cleaved caspase-3, to confirm specific caspase activation.[19]

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm C4_Cer C4-Ceramide (Exogenous) Mito Mitochondria C4_Cer->Mito Induces MOMP (Mitochondrial Outer Membrane Permeabilization) CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apaf1 Apaf-1 Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: C4-Ceramide induced intrinsic apoptosis pathway.

G Start Inconsistent Experimental Results Check_Reagent 1. Verify Reagent Quality Start->Check_Reagent Check_Protocol 2. Review Experimental Protocol Start->Check_Protocol Check_Cells 3. Assess Cellular Factors Start->Check_Cells Solubility Confirm C4-Ceramide Solubility & Fresh Prep Check_Reagent->Solubility Storage Check Storage Conditions (-20°C) Check_Reagent->Storage Vehicle Test Vehicle for Toxicity Check_Reagent->Vehicle Concentration Optimize Concentration (Dose-Response Curve) Check_Protocol->Concentration Incubation Standardize Incubation Time Check_Protocol->Incubation Serum Test Effect of Serum Check_Protocol->Serum Resistance Consider Cell-Type Resistance Check_Cells->Resistance Passage Check Cell Passage Number Check_Cells->Passage Confluence Ensure Consistent Confluence Check_Cells->Confluence Result Consistent Results

Caption: A logical workflow for troubleshooting inconsistent results.

G cluster_compound Compound-Related Issues cluster_protocol Protocol Variability cluster_biological Biological Factors center_node Inconsistent C4-Ceramide Experimental Results Degradation Degradation (Improper Storage) center_node->Degradation Solubility Poor Solubility (Precipitation) center_node->Solubility Purity Purity/Lot Variation center_node->Purity Concentration Suboptimal Concentration center_node->Concentration Incubation Inconsistent Incubation Time center_node->Incubation Solvent Solvent Toxicity center_node->Solvent Resistance Cell Line Resistance center_node->Resistance Metabolism Ceramide Metabolism (e.g., Glycosylation) center_node->Metabolism Passage High Cell Passage Number center_node->Passage

References

Technical Support Center: Preventing C4-Ceramide Degradation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with C4-ceramide degradation in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is C4-ceramide and why is it used in cell culture experiments?

C4-ceramide (N-butanoyl-D-erythro-sphingosine) is a synthetic, short-chain ceramide analog. Due to its shorter acyl chain, it is more cell-permeable than its long-chain counterparts, making it a valuable tool for studying the diverse biological effects of ceramides, which include roles in apoptosis, cell proliferation, and inflammation.[1]

Q2: What is the primary mechanism of C4-ceramide degradation in cells?

The primary route of C4-ceramide degradation is through hydrolysis by enzymes called ceramidases. These enzymes cleave the amide bond, breaking down ceramide into sphingosine (B13886) and a fatty acid.[2][3][4] This process is a key regulatory point in controlling cellular ceramide levels.

Q3: What are the different types of ceramidases and where are they located?

Mammalian cells have five identified ceramidases, categorized by their optimal pH for activity:

  • Acid Ceramidase (AC): Localized in lysosomes, with an optimal pH of 4.5.[4][5]

  • Neutral Ceramidase (NC): Found at the plasma membrane and in the Golgi apparatus, with an optimal pH of 7.5.[5][6]

  • Alkaline Ceramidase 1, 2, and 3 (ACER1, ACER2, ACER3): Located in the endoplasmic reticulum and Golgi apparatus, with optimal pH ranges from 8.5 to 9.5.[2][5]

The specific type of ceramidase involved in C4-ceramide degradation can depend on the cell type and subcellular localization of the ceramide.

Q4: How can I prevent the degradation of C4-ceramide in my experiments?

Preventing C4-ceramide degradation primarily involves the use of ceramidase inhibitors. These small molecules block the active site of ceramidases, thereby preventing the breakdown of ceramide. Overexpression of enzymes that metabolize ceramide to other sphingolipids, such as sphingomyelin (B164518) synthase or glucosylceramide synthase, can also reduce the available pool of ceramide for degradation.[7]

Q5: Are there commercially available inhibitors for ceramidases?

Yes, several broad-spectrum and specific ceramidase inhibitors are commercially available. It is crucial to select an inhibitor based on the specific ceramidase you are targeting and the experimental context. Some first and second-generation ceramide analogue inhibitors have been developed that act at nanomolar concentrations.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of C4-ceramide effect over time. High ceramidase activity in the cell line being used.1. Pre-incubate cells with a suitable ceramidase inhibitor before adding C4-ceramide. 2. Use a higher initial concentration of C4-ceramide. 3. Reduce the incubation time of the experiment.
Inconsistent results between experiments. 1. Variability in cell health and density. 2. Inconsistent inhibitor concentration or incubation time. 3. Degradation of C4-ceramide stock solution.1. Ensure consistent cell seeding density and monitor cell viability. 2. Strictly adhere to standardized protocols for inhibitor and C4-ceramide treatment. 3. Store C4-ceramide stock solution according to the manufacturer's instructions and prepare fresh dilutions for each experiment.
Ceramidase inhibitor is causing off-target effects or toxicity. 1. Inhibitor concentration is too high. 2. The inhibitor is not specific for the target ceramidase. 3. The vehicle used to dissolve the inhibitor is toxic.1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the inhibitor. 2. Consider using a more specific inhibitor or a different class of inhibitor. 3. Run a vehicle control to assess the toxicity of the solvent.

Experimental Protocols

Protocol 1: General Procedure for Using a Ceramidase Inhibitor
  • Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow for 24-48 hours.

  • Inhibitor Preparation: Prepare a stock solution of the chosen ceramidase inhibitor in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentration.

  • Inhibitor Pre-incubation: Remove the old medium from the cells and add the medium containing the ceramidase inhibitor. Incubate the cells for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.

  • C4-Ceramide Treatment: Prepare a stock solution of C4-ceramide and dilute it in cell culture medium (with or without the inhibitor, depending on the experimental design). Add the C4-ceramide solution to the cells.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: Harvest the cells for subsequent analysis, such as viability assays, protein analysis, or lipid extraction for C4-ceramide quantification.

Protocol 2: Quantification of C4-Ceramide by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification of ceramides.[9]

  • Sample Preparation:

    • Wash cells with ice-cold PBS.

    • Scrape cells and homogenize in a suitable buffer.

    • Perform lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column (e.g., C18 reversed-phase).

    • Detect and quantify C4-ceramide using multiple reaction monitoring (MRM) mode, with specific precursor and product ion transitions.

  • Data Analysis:

    • Integrate the peak areas of the C4-ceramide signal.

    • Quantify the concentration of C4-ceramide by comparing the peak area to a standard curve generated with known concentrations of a C4-ceramide standard.

Quantitative Data Summary

The following tables provide a summary of typical concentration ranges and incubation times for C4-ceramide experiments, as well as a hypothetical example of the efficacy of a ceramidase inhibitor.

Table 1: Recommended Concentration Ranges for C4-Ceramide

Concentration RangeApplicationExpected Outcome
1 - 10 µMSub-lethal signaling studiesActivation of specific signaling pathways without significant cell death.[1]
10 - 50 µMInduction of apoptosisObservable increase in apoptotic markers after 12-48 hours.[1]
> 50 µMAcute toxicity/necrotic cell deathRapid loss of cell viability.[1]

Table 2: Typical Incubation Times and Corresponding Assays

Incubation TimeAssayPurpose
1 - 6 hoursWestern Blot for signaling proteinsDetection of early signaling events (e.g., phosphorylation of kinases).[1]
12 - 24 hoursAnnexin V/Propidium Iodide (PI) StainingQuantification of early and late apoptosis.[1]
24 - 48 hoursCaspase Activity AssaysMeasurement of the activity of executioner caspases (e.g., Caspase-3).[1]

Table 3: Hypothetical Efficacy of a Neutral Ceramidase Inhibitor on C4-Ceramide Levels

TreatmentC4-Ceramide Concentration (pmol/mg protein)
Vehicle Control< 1.0
C4-Ceramide (25 µM)85.3 ± 7.2
C4-Ceramide (25 µM) + Inhibitor (10 µM)192.5 ± 15.8

Data are presented as mean ± standard deviation from a representative experiment.

Visualizations

C4_Ceramide_Degradation_Pathway C4_Ceramide C4-Ceramide Sphingosine Sphingosine C4_Ceramide->Sphingosine Hydrolysis Butyric_Acid Butyric Acid C4_Ceramide->Butyric_Acid Hydrolysis Ceramidases Ceramidases (Acid, Neutral, Alkaline) Ceramidases->C4_Ceramide Inhibitor Ceramidase Inhibitor Inhibitor->Ceramidases

Caption: C4-Ceramide degradation pathway via hydrolysis by ceramidases.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells Prepare_Inhibitor 2. Prepare Inhibitor Seed_Cells->Prepare_Inhibitor Prepare_C4 3. Prepare C4-Ceramide Prepare_Inhibitor->Prepare_C4 Pre_incubation 4. Pre-incubate with Inhibitor Prepare_C4->Pre_incubation C4_Treatment 5. Treat with C4-Ceramide Pre_incubation->C4_Treatment Harvest 6. Harvest Cells C4_Treatment->Harvest Analysis 7. Downstream Analysis (e.g., LC-MS/MS) Harvest->Analysis

Caption: Experimental workflow for preventing C4-ceramide degradation.

Troubleshooting_Logic Start Problem: Rapid loss of C4-ceramide effect Cause1 High Ceramidase Activity? Start->Cause1 Solution1 Use Ceramidase Inhibitor Cause1->Solution1 Yes Cause2 Inconsistent Protocol? Cause1->Cause2 No Solution2 Increase C4-Ceramide Conc. Solution1->Solution2 Solution3 Decrease Incubation Time Solution2->Solution3 Solution4 Standardize Cell Culture and Reagent Handling Cause2->Solution4 Yes Cause3 Inhibitor Toxicity? Cause2->Cause3 No Solution5 Optimize Inhibitor Conc. (Dose-Response) Cause3->Solution5 Yes

Caption: Troubleshooting logic for C4-ceramide degradation issues.

References

C4-ceramide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of C4-ceramide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for C4-ceramide?

A1: C4-ceramide should be stored at -20°C for optimal stability.[1][2][3] It is typically shipped on dry, wet, or blue ice to maintain this temperature during transit.[2][3]

Q2: What is the expected shelf-life of C4-ceramide?

A2: When stored properly at -20°C, C4-ceramide has a stability of at least four years.[3] If dissolved in chloroform, it is reported to be stable for up to three months when stored at freezing temperatures.[4]

Q3: In what form is C4-ceramide supplied?

A3: C4-ceramide is supplied as a white, off-white, or crystalline solid powder.[3][4][5]

Q4: How should I prepare a stock solution of C4-ceramide?

A4: C4-ceramide is soluble in several organic solvents. For biological experiments, it is common to prepare a concentrated stock solution in a solvent like ethanol (B145695) or DMSO, which can then be diluted into aqueous media. For detailed solubility information, please refer to the solubility table in the "Data and Protocols" section.

Q5: Is C4-ceramide cell-permeable?

A5: Yes, C4-ceramide is a cell-permeable analog of naturally occurring ceramides (B1148491), making it suitable for use in cell-based assays.[3]

Troubleshooting Guide

Issue 1: C4-Ceramide will not dissolve.

  • Cause: The chosen solvent may be inappropriate, or the concentration may be too high. C4-ceramide has limited solubility in aqueous solutions like PBS.[3]

  • Solution:

    • Refer to the solubility data table below to select an appropriate solvent (e.g., Ethanol, DMSO, DMF).[3]

    • Ensure you are not exceeding the maximum solubility for that solvent.

    • Gentle warming and vortexing can aid dissolution in organic solvents.

    • For introduction into aqueous buffers, first dissolve the ceramide in a small amount of a water-miscible organic solvent (like ethanol) and then add it to the buffer with vigorous stirring. Be aware that this may create a suspension or micellar solution rather than a true solution.

Issue 2: Inconsistent or unexpected experimental results.

  • Cause: This could be due to improper storage, degradation of the compound, or issues with its delivery into the experimental system.

  • Solution:

    • Verify Storage: Confirm that the C4-ceramide has been consistently stored at -20°C.

    • Assess Purity: If there are concerns about the compound's integrity, its purity can be checked using methods like Thin-Layer Chromatography (TLC). The expected purity is typically >95-99%.[3]

    • Solvent Effects: Ensure that the final concentration of the solvent used to dissolve the C4-ceramide (e.g., DMSO, ethanol) is not causing cytotoxic or other confounding effects in your experimental model. Run a vehicle control (solvent only) to test for this.

    • Cellular Uptake: As a short-chain ceramide, it is generally cell-permeable. However, if uptake is a concern, consider complexing it with a carrier molecule like BSA.

Issue 3: Observed precipitation when adding stock solution to aqueous media.

  • Cause: C4-ceramide is a lipid and has very low solubility in aqueous solutions.[3] Adding a concentrated organic stock solution directly to an aqueous buffer can cause it to precipitate out.

  • Solution:

    • Dilution Method: Add the stock solution dropwise to the aqueous media while vortexing or stirring vigorously to aid dispersion.

    • Lower Final Concentration: Work with the lowest effective concentration of C4-ceramide to minimize precipitation.

    • Use of a Carrier: Consider pre-complexing the C4-ceramide with fatty acid-free bovine serum albumin (BSA) before adding it to your cell culture medium.

Data and Protocols

Quantitative Data Summary

Table 1: Storage and Stability of C4-Ceramide

ParameterValueSource(s)
Storage Temperature -20°C[1][2][3]
Shipped In Dry Ice / Wet Ice / Blue Ice[2][3]
Stability (Solid) ≥ 4 years (at -20°C)[3]
Stability (in Chloroform) Up to 3 months (at -0°C)[4]
Form Crystalline Solid / White Powder[3][4][5]

Table 2: Solubility of C4-Ceramide

SolventSolubilitySource(s)
Ethanol 30 mg/mL[3]
DMSO 20 mg/mL[3]
DMF 20 mg/mL[3]
Chloroform 10 mg/mL[4]
PBS (pH 7.2) < 50 µg/mL[3]
Methanol Soluble[2]
Experimental Protocols

Protocol 1: Preparation of a C4-Ceramide Stock Solution

  • Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) if the stock solution is intended for cell culture experiments.

  • Weighing: Carefully weigh the desired amount of C4-ceramide powder.

  • Solvent Addition: Add the appropriate volume of a suitable sterile-filtered organic solvent (e.g., ethanol or DMSO) to achieve the desired stock concentration (e.g., 20 mg/mL in DMSO).

  • Dissolution: Cap the vial tightly and vortex until the powder is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow: Preparing a C4-Ceramide Stock Solution

G cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh C4-Ceramide Powder add_solvent 2. Add Organic Solvent (e.g., DMSO, Ethanol) weigh->add_solvent Sterile Technique dissolve 3. Vortex / Gentle Warming to Dissolve add_solvent->dissolve aliquot 4. Aliquot into Sterile Vials dissolve->aliquot store 5. Store at -20°C aliquot->store Avoid Freeze-Thaw dilute 6. Dilute into Aqueous Media for Use store->dilute

Caption: Workflow for preparing and storing C4-ceramide stock solutions.

Ceramide Metabolism and Degradation Pathway

Ceramides are central molecules in sphingolipid metabolism. They can be synthesized through the de novo pathway or the salvage pathway. C4-ceramide, as a synthetic analog, can be used to study these pathways. Degradation primarily occurs when ceramidases hydrolyze ceramide into sphingosine, which can then be phosphorylated to form sphingosine-1-phosphate (S1P), a key signaling molecule.[6][7][8]

G cluster_synthesis Synthesis Pathways cluster_core Central Hub cluster_catabolism Catabolism / Signaling cluster_anabolism Anabolism de_novo De Novo Synthesis (ER) ceramide Ceramide (e.g., C4-Ceramide) de_novo->ceramide salvage Salvage Pathway (Lysosome) salvage->ceramide sphingosine Sphingosine ceramide->sphingosine Ceramidases complex_sph Complex Sphingolipids (e.g., Sphingomyelin) ceramide->complex_sph Ceramide Synthases (Golgi) s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinases

Caption: Simplified overview of ceramide metabolic pathways.

References

Technical Support Center: Vehicle Control for C4-Ceramide Experiments in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing C4-ceramide in their experiments with a dimethyl sulfoxide (B87167) (DMSO) vehicle. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is C4-ceramide and why is it used in research?

A1: C4-ceramide (N-butanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of natural ceramides (B1148491).[1] Ceramides are lipid second messengers that play crucial roles in various cellular processes, including apoptosis (programmed cell death), cell cycle arrest, and senescence.[1][2] The short N-acyl chain of C4-ceramide allows it to easily traverse cell membranes, making it a valuable tool for studying the intracellular effects of ceramide accumulation.[1]

Q2: Why is DMSO used as a vehicle for C4-ceramide?

A2: C4-ceramide, like other lipids, is hydrophobic and has poor solubility in aqueous solutions such as cell culture media.[3] DMSO is a powerful aprotic solvent that can effectively dissolve C4-ceramide, allowing for the preparation of concentrated stock solutions that can be diluted to working concentrations in aqueous buffers or media.[3]

Q3: Is DMSO biologically inert?

A3: No, DMSO is not biologically inert and can exert its own effects on cells, even at low concentrations.[4] It has been shown to alter gene expression, influence signaling pathways, and induce cellular differentiation or cytotoxicity in a dose-dependent manner.[2][4] Therefore, a vehicle-only control is absolutely essential in every experiment to distinguish the effects of C4-ceramide from those of the DMSO solvent.[5]

Q4: What is the recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO should be kept as low as possible, ideally at or below 0.1% (v/v) for sensitive and primary cells.[4] Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[4] However, it is critical to perform a dose-response experiment with DMSO alone on your specific cell line to determine the maximum non-toxic concentration.[2]

Q5: My C4-ceramide solution precipitates when I add it to the cell culture medium. What can I do?

A5: Precipitation is a common issue due to the hydrophobicity of ceramides. Here are some troubleshooting steps:

  • Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the C4-ceramide stock solution.[6]

  • Vigorous mixing: Add the stock solution dropwise to the medium while vortexing or swirling vigorously to ensure rapid and even dispersion.[7]

  • Intermediate dilution: Pre-dilute the C4-ceramide stock solution in a small volume of medium before adding it to the final culture volume.[5]

  • Lower the final concentration: If precipitation persists, you may need to use a lower final concentration of C4-ceramide.[6]

Troubleshooting Guides

Issue 1: High background apoptosis or unexpected effects in the DMSO vehicle control group.

  • Possible Cause: The concentration of DMSO is too high and is inducing a biological response in your cells.

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration is within the recommended range for your cell line.

    • Perform a DMSO Dose-Response: Conduct a cell viability assay (e.g., MTT or Trypan Blue exclusion) with a range of DMSO concentrations (e.g., 0.05% to 1%) to determine the highest concentration that does not significantly affect cell viability.[2]

    • Reduce Exposure Time: If possible for your experimental endpoint, reduce the incubation time of the cells with the DMSO-containing medium.

    • Consider Alternative Solvents: For highly sensitive cell lines, ethanol (B145695) can sometimes be used as an alternative solvent, though it also requires a proper vehicle control.[3]

Issue 2: No significant difference between the C4-ceramide treated group and the DMSO vehicle control group.

  • Possible Cause: The C4-ceramide may not be active, or its effect is being masked by a high background from the DMSO.

  • Troubleshooting Steps:

    • Check C4-Ceramide Integrity: Ensure your C4-ceramide has been stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation. Prepare fresh dilutions from the stock solution for each experiment.[6]

    • Optimize C4-Ceramide Concentration and Incubation Time: The effective concentration of C4-ceramide is cell-type dependent.[2] Perform a dose-response (e.g., 10 µM to 100 µM) and a time-course (e.g., 6, 12, 24, 48 hours) experiment to find the optimal conditions for inducing apoptosis in your cell line.[6]

    • Re-evaluate Vehicle Control Toxicity: If your DMSO concentration is at the higher end of the tolerable range, it might be causing a sub-lethal stress that masks the specific effect of C4-ceramide. Try lowering the DMSO concentration.

    • Use a Positive Control: Include a known inducer of apoptosis (e.g., staurosporine) to confirm that your cells are capable of undergoing apoptosis and that your detection assay is working correctly.[3]

Data Presentation

The following table summarizes representative quantitative data from an apoptosis assay comparing the effects of C4-ceramide to a DMSO vehicle control. Note that these values are illustrative and the actual percentages will vary depending on the cell line, C4-ceramide concentration, and incubation time.

Treatment GroupDescriptionPercentage of Apoptotic Cells (Annexin V positive)
Untreated Control Cells in culture medium only.3-5%
Vehicle Control Cells treated with 0.1% DMSO.5-8%
C4-Ceramide Cells treated with 50 µM C4-ceramide in 0.1% DMSO.30-50%

Experimental Protocols

Protocol 1: Preparation of C4-Ceramide Stock Solution

  • Weigh out the desired amount of C4-ceramide powder in a sterile, conical tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex the solution vigorously until the C4-ceramide is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[7]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[6]

Protocol 2: C4-Ceramide Treatment of Cultured Cells

  • Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

  • On the day of the experiment, warm the C4-ceramide stock solution to room temperature and vortex briefly.

  • Prepare the final working concentrations of C4-ceramide by diluting the stock solution in pre-warmed (37°C) complete cell culture medium. Ensure the final DMSO concentration remains consistent across all treated wells and the vehicle control well.[7]

  • For the vehicle control, add the same volume of DMSO as used for the highest C4-ceramide concentration to an equal volume of medium.

  • Remove the existing medium from the cells and replace it with the medium containing C4-ceramide or the vehicle control.

  • Incubate the cells for the desired duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Proceed with downstream analysis (e.g., apoptosis assays).

Mandatory Visualizations

C4_Ceramide_Signaling_Pathway C4_Ceramide C4-Ceramide (Exogenous) Mitochondrion Mitochondrion C4_Ceramide->Mitochondrion Forms channels PP1_PP2A PP1 / PP2A C4_Ceramide->PP1_PP2A Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Recruits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Cleavage Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) PP1_PP2A->Anti_apoptotic Dephosphorylates (Inactivates) Pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) Anti_apoptotic->Pro_apoptotic Inhibits Pro_apoptotic->Mitochondrion Promotes permeabilization

Caption: C4-Ceramide induced apoptosis signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare C4-Ceramide Stock in 100% DMSO Prepare_Working Prepare working solutions (C4-Ceramide & DMSO vehicle) Stock_Solution->Prepare_Working Cell_Culture Culture cells to 60-80% confluency Cell_Culture->Prepare_Working Treat_Cells Treat cells and incubate Prepare_Working->Treat_Cells Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Apoptosis_Assay Perform apoptosis assay (e.g., Annexin V staining) Harvest_Cells->Apoptosis_Assay Data_Analysis Analyze data Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for C4-ceramide studies.

References

Technical Support Center: C4-Ceramide Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of C4-ceramide.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a major issue in C4-ceramide analysis?

A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, in this case, C4-ceramide.[1] This phenomenon occurs in the mass spectrometer's ion source when co-eluting molecules from the sample matrix, such as salts, proteins, and other lipids, interfere with the analyte's ability to form gas-phase ions.[1][2][3] The result is a decreased signal intensity for C4-ceramide, which can severely compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] This is particularly problematic in lipidomics due to the complexity of biological matrices.[1][4]

Q2: What are the most common sources of ion suppression in lipid analysis?

A2: The most common sources of ion suppression in lipid analysis, including for C4-ceramide, are:

  • Phospholipids (B1166683): Abundant in biological samples, phospholipids are one of the most significant contributors to ion suppression.[1][5]

  • Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate-buffered saline) or sample collection tubes can precipitate in the MS source, reducing ionization efficiency.[1][6]

  • High Analyte Concentration: High concentrations of lipids can lead to competition for charge in the electrospray droplet, reducing ionization efficiency.[6]

  • Exogenous Contaminants: Contaminants introduced during sample preparation, such as polymers from plasticware or vial cap liners, can also cause significant ion suppression.[1][7]

Q3: My C4-ceramide signal is low and inconsistent. How can I confirm that ion suppression is the cause?

A3: Low and inconsistent signal intensity are classic indicators of ion suppression.[1] To definitively determine if matrix effects are responsible, two primary methods can be employed:

  • Post-Column Infusion Experiment: This involves continuously infusing a standard solution of C4-ceramide into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample (an extract from a sample not containing the analyte) is then injected. A significant drop in the constant C4-ceramide signal as the matrix components elute indicates the retention time regions where ion suppression is occurring.[1][4]

  • Analyte Signal Comparison: This method compares the signal response of C4-ceramide in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte post-extraction. A significantly lower signal in the matrix sample points directly to ion suppression.[1][2]

Q4: Which ionization mode, positive (ESI+) or negative (ESI-), is better for C4-ceramide analysis to minimize potential issues?

A4: Both positive and negative ionization modes can be effective for ceramide analysis.[8] In positive ion mode (ESI+), ceramides (B1148491) are often detected as protonated molecules [M+H]+. Fragmentation of this precursor ion typically yields a highly characteristic product ion at m/z 264.3, which corresponds to the sphingosine (B13886) backbone and is excellent for quantification using Multiple Reaction Monitoring (MRM).[8][9][10] Negative ion mode (ESI-) detects deprotonated molecules [M-H]- and can provide more detailed structural information about the fatty acyl chain upon fragmentation.[8] While ESI+ with the m/z 264.3 transition is very common for quantification due to its sensitivity and specificity, the choice may depend on the specific instrument and whether other lipids are being analyzed simultaneously.[8][9] APCI (Atmospheric Pressure Chemical Ionization) can also be used and is sometimes considered less prone to ion suppression than ESI.[11][12]

Troubleshooting Guide: Overcoming Ion Suppression

This guide provides a systematic approach to diagnosing and mitigating ion suppression in your C4-ceramide experiments.

Problem: Low or No C4-Ceramide Signal Detected

Step 1: Diagnose the Problem

The first step is to determine if the issue is ion suppression or another problem (e.g., poor extraction recovery, instrument malfunction).

  • Action: Perform a post-column infusion experiment as described in FAQ 3.

  • Expected Result: A dip in the baseline signal of the infused C4-ceramide standard that coincides with the elution of matrix components confirms ion suppression.

Step 2: Mitigate the Ion Suppression

Once confirmed, ion suppression can be addressed through several strategies, starting with the simplest.

Strategy 1: Sample Dilution
  • Rationale: This is the simplest approach to reduce the concentration of all matrix components.[1][6]

  • Action: Dilute the final sample extract with the initial mobile phase (e.g., 1:10, 1:100) and re-inject.

  • Caveat: This is only a viable option if the C4-ceramide concentration remains above the instrument's limit of detection after dilution.[1]

Strategy 2: Optimize Chromatography
  • Rationale: Modifying the chromatographic method can separate C4-ceramide from the interfering matrix components.[1][2] Better separation ensures that the analyte and suppressors are not in the ion source at the same time.

  • Action:

    • Adjust the Mobile Phase Gradient: Extend the gradient or make it shallower to increase the separation between lipids.

    • Change the Column Chemistry: If using a standard C18 column, consider a different stationary phase. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for separating lipids by class, potentially eluting phospholipids away from ceramides.[6][13]

Strategy 3: Improve Sample Preparation
  • Rationale: A more rigorous sample cleanup is one of the most effective ways to remove interfering matrix components before analysis.[2][4]

  • Action: Implement a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove phospholipids and salts. Protein precipitation alone is often insufficient for removing phospholipids.[5]

Strategy 4: Use an Internal Standard
  • Rationale: While not a solution for suppression itself, a proper internal standard (IS) is critical for accurate quantification as it corrects for signal loss.[2][8]

  • Action: Use a stable isotope-labeled C4-ceramide or a ceramide with a different chain length that is not present in the sample (e.g., C17-ceramide).[8] The IS should be added at the very beginning of the sample preparation process to account for variability in both extraction and ionization.

Quantitative Data on Ion Suppression

The degree of ion suppression is highly dependent on the matrix and the concentration of interfering substances. The following table summarizes the potential impact of a common interfering substance on analyte signal.

Interfering SubstanceAnalyteMatrixSignal Suppression (%)
PhosphatidylcholineClonidineRat Plasma~50%

Data derived from a study showing that removing phospholipids nearly doubled the analyte signal compared to a standard protein precipitation method.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment

Objective: To identify retention time windows where ion suppression occurs.

Materials:

  • Syringe pump

  • Standard solution of C4-ceramide (e.g., 1 µg/mL in mobile phase)

  • Tee-union

  • LC-MS system

  • Blank extracted matrix sample (e.g., plasma extract prepared without the analyte)

Methodology:

  • Set up the LC-MS system with the analytical column and mobile phase used for the C4-ceramide analysis.

  • Using a tee-union, introduce the C4-ceramide standard solution into the mobile phase flow after the analytical column but before the MS ion source.[1]

  • Set the syringe pump to deliver a constant, low flow rate of the standard (e.g., 5-10 µL/min).[1]

  • Begin MS data acquisition, monitoring the specific mass transition for C4-ceramide (e.g., m/z 370.3 → 264.3).[8] A stable, elevated baseline signal should be observed.

  • Inject the blank, extracted matrix sample onto the LC column and run the standard chromatographic gradient.

  • Monitor the C4-ceramide signal trace. Any significant drop from the stable baseline indicates a region of ion suppression.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal

Objective: To produce a cleaner sample extract by removing phospholipids, salts, and other interferences.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges/plates

  • Positive pressure or vacuum manifold

  • Biological sample (e.g., plasma)

  • Methanol (B129727) (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Weak wash solvent (e.g., 5% methanol in water)

  • Strong elution solvent (e.g., 90% methanol in water with 0.1% formic acid)

Methodology:

  • Condition: Pass 1 mL of methanol through the SPE sorbent.

  • Equilibrate: Pass 1 mL of water through the sorbent. Do not allow the sorbent bed to dry.

  • Load: Load the pre-treated biological sample onto the SPE cartridge.

  • Wash: Pass 1 mL of the weak wash solvent through the sorbent to remove highly polar interferences like salts.

  • Elute: Elute the target ceramides using 1 mL of the strong elution solvent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis. (This is a generalized protocol that should be optimized for the specific SPE sorbent and sample type.)[1]

Visualizations

IonSuppressionTroubleshooting start Low / Inconsistent C4-Ceramide Signal q1 Is Ion Suppression the Cause? start->q1 diag Perform Post-Column Infusion Experiment q1->diag Confirm res_diag Signal Dip Observed? diag->res_diag strat1 Strategy 1: Dilute Sample res_diag->strat1 Yes end_other Check Other Causes (e.g., Recovery, Instrument) res_diag->end_other No check_lod Signal > LOD? strat1->check_lod strat2 Strategy 2: Optimize Chromatography strat3 Strategy 3: Improve Sample Prep (SPE) strat2->strat3 If still suppressed strat4 Strategy 4: Use Stable Isotope Internal Standard strat3->strat4 For accurate quantification end_ok Problem Solved strat4->end_ok check_lod->strat2 No check_lod->end_ok Yes

Caption: A workflow for troubleshooting low C4-ceramide signals.

ESI_Mechanism cluster_source ESI Source cluster_outcome Ionization Outcome droplet_initial LC Eluent Enters C4-Ceramide + Matrix droplet_evap Solvent Evaporation C4-Ceramide + Matrix droplet_initial->droplet_evap droplet_charged Charged Droplet Competition for Surface droplet_evap->droplet_charged outcome_good Ideal State: Efficient C4-Ceramide Ionization [M+H]+ droplet_charged->outcome_good Low Matrix Concentration outcome_bad Ion Suppression: Matrix ions dominate. Reduced C4-Ceramide signal. droplet_charged->outcome_bad High Matrix Concentration ms_inlet To Mass Analyzer outcome_good->ms_inlet outcome_bad->ms_inlet

Caption: Mechanism of ion suppression in the ESI source.

CeramideSignaling ext_stimuli Extracellular Stimuli (e.g., TNF-α, Stress) smase Sphingomyelinase (SMase) Activation ext_stimuli->smase ceramide Ceramide Generation smase->ceramide sphingo Sphingomyelin (Membrane) sphingo->ceramide c4_cer C4-Ceramide (as experimental tool) c4_cer->ceramide Mimics downstream Downstream Signaling ceramide->downstream apoptosis Apoptosis downstream->apoptosis growth_arrest Cell Growth Arrest downstream->growth_arrest

Caption: Ceramide's role as a second messenger in stress signaling.

References

Technical Support Center: Optimizing Sample Cleanup for C4-Ceramide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample cleanup for the accurate quantification of C4-ceramide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during sample cleanup for C4-ceramide quantification?

A1: The most prevalent issues include low recovery of C4-ceramide, significant matrix effects leading to ion suppression or enhancement in mass spectrometry, sample contamination, and poor reproducibility between samples.[1][2] Phospholipids are a primary source of matrix effects in biological samples like plasma and serum.[1]

Q2: How can I determine if matrix effects are impacting my C4-ceramide analysis?

A2: A common method to assess matrix effects is to compare the slope of a calibration curve prepared in a pure solvent with a matrix-matched calibration curve (prepared in a blank biological matrix extract).[1] A significant difference between the slopes indicates the presence of matrix effects; a lower slope in the matrix-matched curve suggests ion suppression, while a higher slope indicates ion enhancement.[1]

Q3: What is the role of an internal standard in C4-ceramide quantification?

A3: An internal standard (IS) is crucial for accurate quantification. It is a molecule with similar chemical and physical properties to C4-ceramide, added at a known concentration to all samples, standards, and quality controls. The IS helps to correct for variability in sample extraction, cleanup, and instrument response, thereby improving the precision and accuracy of the quantification.

Q4: Should I choose Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my sample cleanup?

A4: The choice between LLE and SPE depends on the sample matrix, the required level of cleanliness, and throughput needs. LLE, often using a chloroform (B151607)/methanol (B129727) mixture (Folch or Bligh-Dyer methods), is a well-established technique for lipid extraction.[3][4][5] SPE can offer higher selectivity and provide cleaner extracts, which is particularly beneficial for complex matrices to reduce matrix effects.[1][6][7]

Troubleshooting Guides

Low Analyte Recovery
Potential Cause Troubleshooting Step Recommended Action
Incomplete Extraction Inefficient partitioning of C4-ceramide into the organic phase (LLE) or incomplete elution from the SPE cartridge.For LLE: Ensure correct solvent ratios and sufficient vortexing/mixing to facilitate phase separation.[1] For SPE: Optimize the elution solvent by increasing its strength or trying a different solvent composition. Consider soaking the sorbent with the elution solvent for a few minutes to improve recovery.
Analyte Loss During Evaporation The sample is being evaporated to dryness too aggressively (high temperature or harsh nitrogen stream).Evaporate the solvent under a gentle stream of nitrogen at a low temperature. Avoid complete dryness if possible, as it can make reconstitution difficult.
Poor Reconstitution C4-ceramide is not fully dissolving in the reconstitution solvent.Vortex the sample thoroughly after adding the reconstitution solvent. Sonication can also aid in dissolving the dried extract. Ensure the reconstitution solvent is compatible with the analytical column.
Adsorption to Surfaces C4-ceramide can adsorb to plasticware, especially at low concentrations.Use low-adsorption microcentrifuge tubes and pipette tips. Glass vials are often preferred for storing the final extract.
High Matrix Effects
Potential Cause Troubleshooting Step Recommended Action
Co-elution of Interfering Substances Phospholipids, salts, and other endogenous molecules are not being sufficiently removed during cleanup.Improve LLE: A modified Bligh-Dyer extraction can help to remove some interferences.[3] Optimize SPE: Use an SPE sorbent that specifically targets the removal of phospholipids.[1] Experiment with different wash steps to remove interferences without eluting the C4-ceramide.
Insufficient Chromatographic Separation The analytical column is not adequately separating C4-ceramide from matrix components.Modify the chromatographic conditions, such as the gradient profile, mobile phase composition, or switching to a different column chemistry (e.g., reversed-phase, HILIC).[1]
Sample Overload Injecting too concentrated a sample can exacerbate matrix effects.Dilute the final extract before injection. This can sometimes reduce ion suppression and improve signal intensity.

Data Presentation

Table 1: Comparison of Sample Cleanup Methods for Ceramide Quantification

Method Biological Matrix Average Recovery (%) Key Advantages Key Disadvantages Reference
Liquid-Liquid Extraction (Bligh-Dyer) Human Plasma78 - 91Well-established, good for broad lipid extraction.Labor-intensive, may have lower selectivity.[7][3]
Rat Liver70 - 99High recovery for tissue samples.Requires homogenization for tissues.[3]
Rat Muscle71 - 95Effective for complex tissues.Can co-extract more interfering substances.[3]
Solid-Phase Extraction (SPE) Human Plasma>85 (method dependent)High selectivity, provides cleaner extracts, amenable to automation.[1][7]Requires method development and optimization.[6][7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for C4-Ceramide from Plasma

This protocol is adapted from established methods for lipid extraction.[3]

  • Sample Preparation: To 100 µL of plasma in a glass tube, add 10 µL of an appropriate internal standard solution.

  • Lipid Extraction: Add 2 mL of a cold chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) layer using a glass Pasteur pipette and transfer to a new glass tube.

  • Re-extraction: Add another 1 mL of chloroform to the remaining aqueous layer, vortex, and centrifuge again. Collect the lower organic layer and combine it with the first extract.

  • Evaporation: Evaporate the combined organic phases to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., methanol/isopropanol, 1:1, v/v). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for C4-Ceramide from Cell Lysate

This is a general protocol that should be optimized for your specific SPE cartridge and sample type.[6][7]

  • Protein Precipitation: To 100 µL of cell lysate, add 400 µL of ice-cold acetonitrile (B52724) containing the internal standard. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the C4-ceramide from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis start Biological Sample (e.g., Plasma, Cells) is Add Internal Standard start->is extract Lipid Extraction (LLE or Protein Precipitation) is->extract cleanup_choice Cleanup Method? extract->cleanup_choice lle LLE: Phase Separation cleanup_choice->lle LLE spe SPE: Load, Wash, Elute cleanup_choice->spe SPE evap Evaporate to Dryness lle->evap spe->evap recon Reconstitute in Mobile Phase evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for C4-ceramide sample cleanup and quantification.

c4_ceramide_pathway cluster_stress_kinases Stress Kinase Activation cluster_mitochondria Mitochondrial Pathway cluster_bcl2 Bcl-2 Family Modulation c4 C4-Ceramide jnk JNK Activation c4->jnk mito_channel Mitochondrial Channel Formation c4->mito_channel bcl2 Inhibition of pro-survival Bcl-2 c4->bcl2 bad Activation of pro-apoptotic BAD c4->bad apoptosis Apoptosis jnk->apoptosis cyto_c Cytochrome C Release mito_channel->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 bcl2->apoptosis bad->apoptosis caspase3->apoptosis

Caption: C4-ceramide signaling pathway in apoptosis.

References

C4-Ceramide: Technical Support Center for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure robust experimental design when using C4-ceramide.

Frequently Asked Questions (FAQs)

Q1: What is C4-ceramide and what is its primary application in research?

A1: C4-ceramide (N-butanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable analog of endogenous ceramide, a critical lipid second messenger.[1] Due to its short acyl chain, it can easily cross cell membranes to mimic the effects of naturally occurring long-chain ceramides (B1148491).[2] It is widely used in laboratory settings to investigate ceramide-mediated signaling pathways, particularly those involved in apoptosis (programmed cell death), cell cycle regulation, and cellular stress responses.[3][4]

Q2: What are the key signaling pathways activated by C4-ceramide to induce apoptosis?

A2: C4-ceramide triggers apoptosis through multiple interconnected pathways. A primary mechanism involves increasing the permeability of the mitochondrial outer membrane, potentially by forming ceramide channels.[1][5] This leads to the release of pro-apoptotic proteins like cytochrome c, which in turn activates executioner caspases (e.g., caspase-3).[1][6] C4-ceramide can also activate stress-related kinases such as JNK and p38, and protein phosphatases (like PP2A), which can dephosphorylate and inactivate pro-survival proteins like Akt.[7][8] Some studies also indicate that ceramide can induce cell death through caspase-independent mechanisms, such as the nuclear translocation of apoptosis-inducing factor (AIF).[6]

C4_Ceramide_Signaling_Pathway cluster_cell Cell C4_ext Exogenous C4-Ceramide C4_int Intracellular C4-Ceramide C4_ext->C4_int cell entry PP2A Activation of Protein Phosphatase 2A (PP2A) C4_int->PP2A JNK_p38 Activation of JNK/p38 SAPK C4_int->JNK_p38 Mito Mitochondrial Pore Formation C4_int->Mito Akt Inhibition of Akt (Pro-Survival) PP2A->Akt dephosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibition of JNK_p38->Apoptosis Caspase Caspase Activation (e.g., Caspase-3) Mito->Caspase cytochrome c release Caspase->Apoptosis

Caption: Key signaling pathways initiated by C4-ceramide leading to apoptosis.

Troubleshooting Guides

This guide provides a systematic approach to identifying and resolving common experimental issues.

Issue 1: Inconsistent or No Apoptotic Effect Observed
  • Possible Cause 1: Suboptimal Reagent Preparation or Storage.

    • Problem: C4-ceramide is hydrophobic and can precipitate out of the culture medium or degrade if not handled correctly.[9]

    • Solution:

      • Solubilization: Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO or ethanol. Warm the solution slightly and vortex or sonicate to ensure it is fully dissolved.[9]

      • Dilution: When diluting the stock into your aqueous cell culture medium, add it to pre-warmed medium and vortex immediately to prevent precipitation.[10]

      • Storage: Store the stock solution in small, single-use aliquots at -20°C or lower and protect it from light. Avoid repeated freeze-thaw cycles.[9][10] Prepare fresh dilutions for each experiment.[9]

  • Possible Cause 2: Cell-Type Specific Resistance or Incorrect Dosing.

    • Problem: The effective concentration and incubation time for C4-ceramide can vary significantly between cell types.[1] Some cell lines may be resistant due to high expression of anti-apoptotic proteins.[1]

    • Solution:

      • Dose-Response: Perform a dose-response experiment (e.g., 5 µM to 100 µM) to determine the optimal concentration for your specific cell line.[11]

      • Time-Course: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for observing apoptosis. Early signaling events can occur in 1-6 hours, while apoptosis is often measured at 12-48 hours.[2]

Issue 2: High Levels of Cell Death in Vehicle Control Group
  • Possible Cause: Solvent Toxicity.

    • Problem: The solvent used to dissolve C4-ceramide (typically DMSO or ethanol) can be cytotoxic at high concentrations.[9]

    • Solution:

      • Minimize Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is as low as possible, ideally ≤ 0.1%.[9]

      • Run a Solvent Control Curve: Always include a vehicle-only control in your experiments. To be thorough, test a range of solvent concentrations to determine the maximum non-toxic level for your cells.[9]

Issue 3: Results May Be an Experimental Artifact
  • Possible Cause: Non-Specific or Off-Target Effects.

    • Problem: Short-chain ceramides can have detergent-like effects on cell membranes or behave differently than endogenous long-chain ceramides, leading to artifacts.[12] The observed effect might not be due to specific ceramide signaling.

    • Solution: Implement rigorous controls.

      • Use an Inactive Analog Control: The most critical control is the use of a structurally similar but biologically inactive analog, such as C4-dihydroceramide . Dihydroceramides lack the 4,5-trans double bond necessary for pro-apoptotic activity and channel formation.[13] An effect seen with C4-ceramide but not C4-dihydroceramide is more likely to be specific.[13][14]

      • Inhibit Endogenous Ceramide Synthesis: To confirm the effect is from the exogenously added C4-ceramide, consider using inhibitors of de novo ceramide synthesis, such as myriocin (B1677593) or fumonisin B1.[15]

      • Use an Orthogonal Approach: Validate findings by inducing endogenous ceramide production through an alternative method, such as treating cells with bacterial sphingomyelinase, and check for similar outcomes.[7]

Experimental_Controls_Workflow cluster_exp Experimental Setup cluster_validation Validation & Controls exp Cells + C4-Ceramide result Observed Effect (e.g., Apoptosis) exp->result conclusion Is the effect specific to C4-Ceramide? result->conclusion control_neg Negative Control (Untreated Cells) control_neg->conclusion Compare control_veh Vehicle Control (Cells + Solvent) control_veh->conclusion Compare control_inactive Inactive Analog Control (Cells + C4-Dihydroceramide) control_inactive->conclusion Compare

Caption: Logical workflow for validating C4-ceramide experimental results.

Experimental Protocols & Data

Protocol 1: General Method for C4-Ceramide Treatment of Cultured Cells
  • Stock Solution Preparation: Dissolve C4-ceramide powder in 100% sterile DMSO to a final concentration of 20 mM. Sonicate for 5-10 minutes in a water bath to ensure complete dissolution. Aliquot into single-use tubes and store at -20°C, protected from light.

  • Cell Seeding: Plate cells in appropriate culture vessels to be 60-80% confluent at the time of treatment. Allow cells to adhere and recover for 18-24 hours.

  • Preparation of Treatment Media: Pre-warm the required volume of complete culture medium to 37°C. Thaw a fresh aliquot of the 20 mM C4-ceramide stock. Dilute the stock directly into the warm medium to achieve the desired final concentration (e.g., for a 20 µM final concentration, add 1 µL of stock per 1 mL of medium). Vortex the medium immediately and vigorously for 10-15 seconds.

  • Controls Preparation: Prepare treatment media for all controls, including untreated, vehicle-only (e.g., 0.1% DMSO), and an inactive analog (e.g., 20 µM C4-dihydroceramide).

  • Cell Treatment: Aspirate the old medium from the cells and gently add the prepared treatment and control media.

  • Incubation & Analysis: Incubate cells for the predetermined time (e.g., 24 hours). Subsequently, harvest cells and lysate for downstream analysis (e.g., Annexin V/PI staining by flow cytometry, Western blot for caspase cleavage).[9]

Data Presentation Tables

Table 1: Recommended Starting Concentrations and Incubation Times

ApplicationConcentration RangeTypical Incubation TimeCommon Assays
Sub-lethal Signaling Studies 1 - 10 µM[2]1 - 6 hours[2]Western Blot (Kinase Phosphorylation)
Induction of Apoptosis 10 - 50 µM[2]12 - 48 hours[2]Annexin V/PI Staining, Caspase Activity[2]
Acute Cytotoxicity > 50 µM[2]12 - 24 hoursMTT Assay, LDH Release Assay[16]

Note: These are starting recommendations. Optimal conditions must be determined empirically for each cell line.

Table 2: Troubleshooting Summary and Key Controls

IssuePotential CauseCritical Control/ActionExpected Outcome of Control
High background toxicity Solvent (e.g., DMSO) is toxic to cells.[9]Vehicle Control: Treat cells with the highest concentration of solvent used in the experiment.Vehicle control should show no significant toxicity compared to untreated cells.
Results are non-specific C4-ceramide is causing membrane disruption or other artifacts.[12]Inactive Analog Control: Treat cells with C4-dihydroceramide at the same concentration as C4-ceramide.[13][14]C4-dihydroceramide should not produce the biological effect of interest (e.g., apoptosis).
Inconsistent results Reagent degradation or precipitation.[1][9]Fresh Reagent Preparation: Always use freshly thawed aliquots and prepare dilutions immediately before use.Increased reproducibility between experiments.
Effect is from endogenous ceramide C4-ceramide treatment triggers de novo synthesis.[4]Synthesis Inhibition: Co-treat with an inhibitor of ceramide synthase (e.g., fumonisin B1).The observed effect should persist, confirming it is due to the exogenous C4-ceramide.

References

Validation & Comparative

Validating C4-Ceramide's Role in Apoptosis: A Comparative Guide with Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of C4-ceramide's performance in inducing apoptosis against other alternatives, supported by experimental data. It includes detailed methodologies for key experiments to assist in the validation of C4-ceramide as a pro-apoptotic agent.

Introduction

Ceramides are bioactive sphingolipids that act as second messengers in various cellular processes, including the regulation of programmed cell death, or apoptosis. Short-chain ceramides, such as C4-ceramide (N-butanoyl-D-erythro-sphingosine), are cell-permeable analogs of endogenous ceramides, making them valuable tools for studying apoptosis in vitro. Validating the pro-apoptotic role of C4-ceramide requires rigorous experimental design, including the use of appropriate controls to ensure the observed effects are specific and not due to off-target or cytotoxic artifacts.

Data Presentation: A Quantitative Comparison of Apoptosis Induction

The efficacy of C4-ceramide in inducing apoptosis can be compared with other short-chain ceramides, its inactive analog, and a standard apoptosis inducer. The following tables summarize quantitative data from various studies.

Table 1: Comparative Cytotoxicity of a C4-Ceramide Analog in Breast Cancer and Normal Cell Lines

Cell LineCompoundEC50 (µM) at 24 hours
SKBr3 (Drug-Resistant Breast Tumor)Pyridine-C4-ceramide12.8[1]
MCF-7/Adr (Drug-Resistant Breast Tumor)Pyridine-C4-ceramide16.7[1]
Normal Breast Epithelial CellsPyridine-C4-ceramide15.9

EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Comparison of Apoptosis Induction by Short-Chain Ceramides and Controls

CompoundCell LineConcentration (µM)Apoptotic Cells (%)Caspase-3 Activation (Fold Change)
C4-Ceramide Various10-50Varies by cell typeSignificant increase
C2-CeramideCortical Neurons25Significant increaseSignificant increase[2]
C6-CeramideA549 Lung Cancer50Significant increase~2.5-fold increase in endogenous ceramide[3]
C4-DihydroceramideVarious10-50No significant apoptosisNo significant activation
Staurosporine (B1682477)U-937 Leukemia0.5 - 1.0Significant increaseSignificant activation

Note: Direct comparative studies with C4-ceramide under identical conditions are limited. Data is compiled from multiple sources to provide a general comparison.

Key Experimental Controls in C4-Ceramide Apoptosis Studies

To validate that C4-ceramide specifically induces apoptosis, a series of controls are essential:

  • Negative Control (Inactive Analog): C4-dihydroceramide, which lacks the 4,5-trans double bond of the sphingoid base, is biologically inactive in inducing apoptosis.[4][5] It serves as an excellent negative control to demonstrate that the observed effects are specific to the ceramide structure and not due to non-specific lipid effects. Dihydroceramides have been shown to inhibit ceramide channel formation.[6]

  • Positive Control (Standard Apoptosis Inducer): Staurosporine is a well-characterized and potent inducer of apoptosis in a wide range of cell types and can be used to confirm that the experimental system is capable of undergoing apoptosis.

  • Dose-Response and Time-Course Experiments: It is crucial to determine the optimal concentration and incubation time for C4-ceramide to induce apoptosis without causing widespread necrosis.

  • Multiple Apoptosis Assays: Relying on a single assay can be misleading. A combination of assays that measure different apoptotic events is recommended for robust validation.

Signaling Pathway of C4-Ceramide-Induced Apoptosis

C4-ceramide primarily induces apoptosis through the intrinsic or mitochondrial pathway.

C4_Ceramide_Apoptosis_Pathway C4_Ceramide C4-Ceramide Mitochondrion Mitochondrion C4_Ceramide->Mitochondrion Forms channels Bax Bax C4_Ceramide->Bax Potentiates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Mitochondrion->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Bax->MOMP Promotes Bcl2 Bcl-2 Bcl2->MOMP Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: C4-Ceramide induces apoptosis via the mitochondrial pathway.

The primary mechanism involves the formation of channels in the mitochondrial outer membrane, leading to its permeabilization (MOMP).[7][8] This allows for the release of pro-apoptotic factors, such as cytochrome c, from the intermembrane space into the cytosol.[7] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[2] Activated caspase-9 proteolytically cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates, ultimately leading to apoptosis.[2][9] The pro-apoptotic protein Bax can synergize with ceramide to promote MOMP, while the anti-apoptotic protein Bcl-2 can inhibit this process.[10][11][12]

Experimental Workflow for Validating C4-Ceramide's Apoptotic Role

A logical workflow is essential for systematically validating the pro-apoptotic effects of C4-ceramide.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture Treatment Treatment with: - C4-Ceramide (Dose-Response) - C4-Dihydroceramide (Negative Control) - Staurosporine (Positive Control) Cell_Culture->Treatment AnnexinV Annexin V / PI Staining (Early/Late Apoptosis) Treatment->AnnexinV Caspase_Assay Caspase-3 Activity Assay (Executioner Caspase) Treatment->Caspase_Assay TUNEL TUNEL Assay (DNA Fragmentation) Treatment->TUNEL Data_Quantification Quantify Apoptotic Cells & Caspase Activity AnnexinV->Data_Quantification Caspase_Assay->Data_Quantification TUNEL->Data_Quantification Comparison Compare with Controls Data_Quantification->Comparison Conclusion Validate Specific Apoptotic Role Comparison->Conclusion

Caption: A typical workflow for validating C4-ceramide-induced apoptosis.

Experimental Protocols

Annexin V and Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Plate cells and treat with C4-ceramide, C4-dihydroceramide (negative control), staurosporine (positive control), and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay (Colorimetric)

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis. Cell lysates are incubated with a colorimetric substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide), which is specifically cleaved by active caspase-3 to release the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to caspase-3 activity and can be quantified by measuring the absorbance at 405 nm.

Protocol:

  • Cell Lysis: After treatment, collect cells and lyse them in a chilled lysis buffer on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysates at 10,000 x g for 1 minute at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell lysate).

  • Assay Setup: In a 96-well plate, add 50-100 µg of protein from each lysate and adjust the volume with lysis buffer.

  • Reaction Initiation: Add 2X Reaction Buffer containing DTT to each well. Add the Ac-DEVD-pNA substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. The fold-increase in caspase-3 activity is determined by comparing the absorbance of treated samples to the untreated control.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These incorporated nucleotides can then be detected by fluorescence microscopy or flow cytometry.

Protocol (for fluorescence microscopy):

  • Cell Fixation and Permeabilization: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature. Wash with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.

  • Equilibration: Wash the cells with PBS and then incubate with Equilibration Buffer for 5-10 minutes at room temperature.

  • TdT Reaction: Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions. Incubate the cells with the TdT reaction mix in a humidified chamber at 37°C for 60 minutes in the dark.

  • Stopping the Reaction: Terminate the reaction by washing the cells with 2X SSC buffer.

  • Counterstaining: Stain the cell nuclei with a DNA-intercalating dye such as DAPI or Hoechst.

  • Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Conclusion

Validating the role of C4-ceramide in apoptosis requires a multifaceted approach that combines quantitative comparisons with appropriate controls and multiple assay endpoints. By using inactive analogs like C4-dihydroceramide as negative controls and established inducers like staurosporine as positive controls, researchers can confidently attribute the observed cell death to the specific pro-apoptotic activity of C4-ceramide. The detailed protocols and workflow provided in this guide offer a framework for conducting robust experiments to investigate the role of C4-ceramide and other sphingolipids in the intricate process of programmed cell death.

References

C4-Dihydroceramide: An Inactive Analogue for Robust Negative Control in C4-Ceramide Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular signaling, apoptosis, and drug development, the use of appropriate negative controls is paramount for the validation of experimental findings. In the study of the bioactive lipid C4-ceramide, its saturated counterpart, C4-dihydroceramide, serves as an essential negative control, enabling the specific dissection of C4-ceramide-mediated signaling pathways.

C4-ceramide, a cell-permeable short-chain ceramide, is a well-established inducer of apoptosis and other cellular responses. Its biological activity is intrinsically linked to its structure, specifically the presence of a C4-C5 trans-double bond in its sphingoid backbone. C4-dihydroceramide, lacking this critical double bond, is rendered biologically inert in many cellular contexts, making it an ideal negative control to ensure that observed cellular effects are a direct consequence of C4-ceramide's unique structure and not due to non-specific lipid effects.

Comparative Biological Inactivity of C4-Dihydroceramide

The fundamental difference in the biological activity between C4-ceramide and C4-dihydroceramide lies in their molecular structure. C4-dihydroceramide is the direct precursor to C4-ceramide in the de novo sphingolipid synthesis pathway, converted by the enzyme dihydroceramide (B1258172) desaturase. This structural distinction is critical, as the double bond in C4-ceramide is necessary for its role in mediating cellular processes like apoptosis.

Experimental evidence consistently demonstrates that while C4-ceramide potently induces apoptosis in various cell lines, C4-dihydroceramide exhibits little to no pro-apoptotic activity at similar concentrations. For instance, studies in human leukemia HL-60 cells have shown that a C2-ceramide analog effectively inhibits cell growth and induces apoptosis, whereas its dihydro-counterpart is largely inactive. This principle extends to the C4 analogues.

CompoundConcentration (µM)Cell LineEffect on Apoptosis
C4-Ceramide10-50VariousSignificant induction
C4-Dihydroceramide10-50VariousMinimal to no induction

Delineating C4-Ceramide-Specific Signaling Pathways

The use of C4-dihydroceramide as a negative control allows researchers to confidently attribute observed signaling events to the specific action of C4-ceramide. C4-ceramide is known to activate various downstream signaling cascades, including the activation of protein phosphatases (e.g., PP2A) and stress-activated protein kinases (e.g., JNK), which ultimately converge to execute the apoptotic program. In contrast, C4-dihydroceramide fails to effectively trigger these pathways.

Furthermore, C4-ceramide can form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors. C4-dihydroceramide has been shown to be a poor inducer of these channels and can even inhibit their formation by C4-ceramide.

cluster_synthesis De Novo Synthesis cluster_signaling Apoptotic Signaling Dihydroceramide Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Mitochondrial_Pathway Mitochondrial Pathway (Channel Formation) Dihydroceramide->Mitochondrial_Pathway Ineffective Activation Ceramide->Mitochondrial_Pathway Apoptosis Apoptosis Caspase_Activation Caspase Activation Caspase_Activation->Apoptosis Mitochondrial_Pathway->Caspase_Activation

C4-Ceramide vs. C4-Dihydroceramide Signaling

Experimental Protocols

To differentiate the biological activities of C4-ceramide and C4-dihydroceramide, standard assays for cell viability and apoptosis can be employed.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • Cells in culture

  • C4-ceramide and C4-dihydroceramide (dissolved in an appropriate solvent like DMSO or ethanol)

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of C4-ceramide and C4-dihydroceramide (e.g., 10, 25, 50 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells in culture

  • C4-ceramide and C4-dihydroceramide

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 2x Reaction buffer

  • Microplate reader

Procedure:

  • Treat cells with C4-ceramide, C4-dihydroceramide, and a vehicle control as described for the MTT assay.

  • After treatment, harvest the cells and lyse them using the cell lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • In a 96-well plate, add the cell lysate, 2x reaction buffer, and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

cluster_workflow Experimental Workflow Cell_Culture Cell Culture Treatment Treatment with C4-Ceramide or C4-Dihydroceramide Cell_Culture->Treatment Assay Apoptosis/Viability Assay (e.g., MTT, Caspase Activity) Treatment->Assay Data_Analysis Data Analysis and Comparison Assay->Data_Analysis

Comparative Experimental Workflow

A Comparative Guide to the Biological Activities of C4-Ceramide and C6-Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Short-Chain Ceramides (B1148491)

Ceramides are bioactive sphingolipids that play a pivotal role in regulating a multitude of cellular processes, including apoptosis, cell cycle arrest, and senescence. Comprising a sphingosine (B13886) backbone linked to a fatty acid, the biological functions of ceramides are intricately dictated by the length of their acyl chain. Natural ceramides typically possess long acyl chains (C16 and longer), which can limit their solubility and cell permeability in experimental settings. To overcome these limitations, synthetic short-chain ceramides, such as C4-ceramide (N-butanoyl-D-erythro-sphingosine) and C6-ceramide (N-hexanoyl-D-erythro-sphingosine), have been developed. Their enhanced cell permeability makes them invaluable tools for elucidating the complex signaling pathways governed by ceramides. This guide provides a comparative analysis of the biological activities of C4-ceramide and C6-ceramide, supported by experimental data and detailed methodologies.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from various studies to provide a clear comparison of the biological activities of C4-ceramide and C6-ceramide. It is important to note that the direct comparative data under identical experimental conditions is limited, and the potency of these compounds can be cell-type dependent.

Cell LineCeramideIC50 ValueBiological EffectReference
Breast Cancer (MDA-MB-231) C6-Ceramide5-10 µMCytotoxicity[1]
Breast Cancer (MCF-7) C6-Ceramide5-10 µMCytotoxicity[1]
Breast Cancer (SK-BR-3) C6-Ceramide5-10 µMCytotoxicity[1]
Leukemia (HL-60) C2-CeramideNot specifiedApoptosis[2]
Leukemia (K562) C2-CeramideIneffectiveApoptosis[3]
Leukemia (K562) C6-CeramideInduces apoptosisApoptosis[3]
Monocytes C2-Ceramide6 µM (effective conc.)Inhibition of O2- release[2]
Monocytes C6-Ceramide60 µM (effective conc.)Inhibition of O2- release[2]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Comparative Biological Activities

Apoptosis

Both C4-ceramide and C6-ceramide are known to be potent inducers of apoptosis in a variety of cancer cell lines. The length of the acyl chain appears to influence the potency and, in some cases, the specific apoptotic pathway initiated.

C6-Ceramide has been extensively documented to induce apoptosis through both caspase-dependent and -independent pathways[4][5]. It can trigger the mitochondrial apoptotic pathway, characterized by the release of cytochrome c and subsequent activation of caspase-3[4]. In some cell types, such as the K562 chronic myelogenous leukemia cell line, C6-ceramide is a potent inducer of apoptosis, whereas the shorter-chain C2-ceramide is ineffective[3]. The apoptotic mechanism of C6-ceramide can also involve the activation of the c-Jun N-terminal kinase (JNK) pathway[3].

While less extensively studied in direct comparison, C4-ceramide is also a known inducer of apoptosis. Studies on novel ceramide analogues, including a benzene-C4-ceramide, have shown selective cytotoxicity in drug-resistant breast tumor cell lines compared to normal breast epithelial cells[6].

The general mechanism for short-chain ceramide-induced apoptosis often involves the perturbation of mitochondrial function, leading to increased mitochondrial outer membrane permeability[7].

Cell Cycle Arrest

Short-chain ceramides can arrest the cell cycle at various phases, with the G0/G1 phase being a common target.

C6-Ceramide has been shown to induce a dramatic arrest in the G0/G1 phase of the cell cycle in Molt-4 leukemia cells[8]. This effect was comparable to that of serum withdrawal, a known inducer of G1 arrest[8]. In other cell lines, C6-ceramide has been reported to induce a double block in the G1 and G2 phases[4].

Information directly comparing the effect of C4-ceramide on cell cycle progression is less prevalent in the literature. However, it is generally accepted that short-chain ceramides as a class can induce cell cycle arrest, and the specific effects may vary depending on the cell type and experimental conditions[9][10].

Signaling Pathways

The acyl chain length of ceramides can influence their interaction with specific protein targets and their ability to modulate distinct signaling cascades.

Protein Phosphatase Activation

A key mechanism through which ceramides exert their biological effects is by activating protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and Protein Phosphatase 1 (PP1)[11][12][13][14]. This activation is stereospecific[12].

C6-Ceramide has been shown to activate PP2A, which can lead to the dephosphorylation and inactivation of pro-survival kinases like Akt, thereby promoting apoptosis[11]. The activation of PP2A by C6-ceramide can also regulate the degradation of oncoproteins such as c-Myc[15].

While direct comparative studies are limited, it is plausible that C4-ceramide also activates protein phosphatases, although the efficiency and downstream consequences might differ from those of C6-ceramide.

MAPK and Akt Signaling

The Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are critical regulators of cell survival and proliferation and are often modulated by ceramides.

C6-Ceramide has been demonstrated to activate the pro-apoptotic JNK pathway, a member of the MAPK family[3]. Conversely, it can inhibit the pro-survival Akt pathway[16][17]. The inhibition of Akt by C6-ceramide can sensitize cancer cells to chemotherapeutic agents[16].

The differential effects of C4-ceramide on these pathways compared to C6-ceramide require further investigation to be fully elucidated.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design and execution of comparative studies.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of their viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of C4-ceramide and C6-ceramide for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) values from the dose-response curves[5][6][18].

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with C4/C6-Ceramide A->B C Incubate for desired time B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with the desired concentrations of C4-ceramide and C6-ceramide for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive[19][20][21].

Apoptosis_Assay_Workflow A Treat cells with C4/C6-Ceramide B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Differentiate cell populations F->G

Workflow for the Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with C4-ceramide and C6-ceramide at the desired concentrations and for the appropriate time.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C for an extended period.

  • Washing: Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only stains DNA.

  • PI Staining: Add a propidium iodide staining solution to the cells.

  • Incubation: Incubate the cells at room temperature in the dark for at least 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[1][8][22][23][24][25].

Cell_Cycle_Analysis_Workflow A Treat cells with C4/C6-Ceramide B Harvest and fix cells in ethanol A->B C Wash cells with PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G H Quantify cell cycle phases G->H

Workflow for Cell Cycle Analysis using PI Staining.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by short-chain ceramides, leading to apoptosis and cell cycle arrest.

Ceramide_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cellular Cellular C4/C6-Ceramide C4/C6-Ceramide Mitochondrion Mitochondrion C4/C6-Ceramide->Mitochondrion disrupts membrane potential Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Ceramide-induced mitochondrial apoptotic pathway.

Ceramide_Cell_Cycle_Pathway cluster_extracellular Extracellular cluster_cellular Cellular C4/C6-Ceramide C4/C6-Ceramide PP2A PP2A C4/C6-Ceramide->PP2A activates Akt Akt PP2A->Akt dephosphorylates (inactivates) p27 p27Kip1 Akt->p27 inhibits degradation of CDK2 CDK2 p27->CDK2 inhibits G1_Arrest G1 Arrest CDK2->G1_Arrest progression blocked

Ceramide-induced G1 cell cycle arrest pathway.

Conclusion

Both C4-ceramide and C6-ceramide are valuable tools for studying ceramide-mediated cellular processes. The available data suggest that C6-ceramide is a potent inducer of apoptosis and cell cycle arrest, with its mechanisms involving the modulation of key signaling pathways such as those involving protein phosphatases, Akt, and MAPKs. While direct comparative data for C4-ceramide is less abundant, its structural similarity and the observed activity of related analogues suggest it likely shares many of these biological functions, although potentially with different potencies. The choice between C4-ceramide and C6-ceramide for a particular study may depend on the specific cell type and the biological question being addressed. Further head-to-head comparative studies are warranted to fully delineate the distinct biological activities and therapeutic potential of these short-chain ceramides.

References

A Comparative Analysis of Short-Chain vs. Long-Chain Ceramides: Biophysical Properties, Cellular Signaling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491), a class of sphingolipids, are critical regulators of diverse cellular processes, including apoptosis, cell proliferation, and inflammation. The biological functions of ceramides are intricately linked to the length of their N-acyl chains, leading to a fundamental distinction between short-chain and long-chain species. This guide provides a comparative analysis of these two classes of ceramides, summarizing key differences in their biophysical properties, their impact on cellular signaling pathways, and the experimental methodologies used to study their effects.

Biophysical and Cellular Properties: A Quantitative Comparison

The acyl chain length of ceramides dictates their physicochemical behavior within biological membranes, influencing membrane fluidity, permeability, and the formation of lipid microdomains. Short-chain ceramides, often used as experimental surrogates for their endogenous long-chain counterparts, exhibit significantly different properties.

PropertyShort-Chain Ceramides (e.g., C2, C6, C8)Long-Chain Ceramides (e.g., C16, C18, C24)Very-Long-Chain Ceramides (>C24)
Cell Permeability High; readily cross cell membranes.Low; poor cell permeability.Very low; require specific transport mechanisms.
Water Solubility Relatively higher; can be dispersed in aqueous solutions.Very low; highly hydrophobic and difficult to solubilize.Extremely low; highly hydrophobic.
Effect on Membrane Fluidity Can increase membrane fluidity at low concentrations.Increase membrane order and promote gel-phase formation.Promote the formation of highly ordered, interdigitated phases.[1]
Membrane Permeability Induction Can form pores and increase membrane permeability.[2]Can also form channels, but their effect is modulated by other lipids.[2]Interfere with C16-ceramide-induced channel formation.[3]
Phase Transition Temperature (Tm) of Pure Hydrated Ceramides C2: 54°C, C6: 60°C[4]C16: 93°C[4]N/A

Differential Regulation of Cellular Signaling Pathways

The distinct biophysical properties of short-chain and long-chain ceramides translate into differential effects on cellular signaling cascades. While short-chain ceramides have been instrumental in elucidating ceramide-mediated signaling, it is crucial to recognize that their effects do not always perfectly mimic those of endogenous long-chain ceramides.

Apoptosis

Both short- and long-chain ceramides are generally considered pro-apoptotic lipids. However, the specific mechanisms and contexts can differ. Saturated long-chain ceramides, such as C16:0 and C18:0, are potent inducers of apoptosis, a function linked to their ability to form stable, ordered domains within membranes that facilitate the recruitment and activation of apoptotic machinery.[5] Unsaturated long-chain ceramides, in contrast, show reduced or no apoptotic activity.[5]

Short-chain ceramides, like C2-ceramide, can also induce apoptosis and have been shown to trigger the release of mitochondrial cytochrome c.[6] However, their higher mobility and different membrane-perturbing properties may lead to effects that are not entirely representative of endogenous ceramide signaling.[5]

Below is a generalized workflow for studying ceramide-induced apoptosis:

cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cells treatment Treat with Short-Chain or Long-Chain Ceramide start->treatment control Vehicle Control start->control viability Cell Viability Assay (e.g., MTT, WST-1) treatment->viability annexin Annexin V/PI Staining (Flow Cytometry) treatment->annexin caspase Caspase Activity Assay treatment->caspase cytochrome Cytochrome c Release (Western Blot) treatment->cytochrome control->viability control->annexin control->caspase control->cytochrome compare Compare Treatment vs. Control viability->compare annexin->compare caspase->compare cytochrome->compare

Experimental workflow for assessing ceramide-induced apoptosis.
Proliferation and Cell Growth

The role of ceramides in cell proliferation is highly dependent on their acyl chain length. Long-chain ceramides (C16:0, C18:0) generally exhibit anti-proliferative effects.[7] In contrast, very-long-chain ceramides (e.g., C24:0) have been shown to promote cell proliferation in certain cancer cell lines.[7] This highlights a critical functional divergence based on chain length that has significant implications for cancer biology.

Inflammation and Stress Responses

Ceramides are key mediators in inflammatory and stress signaling pathways, including the NF-κB, MAPK, and Akt pathways.

  • NF-κB Pathway: Short-chain C2-ceramide has been shown to trigger an NF-κB-dependent survival pathway in some contexts, suggesting a complex, and not solely pro-death, role for ceramides.[8] However, in other scenarios, ceramide can inhibit NF-κB activation, leading to reduced production of inflammatory cytokines like IL-2.[9] The precise effect appears to be cell-type and stimulus-dependent.

  • MAPK Pathway: Ceramides can activate the p38 MAPK and JNK stress signaling pathways, which are often associated with apoptosis.[10] This activation can be mediated by the upregulation of thioredoxin-interacting protein (Txnip).[10]

  • Akt Pathway: Ceramides are generally considered negative regulators of the pro-survival Akt signaling pathway.[4] They can inhibit the translocation of Akt to the plasma membrane and stimulate its dephosphorylation by protein phosphatase 2A.[4]

The following diagram illustrates the differential impact of ceramides on these key signaling pathways:

cluster_ceramides Ceramide Species cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes sc_cer Short-Chain Ceramides (e.g., C2, C6) akt Akt Pathway sc_cer->akt Inhibits mapk MAPK Pathway (p38, JNK) sc_cer->mapk Activates nfkb NF-κB Pathway sc_cer->nfkb Modulates lc_cer Long-Chain Ceramides (e.g., C16, C18) lc_cer->akt Inhibits lc_cer->mapk Activates apoptosis Apoptosis lc_cer->apoptosis proliferation Proliferation lc_cer->proliferation vlc_cer Very-Long-Chain Ceramides (e.g., C24) vlc_cer->proliferation akt->apoptosis survival Survival akt->survival mapk->apoptosis inflammation Inflammation nfkb->inflammation nfkb->survival

References

A Researcher's Guide to Cross-Validation of Ceramide C4 Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive lipids like Ceramide C4 (C4-Cer) is paramount. As a key signaling molecule in cellular processes such as apoptosis, cell proliferation, and inflammation, precise measurement is crucial for understanding its physiological roles and therapeutic potential. This guide provides an objective comparison of the most common analytical methods for Ceramide C4 quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Thin-Layer Chromatography (HPTLC)—supported by experimental data and detailed protocols.

Comparative Analysis of Quantitative Performance

The selection of a quantification method should be guided by the specific requirements of the study, considering factors such as sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of the three major platforms for Ceramide C4 analysis.

ParameterLC-MS/MSELISAHPTLC
Principle Separation by chromatography, detection by mass-to-charge ratioAntigen-antibody binding, colorimetric/fluorometric detectionSeparation by adsorption on a stationary phase, densitometric quantification
Specificity Very High (distinguishes isoforms)Moderate to High (potential cross-reactivity)Moderate (separates classes, not individual species)
Sensitivity (LOD) Very High (sub-fmol to low pg/mL)[1]High (e.g., ~18.75 pg/mL)[2]Moderate (e.g., ~10 ng/mL)[3]
Limit of Quantification (LOQ) Very High (fmol to low pg/mL range)[1][4]High (e.g., ~31.2 pg/mL)[5][2]Moderate (e.g., ~30 ng/mL)[3]
**Linearity (R²) **Excellent (>0.99)[6]Good (>0.99)Good (>0.99)
Throughput High (with automation)Very HighModerate
Cost per Sample HighLow to ModerateLow
Instrumentation Cost Very HighLowModerate

In-Depth Experimental Protocols

Detailed and validated methodologies are critical for reproducible and accurate quantification. The following sections outline standardized protocols for each of the discussed techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Widely regarded as the gold standard, LC-MS/MS offers unparalleled sensitivity and specificity for ceramide analysis.[6]

a) Sample Preparation (Lipid Extraction):

  • To a 100 µL sample (e.g., plasma, cell lysate), add an internal standard (e.g., C17-Ceramide).

  • Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (2:1, v/v).

  • Vortex the mixture vigorously and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the dried lipid film in an appropriate solvent (e.g., methanol/acetonitrile) for injection.

b) LC Separation:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to separate the ceramides (B1148491).

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

c) MS/MS Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is common.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transition for Ceramide C4 and its internal standard.

  • Data Analysis: The concentration of Ceramide C4 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput and cost-effective alternative, suitable for screening large numbers of samples.

a) Assay Principle (Competitive ELISA):

  • A microplate is pre-coated with a ceramide antigen.

  • Samples and standards containing Ceramide C4 are added to the wells, along with a biotinylated anti-ceramide antibody.

  • Ceramide C4 in the sample competes with the coated ceramide for binding to the antibody.

  • After incubation and washing, a streptavidin-HRP conjugate is added, which binds to the captured biotinylated antibody.

  • A substrate solution (e.g., TMB) is added, and the color development is stopped. The signal intensity is inversely proportional to the amount of Ceramide C4 in the sample.[5][2]

b) Experimental Procedure:

  • Prepare standards and samples at appropriate dilutions.

  • Add 50 µL of standards and samples to the respective wells of the pre-coated microplate.

  • Immediately add 50 µL of biotinylated anti-ceramide antibody solution to each well.

  • Incubate for 45 minutes at 37°C.[5]

  • Wash the plate multiple times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.[2]

  • Wash the plate again.

  • Add 90 µL of TMB substrate and incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate Ceramide C4 concentrations from the standard curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples and is particularly useful for separating different lipid classes.

a) Sample Preparation:

  • Extract lipids from the sample as described for LC-MS/MS.

  • Reconstitute the dried lipid extract in a small volume of a non-polar solvent like chloroform/methanol.

b) HPTLC Analysis:

  • Plate: HPTLC silica (B1680970) gel 60 plates.

  • Sample Application: Apply samples and standards as bands using an automated applicator.

  • Developing Solvent: A mixture of non-polar and polar solvents, such as chloroform/methanol (e.g., 50:3, v/v), is used to separate the ceramide classes.[7]

  • Detection: After development, the plate is dried and sprayed with a visualization reagent (e.g., primuline (B81338) or iodine vapor).

  • Quantification: The bands are quantified using a densitometer by measuring the intensity of the fluorescence or color.

Visualizing the Context: Signaling Pathways and Workflows

Understanding the biological context and the analytical workflow is essential for robust research. The following diagrams, generated using Graphviz, illustrate the role of Ceramide C4 in apoptosis and a typical cross-validation workflow.

Ceramide_Apoptosis_Pathway Ceramide C4-Mediated Apoptosis Signaling ext_stimuli External Stressors (e.g., UV, Chemotherapy) asmase Acid Sphingomyelinase (aSMase) ext_stimuli->asmase death_receptors Death Receptors (e.g., Fas, TNFR) death_receptors->asmase caspase8 Caspase-8 Activation death_receptors->caspase8 sphingomyelin Sphingomyelin asmase->sphingomyelin ceramide_c4 Ceramide C4 sphingomyelin->ceramide_c4 Hydrolysis mitochondria Mitochondria ceramide_c4->mitochondria ceramide_c4->caspase8 bax Bax Activation mitochondria->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Ceramide C4 in Apoptosis Signaling.

Cross_Validation_Workflow Cross-Validation Workflow for Ceramide C4 Quantification sample_prep Sample Preparation (e.g., Cell Lysates, Plasma) lipid_extraction Lipid Extraction sample_prep->lipid_extraction lc_ms LC-MS/MS Analysis lipid_extraction->lc_ms elisa ELISA Analysis lipid_extraction->elisa hptlc HPTLC Analysis lipid_extraction->hptlc data_analysis Quantitative Data Analysis lc_ms->data_analysis elisa->data_analysis hptlc->data_analysis comparison Method Comparison (Accuracy, Precision, Correlation) data_analysis->comparison conclusion Conclusion on Method Performance comparison->conclusion

Caption: Workflow for Method Cross-Validation.

Conclusion

The choice of quantification method for Ceramide C4 has significant implications for experimental outcomes. LC-MS/MS stands out as the most specific and sensitive method, making it ideal for detailed mechanistic studies and when precise quantification of individual ceramide species is required. ELISA offers a practical alternative for high-throughput screening and large-scale clinical studies where cost and speed are major considerations, though with a potential trade-off in specificity.[8][9] HPTLC provides a low-cost option for the separation and semi-quantitative analysis of ceramide classes. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for generating reliable and meaningful data in the study of ceramide signaling.

References

A Researcher's Guide to Stable Isotope-Labeled Internal Standards for Ceramide (d18:1/18:0) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive lipids like Ceramide (d18:1/18:0) is paramount for unraveling their complex roles in cellular signaling and disease pathogenesis. The use of stable isotope-labeled internal standards in mass spectrometry-based lipidomics is the gold standard for achieving reliable quantitative data by correcting for variability during sample preparation and analysis.[1] This guide provides an objective comparison of commonly used stable isotope-labeled internal standards for Ceramide (d18:1/18:0), supported by experimental data and detailed protocols to aid in the selection of the most appropriate standard for your research needs.

Comparing the Alternatives: A Head-to-Head Look at Performance

The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to ensure equivalent behavior throughout the analytical workflow, from extraction to detection.[2] For Ceramide (d18:1/18:0), the primary choices for internal standards are deuterium-labeled (e.g., Cer(d18:1/18:0)-d7), carbon-13-labeled analogs, and structurally related odd-chain ceramides (B1148491) (e.g., Cer(d18:1/17:0)).

Stable isotope-labeled standards, such as deuterium (B1214612) or carbon-13 labeled ceramides, are considered the "gold standard" as they are chemically identical to the analyte, differing only in isotopic composition.[3] This near-identical nature ensures they co-elute chromatographically and exhibit very similar ionization efficiencies to the endogenous analyte, providing the most accurate correction.[3] While odd-chain ceramides like C17-Ceramide are structurally similar and not naturally abundant in most mammalian tissues, they may not perfectly co-elute with C18-Ceramide, which can lead to less effective compensation for matrix effects.[3]

Below is a summary of key performance characteristics for different types of internal standards used in Ceramide (d18:1/18:0) analysis.

FeatureDeuterium-Labeled (e.g., Cer(d18:1/18:0)-d7)¹³C-Labeled CeramideOdd-Chain Ceramide (e.g., C17-Ceramide)
Chromatographic Co-elution May exhibit a slight retention time shift compared to the unlabeled analyte due to the isotope effect.[1]Co-elutes perfectly with the unlabeled analyte.[1]Retention time will differ from the C18 analyte.[3]
Matrix Effect Compensation Potential for slight retention time shift can lead to incomplete compensation for matrix effects.[1]Provides the most accurate compensation due to identical chromatographic behavior.[1]May not fully compensate for matrix effects experienced by the C18 analyte due to different elution times.[3]
Analyte-Specific Correction Provides highly specific correction for Cer(d18:1/18:0).[3]Offers the highest specificity for Cer(d18:1/18:0) correction.Can be used for the quantification of multiple ceramide species, but with potentially lower accuracy for each.[3]
Linearity (R²) Typically > 0.99 in various biological matrices like human plasma.[2]Expected to be > 0.99.[4]Reported as 0.9976 in mammalian cells for C18 Ceramide quantification.[5]
Recovery Generally high and consistent, mimicking the native analyte.[2]Expected to be very similar to the native analyte.Must be carefully validated for the specific matrix as it can differ from the analyte of interest.[2]

Experimental Protocols: A Generalized Workflow

The following protocol outlines a typical workflow for the quantification of Ceramide (d18:1/18:0) in biological samples using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Lipid Extraction (Bligh and Dyer Method)[2]
  • Internal Standard Spiking: To a known quantity of your sample (e.g., plasma, tissue homogenate, or cell pellet), add a precise amount of the chosen stable isotope-labeled internal standard solution (e.g., Cer(d18:1/18:0)-d7).[2] The concentration of the internal standard should be comparable to the expected endogenous analyte concentration.[6]

  • Solvent Addition: Add a mixture of chloroform (B151607) and methanol (B129727) (typically in a 1:2 v/v ratio) to the sample.[2]

  • Phase Separation: Vortex the mixture thoroughly and then add chloroform and water to induce phase separation.

  • Lipid Collection: Centrifuge the sample to achieve clear phase separation. Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and acetonitrile.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase A: Acetonitrile/water (1:1, v/v) with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[7]

    • Mobile Phase B: Acetonitrile/isopropanol/water (10:88:2, v/v/v) with 0.02% formic acid and 2 mM ammonium formate.[7]

    • Gradient: Employ a suitable gradient elution to separate the ceramides.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[3]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[8]

    • MRM Transitions:

      • Cer(d18:1/18:0): m/z 566.6 → 264.3[9]

      • Cer(d18:1/18:0)-d7: m/z 573.6 → 264.4[3] or m/z 573.6 -> 271.3[9]

Data Analysis
  • Peak Integration: Integrate the chromatographic peak areas for both the endogenous Ceramide (d18:1/18:0) and the stable isotope-labeled internal standard.[1]

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.[1]

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of calibration standards (known concentrations of unlabeled Ceramide (d18:1/18:0) spiked with a constant amount of internal standard) against their corresponding concentrations.[2]

  • Quantification: Determine the concentration of Ceramide (d18:1/18:0) in the unknown samples by interpolating their peak area ratios on the calibration curve.[1]

Visualizing the Process

To further clarify the experimental workflow and the biological context of ceramide analysis, the following diagrams are provided.

G Experimental Workflow for Ceramide Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Spike Spike with Stable Isotope- Labeled Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Lipid Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection - MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Generation Ratio->Calibrate Quantify Quantification of Endogenous Ceramide Calibrate->Quantify

Caption: A generalized workflow for the quantitative analysis of ceramides using a stable isotope-labeled internal standard and LC-MS/MS.

G Simplified Ceramide Signaling Context cluster_synthesis De Novo Synthesis cluster_pathways Downstream Signaling cluster_catabolism Catabolism Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Dihydroceramide Dihydroceramide SPT->Dihydroceramide CerS Ceramide Synthase (CerS) Dihydroceramide->CerS Ceramide Ceramide CerS->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycle Cell Cycle Arrest Ceramide->CellCycle Inflammation Inflammation Ceramide->Inflammation CDase Ceramidase Ceramide->CDase Sphingosine Sphingosine CDase->Sphingosine SPHK Sphingosine Kinase Sphingosine->SPHK S1P Sphingosine-1-Phosphate SPHK->S1P

Caption: A simplified diagram illustrating the central role of ceramide in sphingolipid metabolism and cellular signaling pathways.

References

A Comparative Guide to Ceramide Analysis: LC-MS/MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides (B1148491) are a class of bioactive sphingolipids that play a pivotal role in various cellular processes, including apoptosis, cell proliferation, and inflammation.[1] Accurate quantification of different ceramide species is crucial for understanding their roles in health and disease and for the development of novel therapeutics. This guide provides an objective comparison of two common analytical techniques for ceramide analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

At a Glance: LC-MS/MS vs. HPLC for Ceramide Analysis

FeatureLC-MS/MSHPLC (with UV/Fluorescence Detection)
Sensitivity High (pg to fg range)Moderate to Low (pmol to ng range)
Specificity Very HighModerate
Throughput HighModerate
Sample Prep Relatively simpleOften requires derivatization
Cost HighLower
Expertise Requires specialized knowledgeMore widely accessible

Quantitative Performance Comparison

The choice of analytical method often hinges on its quantitative performance. The following tables summarize the key performance parameters for LC-MS/MS and HPLC-based methods for ceramide analysis, collated from various studies. It is important to note that direct head-to-head comparisons across a wide range of ceramides under identical conditions are limited in published literature.

Table 1: Quantitative Performance of LC-MS/MS for Ceramide Analysis
Ceramide SpeciesLOD (Limit of Detection)LOQ (Limit of Quantification)Linearity RangeRecoveryReference
Various5–50 pg/mL0.01-0.50 ng/mL2.8-714 ng70-99%[2]
C22:0-0.02 µg/mL0.02–4 µg/mL109%[3]
C24:0-0.08 µg/mL0.08–16 µg/mL114%[3]
Table 2: Quantitative Performance of HPLC for Ceramide Analysis
Detection MethodCeramide SpeciesLOD (Limit of Detection)LOQ (Limit of Quantification)Linearity RangeRecoveryReference
FluorescenceVarious< 1 pmol---[4][5][6]
FluorescenceTotal Ceramides-2 pmol2-200 µL plasma87-113%[7][8]
FluorescenceTotal Ceramides0.1 pmol1 pmol1-50 mg hair98.53-99.55%[9]
FluorescenceCeramide< 5 ng-->85%[10]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for ceramide analysis using both LC-MS/MS and HPLC.

LC-MS/MS: A High-Sensitivity Approach

LC-MS/MS has become the gold standard for ceramide analysis due to its high sensitivity and specificity, allowing for the quantification of individual ceramide species even in complex biological matrices.[1]

Sample Preparation (from Plasma)

  • Lipid Extraction: To 50 µL of plasma, add internal standards (e.g., C17:0 and C25:0 ceramides). Extract lipids using a chloroform (B151607)/methanol mixture (e.g., Bligh and Dyer method).[2]

  • Phase Separation: Induce phase separation by adding chloroform and water. Collect the lower organic phase.[2]

  • Drying and Reconstitution: Dry the extracted lipids under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.[2]

Chromatographic and Mass Spectrometric Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase column, such as a C8 or C18, is commonly used.[2]

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.2% formic acid) and an organic solvent (e.g., acetonitrile/isopropanol with 0.2% formic acid) is typically employed.[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is often used for its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[2]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common for ceramide analysis.[2]

  • Detection: In MRM mode, specific precursor-to-product ion transitions for each ceramide species and the internal standards are monitored for quantification.[3]

HPLC with Fluorescence Detection: A Cost-Effective Alternative

HPLC with fluorescence detection offers a more accessible and cost-effective method for ceramide analysis, although it generally requires a derivatization step to make the ceramides fluorescent.

Sample Preparation and Derivatization

  • Lipid Extraction: Extract lipids from the biological sample as described for the LC-MS/MS method.

  • Hydrolysis (for total ceramides): For the quantification of total ceramides, the extracted lipids can be deacylated to release sphingosine (B13886).[7][8]

  • Derivatization: The free hydroxyl group of the ceramide or the amino group of the released sphingosine is reacted with a fluorescent labeling reagent, such as o-phthaldialdehyde (OPA) or anthroyl cyanide.[4][5][6][7][8]

Chromatographic Conditions

  • LC System: A standard HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column is typically used.[7][8]

  • Mobile Phase: An isocratic or gradient elution with a mobile phase such as methanol/water is common.[7][8]

  • Detection: The fluorescence detector is set to the specific excitation and emission wavelengths of the chosen fluorescent tag (e.g., λex 340 nm and λem 435 nm for OPA).[7][8]

Mandatory Visualizations

Experimental Workflow Comparison

G cluster_0 LC-MS/MS Workflow cluster_1 HPLC-Fluorescence Workflow A1 Biological Sample A2 Lipid Extraction (e.g., Bligh & Dyer) A1->A2 A3 Dry Down & Reconstitute A2->A3 A4 LC Separation (Reversed-Phase) A3->A4 A5 ESI Ionization A4->A5 A6 MS/MS Detection (MRM Mode) A5->A6 A7 Data Analysis A6->A7 B1 Biological Sample B2 Lipid Extraction B1->B2 B3 Derivatization (Fluorescent Tagging) B2->B3 B4 LC Separation (Reversed-Phase) B3->B4 B5 Fluorescence Detection B4->B5 B6 Data Analysis B5->B6

Caption: Comparative experimental workflows for ceramide analysis.

Ceramide Signaling Pathway

G cluster_pathway Ceramide Signaling Stress Stress Stimuli (e.g., TNF-α, Chemo) SMase SMase Stress->SMase SM Sphingomyelin Ceramide Ceramide SM->Ceramide hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation DeNovo De Novo Synthesis DeNovo->Ceramide SMase->SM

Caption: Simplified overview of ceramide signaling pathways.

Concluding Remarks

The choice between LC-MS/MS and HPLC for ceramide analysis is contingent on the specific requirements of the research. For high-sensitivity, high-specificity, and high-throughput analysis of individual ceramide species, LC-MS/MS is the superior method. However, for laboratories with limited resources or for applications where the quantification of total ceramides is sufficient, HPLC with fluorescence detection provides a viable and more accessible alternative. Researchers should carefully consider the trade-offs between sensitivity, specificity, cost, and the level of detail required for their particular study when selecting an analytical platform.

References

A Researcher's Guide to Ceramide Extraction: A Comparative Analysis of Efficiency and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ceramides (B1148491) is paramount for advancing our understanding of their roles in health and disease. The efficiency of the initial extraction step is a critical determinant of the accuracy and reliability of downstream analyses. This guide provides an objective comparison of commonly employed ceramide extraction methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

Ceramides, a class of bioactive sphingolipids, are integral to a multitude of cellular processes, including signaling, proliferation, and apoptosis. Their dysregulation has been implicated in numerous pathologies, making them a key target in drug development and disease biomarker discovery. The selection of an optimal extraction method is therefore a crucial first step in any ceramide-focused investigation. This guide compares the performance of traditional and modern extraction techniques, offering insights into their efficiency, advantages, and limitations.

Comparative Analysis of Ceramide Extraction Efficiency

The efficiency of ceramide extraction can vary significantly depending on the chosen method, the biological matrix, and the specific ceramide species being targeted. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Comparison of Extraction Efficiency for Total Ceramides
Extraction Method Sample Matrix Reported Yield/Recovery Reference
Bligh & DyerHuman Plasma78 - 91%[1]
Rat Liver70 - 99%[1]
Rat Muscle71 - 95%[1]
Ultrasound-Assisted Extraction (UAE)Sea Red Rice Bran12.48 ± 0.09% (crude extract)[2]
Supercritical Fluid Extraction (SFE)Sea Red Rice Bran10.48 ± 0.06% (crude extract)[2]
Traditional Solvent ExtractionSea Red Rice Bran8.36 ± 0.03% (crude extract)[2]
Protein Precipitation (Methanol)Human Plasma96 - 101% (for various sphingolipids)[3]
Table 2: Recovery of Specific Ceramide Subspecies Using a Bligh & Dyer Based Method from Human Plasma
Ceramide Species Recovery Rate (%)
C14:078 ± 7
C16:085 ± 9
C18:188 ± 10
C18:091 ± 11
C20:089 ± 9
C24:182 ± 8
C24:080 ± 7

Data adapted from a study utilizing a Bligh and Dyer based extraction followed by LC-ESI-MS/MS analysis.[1]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for achieving reproducible and comparable results. Below are representative protocols for the main extraction methods discussed.

Bligh and Dyer Method (for Plasma)

This method is a widely used liquid-liquid extraction technique for total lipid recovery.

Materials:

  • Plasma sample

  • Chloroform (B151607)

  • Methanol

  • Deionized Water

  • Glass centrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of plasma in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for 1 minute.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for downstream analysis (e.g., methanol/acetonitrile).

Folch Method (for Tissues)

Similar to the Bligh and Dyer method, the Folch method is another gold standard for lipid extraction, particularly from solid samples.

Materials:

  • Tissue sample (homogenized)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Homogenize the tissue sample in a 20-fold volume of chloroform:methanol (2:1, v/v).

  • Filter the homogenate to remove solid debris.

  • Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.

  • Centrifuge at 1,000 x g for 10 minutes at 4°C to induce phase separation.

  • Aspirate the upper aqueous phase and discard.

  • Collect the lower organic phase.

  • Wash the organic phase with a small volume of a methanol:water (1:1, v/v) solution without mixing the phases.

  • Remove the upper wash phase.

  • Dry the purified organic phase under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for analysis.

Ultrasound-Assisted Extraction (UAE) (for Plant Material)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, often leading to higher yields and shorter extraction times.

Materials:

  • Dried and powdered plant material (e.g., rice bran)

  • Ethanol (B145695) (95%)

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Mix the powdered plant material with 95% ethanol at a specific solid-to-liquid ratio (e.g., 1:10 g/mL).

  • Place the mixture in an ultrasonic bath or use a probe sonicator.

  • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes) and temperature (e.g., 40-50°C).

  • After sonication, centrifuge the mixture to pellet the solid material.

  • Collect the supernatant containing the extracted lipids.

  • Concentrate the extract using a rotary evaporator to remove the solvent.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a "green" alternative to organic solvents.

Materials:

  • Dried and ground sample

  • Supercritical fluid extraction system

  • CO2 cylinder

  • Co-solvent (e.g., ethanol)

Procedure:

  • Pack the ground sample into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to a supercritical state (e.g., >73.8 bar and >31.1°C).

  • Introduce a co-solvent like ethanol to modify the polarity of the supercritical fluid and enhance ceramide solubility.

  • Maintain the desired pressure, temperature, and flow rate for the extraction period.

  • Depressurize the system in a collection vessel, causing the CO2 to return to a gaseous state and the extracted lipids to precipitate.

  • Collect the ceramide-rich extract.

Protein Precipitation (for Plasma)

This method is often used as a simple and rapid sample clean-up step prior to LC-MS/MS analysis.

Materials:

  • Plasma sample

  • Ice-cold methanol

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a small volume of plasma (e.g., 50 µL), add a 3 to 4-fold excess of ice-cold methanol.

  • Vortex the mixture vigorously for 30 seconds to precipitate the proteins.

  • Incubate the mixture at a low temperature (e.g., -20°C) for 20 minutes to enhance precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the lipids, leaving the protein pellet behind.

  • The supernatant can be directly injected for LC-MS/MS analysis or dried and reconstituted in a suitable solvent.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the general workflows for traditional and modern ceramide extraction techniques.

Traditional_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Sample Biological Sample (Plasma, Tissue, etc.) Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization PhaseSeparation Phase Separation (Addition of Water/Saline) Homogenization->PhaseSeparation Centrifugation Centrifugation PhaseSeparation->Centrifugation OrganicPhase Collect Lower Organic Phase Centrifugation->OrganicPhase Drying Drying under Nitrogen OrganicPhase->Drying Reconstitution Reconstitution Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for traditional biphasic solvent extraction methods like Folch and Bligh & Dyer.

Modern_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing Sample Biological Sample UAE Ultrasound-Assisted Extraction (UAE) Sample->UAE SFE Supercritical Fluid Extraction (SFE) Sample->SFE PPT Protein Precipitation (PPT) Sample->PPT Separation Separation of Extract/Supernatant UAE->Separation SFE->Separation PPT->Separation Concentration Solvent Removal/ Concentration Separation->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis

Caption: General workflows for modern ceramide extraction techniques.

Conclusion

The choice of an appropriate ceramide extraction method is a critical decision that directly impacts the quality and reliability of research data. Traditional methods like the Folch and Bligh & Dyer procedures remain robust and widely used, offering high recovery rates for a broad range of lipids. However, they involve the use of hazardous chlorinated solvents.

Newer, "green" technologies such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) present promising alternatives, often providing comparable or even higher extraction yields with reduced solvent consumption and shorter processing times. Protein precipitation offers a simple and high-throughput approach, particularly suitable for large-scale clinical studies where rapid sample processing is essential.

Ultimately, the optimal extraction method will depend on the specific research question, the nature of the biological sample, the target ceramide species, and the available instrumentation. Researchers are encouraged to carefully consider the advantages and limitations of each technique, and where possible, validate the chosen method for their specific application to ensure the generation of accurate and reproducible data in the pursuit of advancing our understanding of ceramide biology.

References

A Comparative Guide to Bligh and Dyer vs. Folch Extraction for Ceramide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ceramides (B1148491) is crucial for understanding their role in cellular processes and disease pathogenesis. The choice of lipid extraction method is a critical first step that can significantly impact the final analytical results. This guide provides an objective comparison of two classical and widely used lipid extraction methods, Bligh and Dyer and Folch, with a specific focus on their efficiency for ceramide extraction.

This comparison is supported by experimental data to aid in the selection of the most appropriate method for your research needs.

Introduction to Bligh and Dyer and Folch Extractions

Both the Bligh and Dyer and the Folch methods are liquid-liquid extraction techniques that utilize a mixture of chloroform (B151607) and methanol (B129727) to extract lipids from biological samples. The fundamental principle involves the partitioning of lipids into a non-polar chloroform phase, while more polar molecules remain in the aqueous/methanol phase.

The Bligh and Dyer method , first published in 1959, was developed as a rapid and less solvent-intensive alternative to the Folch method. It is particularly well-suited for samples with high water content.[1]

The Folch method , established in 1957, is renowned for its exhaustive lipid extraction capabilities and is often considered the "gold standard." It employs a larger volume of solvent relative to the sample size.[2]

Performance Comparison for Ceramide Extraction

While both methods are effective for general lipid extraction, their performance can differ, especially for less abundant lipid species like ceramides. The choice of method and the optimization of parameters such as the sample-to-solvent ratio are critical for achieving high recovery of these important signaling molecules.[3]

Experimental data from a study on human plasma lipidomics indicates that for low-abundant lipid species, including ceramides, the solvent volume plays a significant role in extraction efficiency.[3] A higher sample-to-solvent ratio generally leads to better recovery. The Folch method, which inherently uses a larger solvent volume, often demonstrates superior performance in this regard.

For samples with a lipid content greater than 2%, the Folch method has been shown to yield a substantially higher amount of lipids compared to the Bligh and Dyer method.[2] A comparative study on various lipid extraction protocols concluded that the Folch method was the most effective for the extraction of a broad range of lipid classes, including ceramides.

Quantitative Data Summary

The following table summarizes the comparative performance of the Bligh and Dyer and Folch methods for the extraction of a specific ceramide species (Cer(d18:1/22:0)) from human plasma, as indicated by the peak area in LC-MS analysis. A higher peak area corresponds to a greater amount of the analyte detected.

Extraction MethodSample-to-Solvent Ratio (v/v)Relative Peak Area of Cer(d18:1/22:0) (Arbitrary Units)
Bligh and Dyer1:20Lower
Folch1:20Higher

Data adapted from a study on human plasma-based lipidomics, which demonstrated that the Folch method provided higher peak areas for low-abundant lipid species like ceramides at an optimized sample-to-solvent ratio.[3]

Experimental Protocols

Below are detailed, generalized protocols for both the Bligh and Dyer and Folch extraction methods. It is important to note that these may need to be optimized based on the specific sample type and downstream analytical requirements.

Bligh and Dyer Extraction Protocol

This protocol is suitable for a 1 mL liquid sample (e.g., plasma, cell suspension).

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1 mL of the sample in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.

  • Add 1.25 mL of chloroform to the tube and vortex for 30 seconds.

  • Add 1.25 mL of deionized water to the tube and vortex for another 30 seconds. This will induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to achieve a clear separation of the two phases.

  • Two distinct phases will be visible: an upper aqueous (methanol/water) phase and a lower organic (chloroform) phase containing the lipids. A protein disk may be present at the interface.

  • Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the interface and the upper phase.

  • The collected organic phase, containing the ceramides, can then be dried under a stream of nitrogen and reconstituted in an appropriate solvent for further analysis.

Folch Extraction Protocol

This protocol is suitable for 1 gram of tissue sample.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or deionized water)

  • Homogenizer

  • Glass centrifuge tubes with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenize 1 gram of the tissue sample in 20 mL of a chloroform:methanol (2:1, v/v) mixture using a homogenizer until a uniform consistency is achieved.

  • Transfer the homogenate to a glass centrifuge tube.

  • Agitate the mixture for 15-20 minutes on an orbital shaker at room temperature.

  • Add 4 mL (0.2 volumes of the total solvent mixture) of 0.9% NaCl solution to the tube.

  • Vortex the mixture for 1 minute to facilitate washing of the organic phase.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Two distinct phases will be formed: an upper aqueous phase (methanol/water/salt) and a lower organic phase (chloroform) containing the lipids.

  • Carefully aspirate and discard the upper aqueous phase.

  • Collect the lower organic phase, which contains the extracted ceramides.

  • The organic phase can be dried under a stream of nitrogen and the lipid extract reconstituted for subsequent analysis.

Visualization of the Lipid Extraction Workflow

The following diagram illustrates the general workflow for both the Bligh and Dyer and Folch lipid extraction methods, highlighting the key steps from sample preparation to the final lipid extract.

Lipid_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_analysis Downstream Analysis Sample Biological Sample (e.g., Plasma, Tissue) Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization Phase_Separation Induce Phase Separation (add Chloroform/Water or Saline) Homogenization->Phase_Separation Centrifugation Centrifugation Phase_Separation->Centrifugation Aqueous_Phase Upper Aqueous Phase (Polar Metabolites) Centrifugation->Aqueous_Phase Discard Organic_Phase Lower Organic Phase (Lipids including Ceramides) Centrifugation->Organic_Phase Collect Drying Drying under Nitrogen Organic_Phase->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis

Caption: General workflow of lipid extraction using Bligh and Dyer or Folch methods.

Conclusion

Both the Bligh and Dyer and Folch methods are robust and reliable for lipid extraction. However, for the specific application of ceramide analysis, the evidence suggests that the Folch method may offer superior recovery, particularly for samples with a higher lipid content and for achieving a more comprehensive lipid profile. The larger solvent-to-sample ratio used in the Folch protocol appears to be advantageous for the exhaustive extraction of less abundant lipid species like ceramides.

Researchers should consider the nature of their sample, the expected lipid content, and the specific research question when selecting an extraction method. For untargeted lipidomics studies aiming to capture a broad range of lipids including ceramides, the Folch method is often the preferred choice. For routine analysis of samples with low lipid content or when solvent consumption is a concern, the Bligh and Dyer method remains a viable option. In all cases, optimization of the chosen protocol for the specific sample matrix is highly recommended to ensure accurate and reproducible results.

References

A Comparative Guide to Ceranib-1 and Ceranib-2: Potent Ceramidase Inhibitors for Validation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ceranib-1 and Ceranib-2, two non-lipid inhibitors of ceramidase activity, to assist researchers in selecting the appropriate tool for their validation studies. This document summarizes their performance, provides detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to Ceranib-1 and Ceranib-2

Ceranib-1 and its more potent analog, Ceranib-2, are small molecule inhibitors of ceramidases, the enzymes responsible for the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. By inhibiting ceramidase, these compounds disrupt the "sphingolipid rheostat," a critical balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P).[1][2] This mechanism makes them valuable tools for studying the role of ceramide in various cellular processes, including apoptosis, cell cycle arrest, and as potential anticancer agents.[1][2]

Performance Comparison

Ceranib-2 consistently demonstrates greater potency than Ceranib-1 in inhibiting both cellular ceramidase activity and cell proliferation. The following tables summarize the quantitative data from studies on various cell lines.

Table 1: Inhibition of Cellular Ceramidase Activity
CompoundCell LineIC₅₀ (µM)Reference
Ceranib-1SKOV355[1]
Ceranib-2SKOV328[1]

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, ceramidase activity) is reduced by half.

Table 2: Anti-proliferative Activity
CompoundCell LineIC₅₀ (µM)Assay DurationReference
Ceranib-1SKOV3 (human ovarian cancer)3.9272 hours[1]
Ceranib-2SKOV3 (human ovarian cancer)0.7372 hours[1]
Ceranib-2T-98G (human glioblastoma)7 (24h), 0.9 (48h)24 & 48 hours[3]
Ceranib-2U-87MG (human glioblastoma)>50 (24h & 48h)24 & 48 hours[3]
Ceranib-2C6 (rat glioma)>50 (24h & 48h)24 & 48 hours[3]
Ceranib-2HNA (human normal glia)>50 (24h)24 hours[3]
Ceranib-2MCF-7 (human breast cancer)1324 hours[4]
Ceranib-2A549 (human lung carcinoma)2224 hours[5]
Ceranib-2H460 (human large cell lung cancer)824 hours[5]

Comparison with Other Ceramidase Inhibitors

While direct comparative studies are limited, the following table provides IC₅₀ values for other known ceramidase inhibitors to offer a broader context. It is important to note that experimental conditions can vary between studies.

Table 3: Comparison with Alternative Ceramidase Inhibitors
InhibitorTargetCell Line/Assay SystemIC₅₀ / KᵢReference
N-oleoylethanolamineCeramidaseSKOV3~60 µM (cell death)[1]
DMAPPCeramidaseSKOV3>300 µM[1]
B13Acid CeramidaseMCF7 cell lysate27.7 µM[6]
SACLACAcid CeramidaseIn vitroKᵢ = 97.1 nM[7]

Mechanism of Action: The Sphingolipid Rheostat

Ceranib-1 and Ceranib-2 exert their effects by inhibiting ceramidase, leading to an accumulation of intracellular ceramide and a subsequent decrease in sphingosine and S1P. This shift in the ceramide/S1P balance promotes pro-apoptotic signaling pathways.

Sphingolipid_Metabolism cluster_0 Cell Membrane cluster_1 Intracellular Sphingomyelin Sphingomyelin Sphingomyelinase Sphingomyelinase Ceramide Ceramide (Pro-Apoptotic) Apoptosis Apoptosis Ceramide->Apoptosis Ceramidase Ceramidase Ceramide->Ceramidase substrate for Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK substrate for S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) Proliferation Cell Survival & Proliferation S1P->Proliferation Sphingomyelinase->Ceramide hydrolyzes Ceramidase->Sphingosine produces SphK->S1P phosphorylates to Ceranib Ceranib-1 / Ceranib-2 Ceranib->Ceramidase inhibits

Caption: Sphingolipid metabolism and the action of Ceranibs.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of validation studies.

Fluorogenic Ceramidase Activity Assay

This assay measures the ability of a compound to inhibit ceramidase activity in a cellular context.

Materials:

  • Cells of interest (e.g., SKOV3)

  • 96-well plates

  • Cell culture medium

  • Fluorogenic ceramidase substrate (e.g., RBM14-C12)

  • Ceranib-1 or Ceranib-2

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (optional, for cell lysate-based assays)

  • Sodium periodate (B1199274) (NaIO₄) solution

  • Glycine-NaOH buffer (pH 10.6)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a near-confluent monolayer at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Ceranib-1 and Ceranib-2 in cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.

  • Incubation with Inhibitor: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors or vehicle control.

  • Addition of Fluorogenic Substrate: Add the fluorogenic ceramidase substrate (e.g., 16 µM RBM14-C12) to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C.[1]

  • Reaction Termination and Signal Development:

    • For intact cell assays, proceed to the signal development step.

    • For lysate-based assays, lyse the cells and collect the supernatant.

    • Add sodium periodate solution to each well to oxidize the product of ceramidase activity.

    • Add glycine-NaOH buffer to induce β-elimination and release the fluorescent product (umbelliferone).[8]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at an excitation wavelength of ~355-360 nm and an emission wavelength of ~460 nm.[9][10]

  • Data Analysis: The fluorescence intensity is inversely proportional to the ceramidase inhibition. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Sulforhodamine B (SRB) Cell Proliferation Assay

This colorimetric assay measures cell density based on the measurement of cellular protein content.

Materials:

  • Cells of interest

  • 96-well plates

  • Cell culture medium

  • Ceranib-1 or Ceranib-2

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for the desired experiment duration. Allow cells to attach overnight.

  • Compound Treatment: Treat cells with various concentrations of Ceranib-1 or Ceranib-2 for the desired time (e.g., 72 hours).[1]

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for at least 1 hour.

  • Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

MTS Cell Viability Assay

This is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells of interest

  • 96-well plates

  • Cell culture medium

  • Ceranib-1 or Ceranib-2

  • MTS reagent containing PES (phenazine ethosulfate)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with inhibitors as described for the SRB assay.

  • Addition of MTS Reagent: Add 20 µL of MTS solution containing PES to each well.[11]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C.[11]

  • Absorbance Measurement: Record the absorbance at 490 nm.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Experimental Workflow for Inhibitor Comparison

The following diagram outlines a typical workflow for comparing the efficacy of different ceramidase inhibitors.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro & Cellular Assays cluster_analysis Data Analysis & Conclusion Cell_Culture 1. Cell Culture (e.g., SKOV3, MCF7) Inhibitor_Prep 2. Prepare Inhibitor Stock Solutions (Ceranib-1, Ceranib-2, Other Inhibitors) Ceramidase_Assay 3. Ceramidase Activity Assay (Determine IC₅₀ for inhibition) Inhibitor_Prep->Ceramidase_Assay Proliferation_Assay 4. Cell Proliferation/Viability Assay (SRB or MTS, Determine IC₅₀ for growth inhibition) Ceramidase_Assay->Proliferation_Assay Mechanism_Assay 5. Mechanistic Studies (Measure Ceramide, Sphingosine, S1P levels) Proliferation_Assay->Mechanism_Assay Data_Analysis 6. Data Analysis (Non-linear regression, statistical tests) Mechanism_Assay->Data_Analysis Comparison 7. Comparative Evaluation (Potency, selectivity, mechanism) Data_Analysis->Comparison Conclusion 8. Conclusion (Select optimal inhibitor for further studies) Comparison->Conclusion

Caption: Workflow for comparing ceramidase inhibitors.

Conclusion

Ceranib-1 and Ceranib-2 are effective, non-lipid based inhibitors of ceramidase suitable for a range of in vitro and cell-based validation studies. Ceranib-2 is consistently the more potent of the two compounds. The choice between them will depend on the specific requirements of the experimental system and the desired potency. This guide provides the necessary data and protocols to aid researchers in making an informed decision and in designing robust experiments to investigate the role of ceramide metabolism in their area of interest.

References

Carmofur as a Specific Acid Ceramidase Inhibitor: A Comparative Guide for C4-Ceramide Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Carmofur (B1668449) and other acid ceramidase (AC) inhibitors, with a specific focus on their application in studies involving C4-ceramide. We present quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to assist researchers in selecting the most appropriate tools for their studies on ceramide signaling.

Introduction to Carmofur and Acid Ceramidase

Carmofur, a derivative of 5-fluorouracil (B62378), has been identified as a potent and irreversible inhibitor of acid ceramidase (AC), a key lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid.[1] This enzymatic activity is a critical regulatory point in the sphingolipid signaling pathway, maintaining the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). In various cancers, AC is overexpressed, leading to decreased ceramide levels and contributing to therapeutic resistance.[2] Carmofur's ability to inhibit AC, independent of its 5-fluorouracil activity, leads to the accumulation of intracellular ceramides (B1148491) and subsequent induction of apoptosis, making it a valuable tool for cancer research.[2]

Short-chain ceramides, such as C4-ceramide, are often utilized in research due to their cell permeability, allowing for the direct investigation of ceramide-induced signaling pathways.[3] Understanding the interaction between AC inhibitors like Carmofur and C4-ceramide is crucial for elucidating the specific roles of different ceramide species in cellular processes.

Comparative Analysis of Acid Ceramidase Inhibitors

Several small molecule inhibitors of acid ceramidase have been developed and characterized. This section provides a comparative overview of Carmofur and other commonly used AC inhibitors. The data presented is compiled from various in vitro and cell-based assays.

InhibitorTarget(s)Mechanism of InhibitionIC50 (Human AC)Key Features
Carmofur Acid Ceramidase (ASAH1)Covalent~29 nM (rat recombinant)Orally available, crosses the blood-brain barrier, clinically used for colorectal cancer.[4]
ARN14988 Acid CeramidaseNot specifiedNot specifiedEffective in killing glioblastoma stem-like cells.
N-oleoylethanolamine (OE) Acid CeramidaseCompetitiveKi ~ 500 µMEndogenous lipid, also inhibits other enzymes.[5]
B13 Acid CeramidaseNot specified~10 µM (in vitro), 27.7 µM (cell lysate)Ceramide analog, limited activity in living cells.[6][7]
D-erythro-MAPP Alkaline Ceramidase > Acid CeramidaseCompetitive> 500 µMSelective for alkaline ceramidase, useful for distinguishing between ceramidase isoforms.[6]
Ceranib-2 CeramidasesNot specifiedNot specifiedInduces accumulation of multiple ceramide species.
Acid Ceramidase-IN-1 Acid CeramidaseNot specified0.166 µMOrally active, blood-brain barrier penetrant.

Note: IC50 values can vary depending on the assay conditions, enzyme source, and substrate used.

Signaling Pathways and Experimental Workflows

To effectively utilize Carmofur in C4-ceramide studies, it is essential to understand the underlying signaling pathways and the experimental workflows for assessing its effects.

Sphingolipid Metabolism and Carmofur's Point of Intervention

The following diagram illustrates the central role of acid ceramidase in sphingolipid metabolism and how Carmofur intervenes in this pathway.

cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Hydrolysis cluster_2 Ceramide Metabolism cluster_3 Cellular Outcomes Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (AC) Apoptosis Apoptosis Ceramide->Apoptosis Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide Sphingomyelinase Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Sphingosine->Sphingosine-1-Phosphate (S1P) Sphingosine Kinase Cell Survival & Proliferation Cell Survival & Proliferation Sphingosine-1-Phosphate (S1P)->Cell Survival & Proliferation Carmofur Carmofur Carmofur->Ceramide Inhibits AC, leading to Ceramide accumulation

Carmofur inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.
Experimental Workflow: Assessing Carmofur's Effect on C4-Ceramide Levels

This diagram outlines a typical workflow for investigating the impact of Carmofur on intracellular C4-ceramide concentrations.

Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment - Vehicle (Control) - Carmofur - Other AC Inhibitors Cell_Culture->Treatment Cell_Harvesting 3. Cell Harvesting & Lysis Treatment->Cell_Harvesting Lipid_Extraction 4. Lipid Extraction Cell_Harvesting->Lipid_Extraction LCMS_Analysis 5. LC-MS/MS Analysis (Quantification of C4-Ceramide) Lipid_Extraction->LCMS_Analysis Data_Analysis 6. Data Analysis & Comparison LCMS_Analysis->Data_Analysis

Workflow for quantifying C4-ceramide levels after inhibitor treatment.

Experimental Protocols

In Vitro Acid Ceramidase Activity Assay (Fluorogenic)

This protocol is adapted from a method for determining AC activity in cell lysates using a fluorogenic substrate.[8][9]

Materials:

  • Recombinant human acid ceramidase

  • Assay Buffer: 25 mM Sodium Acetate, pH 4.5

  • Fluorogenic Substrate (e.g., Rbm14-12, 4 mM in ethanol)

  • Carmofur and other inhibitors (dissolved in DMSO)

  • 96-well black microplates

  • Microplate fluorescence reader (Excitation: ~360 nm, Emission: ~460 nm)

  • Sodium periodate (B1199274) (NaIO4) solution (2.5 mg/mL in methanol)

  • Potassium hydroxide (B78521) (KOH)-methanol solution (0.2 M)

  • Glycine-NaOH buffer (0.1 M, pH 10.6)

Procedure:

  • Prepare serial dilutions of Carmofur and other inhibitors in DMSO.

  • In each well of a 96-well plate, add 2 µL of the inhibitor solution (or DMSO for control).

  • Add 72.5 µL of Assay Buffer to each well.

  • Add 25 µL of recombinant human acid ceramidase solution (protein concentration to be optimized).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 0.5 µL of the 4 mM fluorogenic substrate solution to each well (final concentration: 20 µM).

  • Incubate the plate at 37°C for 3 hours.

  • Stop the enzymatic reaction by adding 100 µL of NaIO4 solution and incubate for 30 minutes at 37°C in the dark.

  • Add 100 µL of KOH-methanol solution and incubate for 30 minutes at 37°C in the dark.

  • Add 50 µL of 0.1 M glycine-NaOH buffer.

  • Measure the fluorescence of the released umbelliferone (B1683723) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.

Quantification of Intracellular C4-Ceramide by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of C4-ceramide from cultured cells.[3]

Materials:

  • Cultured cells treated with inhibitors

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727), Chloroform (B151607), Water (LC-MS grade)

  • Internal Standard (e.g., C4-Ceramide-d7)

  • Nitrogen gas evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Cell Harvesting: After treatment, wash cells with ice-cold PBS and harvest by scraping.

  • Cell Lysis: Resuspend the cell pellet in a known volume of PBS and lyse by sonication or freeze-thaw cycles. Determine the protein concentration of the lysate.

  • Lipid Extraction (Bligh-Dyer Method):

    • To a known amount of cell lysate, add the internal standard.

    • Add methanol and chloroform in a ratio of 2:1 (v/v) to the lysate.

    • Vortex thoroughly and incubate at room temperature for 30 minutes.

    • Add chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water).

    • Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Sample Preparation for LC-MS/MS:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the lipid film in a suitable injection solvent (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the lipids using a C18 column with an appropriate gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify C4-ceramide and the internal standard using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for C4-ceramide and the internal standard.

    • Generate a standard curve using known concentrations of C4-ceramide.

    • Calculate the concentration of C4-ceramide in the samples and normalize to the protein concentration of the cell lysate.

Conclusion

Carmofur stands out as a potent, clinically relevant inhibitor of acid ceramidase. Its ability to cross the blood-brain barrier makes it particularly valuable for neuro-oncology research. While direct comparative data on the effects of various AC inhibitors on C4-ceramide levels is an area for further investigation, the known substrate preference of acid ceramidase for shorter-chain ceramides suggests that Carmofur and other potent AC inhibitors will likely lead to a significant accumulation of C4-ceramide. The experimental protocols provided in this guide offer a solid foundation for researchers to quantitatively assess these effects and further explore the role of C4-ceramide in cellular signaling. The choice of inhibitor will ultimately depend on the specific research question, with Carmofur being a strong candidate for in vivo studies and studies requiring a clinically tested compound, while other inhibitors may be suitable for in vitro screening and mechanistic studies.

References

Safety Operating Guide

Navigating the Disposal of Ceramide 4: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount in scientific research. The proper disposal of all chemical waste, including bioactive sphingolipids like Ceramide 4, is a critical component of this commitment. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

While this compound (N-butyroyl-D-erythro-sphingosine) may not always be explicitly classified as a hazardous substance, it is prudent to handle it as hazardous chemical waste.[1] Related ceramides (B1148491) are often considered hazardous, for instance, as skin and eye irritants.[1][2] Therefore, a cautious approach to disposal is recommended to ensure compliance with safety protocols and environmental regulations.

Key Safety and Disposal Information

The following table summarizes crucial data for the safe handling and disposal of this compound.

ParameterInformationSource
Chemical Name N-butyroyl-D-erythro-sphingosine[1]
CAS Number 74713-58-9[1]
Molecular Formula C22H43NO3[1]
Appearance Solid[1]
Storage Temperature -20°C[1]
Hazard Classification While not always explicitly classified as hazardous, it is recommended to be handled as a hazardous chemical waste.[1][2][1][2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[1][3][1][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound must always be in accordance with local, state, and federal regulations.[1][4] The following protocol provides a general guideline for its safe management.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses

  • Gloves

  • Lab coat

Waste Segregation

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables such as pipette tips and microfuge tubes, in a designated and properly labeled hazardous waste container.[1] The container should be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name ("this compound" or "N-butyroyl-D-erythro-sphingosine").[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix this compound solutions with other incompatible waste streams.[1]

Waste Storage

Store hazardous waste containers in a designated satellite accumulation area.[1][5] This area should be secure and away from general laboratory traffic.[1] Ensure containers are kept closed except when adding waste.[5][6]

Disposal Request

Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

Documentation

Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[1]

Important Considerations:

  • DO NOT dispose of this compound down the drain.[1][5] This can contaminate waterways and is a violation of regulations for most chemical waste.

  • DO NOT dispose of this compound in the regular trash.[1] Solid chemical waste must be segregated for proper disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe prohibited1 Prohibited: Do NOT pour down drain start->prohibited1 prohibited2 Prohibited: Do NOT dispose in regular trash start->prohibited2 segregate Step 2: Segregate Waste ppe->segregate solid_waste Solid Waste (e.g., contaminated consumables) segregate->solid_waste liquid_waste Liquid Waste (e.g., solutions containing this compound) segregate->liquid_waste store Step 3: Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store request Step 4: Request Waste Pickup store->request document Step 5: Document Disposal request->document end End: Proper Disposal Complete document->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ceramide 4

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Ceramide 4 (also known as N-butyroyl-D-erythro-sphingosine), including operational and disposal plans. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

While this compound is not always explicitly classified as a hazardous substance, related ceramide compounds may be considered skin and eye irritants.[1] Therefore, it is prudent to handle this compound as a potentially hazardous chemical, adhering to standard laboratory safety protocols.

Essential Safety Information

A summary of key safety and handling information for this compound is provided in the table below. This information has been compiled from various safety data sheets for ceramides (B1148491) and related compounds.

ParameterInformationSource
Chemical Name N-butyroyl-D-erythro-sphingosine[1][2]
Synonyms C4 Ceramide, Cer(d18:1/4:0)[2]
CAS Number 74713-58-9[1][2]
Appearance Solid[1]
Potential Hazards May cause skin and eye irritation. May cause respiratory irritation if inhaled as dust.[3]
Storage Store in a tightly sealed container in a cool, dry place. Recommended storage at -20°C.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure and ensure personal safety:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves must be inspected before use and disposed of properly after handling the material.

  • Body Protection: A standard laboratory coat is mandatory. For larger quantities or when there is a risk of significant spillage, impervious clothing may be necessary.[4]

  • Respiratory Protection: If handling the solid form and there is a potential for dust generation, a NIOSH-approved respirator should be used.[4] All handling of the solid powder outside of a sealed container should ideally be performed in a chemical fume hood to avoid inhalation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow provides a step-by-step guide from preparation to cleanup.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) B Prepare Work Area (Chemical Fume Hood) A->B C Weigh this compound in Fume Hood B->C Proceed to handling D Dissolve in Appropriate Solvent C->D E Perform Experiment D->E F Decontaminate Work Surfaces E->F Experiment complete G Segregate Waste (Solid & Liquid) F->G H Label Waste Containers G->H I Store Waste in Designated Area H->I J Remove PPE I->J

A diagram illustrating the procedural workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, clearly labeled hazardous waste container.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound" or "N-butyroyl-D-erythro-sphingosine".[1] Store waste containers in a designated, secure satellite accumulation area away from general laboratory traffic.[1]

  • Disposal Procedure: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]

  • Important Note: Do not dispose of this compound down the drain.[1]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.

  • Spill: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Ensure the area is well-ventilated during cleanup. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these safety protocols, researchers can confidently handle this compound while minimizing risks to themselves and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceramide 4
Reactant of Route 2
Reactant of Route 2
Ceramide 4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.